molecular formula HS B085325 Sulfanyl CAS No. 13940-21-1

Sulfanyl

Cat. No.: B085325
CAS No.: 13940-21-1
M. Wt: 33.08 g/mol
InChI Key: PXQLVRUNWNTZOS-UHFFFAOYSA-N
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Description

Sulfanyl, systematically known as λ¹-sulfane and most commonly referred to in research as the mercapto radical (HS•), is a simple triatomic radical of significant interest in experimental and theoretical chemistry. It consists of a single hydrogen atom bonded to a sulfur atom and is characterized by its high reactivity and yellow color in the gaseous state . This radical is a fundamental intermediate in the atmospheric chemical processes of gas giants like Jupiter and is also a subject of study in astrobiology, having been detected in the interstellar medium, cool stars, and brown dwarfs . Its formation in Earth's atmosphere occurs through the reaction of the hydroxyl radical (HO•) with hydrogen sulfide (H₂S) or carbon disulfide, and through the photodissociation of hydrogen sulfide . In this context, this compound plays a crucial role in the degradation of odorous compounds and in atmospheric reactions, such as the destruction of ozone to form HSO• and oxygen, and reactions with nitrogen dioxide (NO₂) and oxygen (O₂) . Beyond atmospheric science, the this compound functional group (-SH) is a key moiety in organic chemistry and flavor science. A diverse range of this compound-containing compounds, such as 3-sulfanylhexan-1-ol and 3-sulfanylpentyl acetate, are critically important flavor and aroma constituents in beverages like wine and beer, contributing to notes of rhubarb, passion fruit, citrus, and onion . In biological systems, the this compound radical is proposed to be generated by enzymes like superoxide dismutase from the hydrosulfide ion (HS⁻) and is involved in the metabolic oxidation of hydrogen sulfide by certain sulfur bacteria . Its high reactivity makes it an essential species for investigating radical reaction mechanisms, including its interactions with ethylene, oxygen, and other this compound radicals, which can lead to the formation of hydrogen disulfide (H₂S₂) . This product is designed for use in advanced research applications only.

Properties

CAS No.

13940-21-1

Molecular Formula

HS

Molecular Weight

33.08 g/mol

IUPAC Name

λ1-sulfane

InChI

InChI=1S/HS/h1H

InChI Key

PXQLVRUNWNTZOS-UHFFFAOYSA-N

SMILES

[SH]

Canonical SMILES

[SH]

Origin of Product

United States

Foundational & Exploratory

What are the properties of the sulfanyl radical (HS•)?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Sulfanyl Radical (HS•)

For Researchers, Scientists, and Drug Development Professionals

The this compound radical (HS•), also known as the hydrosulfide (B80085) radical or mercapto radical, is a simple yet highly reactive inorganic radical consisting of a single hydrogen and sulfur atom.[1] For decades, this transient species was primarily of interest in the fields of atmospheric chemistry and astrophysics.[1] However, with the recognition of hydrogen sulfide (B99878) (H₂S) as a critical endogenous signaling molecule, or "gasotransmitter," in mammalian physiology, the role of its radical derivative, HS•, has come under intense scrutiny. This guide provides a comprehensive overview of the physicochemical properties, reactivity, and biological significance of the this compound radical, with a focus on experimental methodologies and its interplay with key signaling pathways relevant to drug development.

Physicochemical and Spectroscopic Properties of the this compound Radical

A fundamental understanding of the this compound radical begins with its intrinsic physicochemical and spectroscopic properties. These parameters are crucial for its detection, characterization, and for predicting its reactivity. The following tables summarize key quantitative data for HS•.

Physicochemical Property Value Units Notes
Molar Mass33.073g·mol⁻¹
S-H Bond Distance0.134nm[1]
Ionization Energy10.4219eV[2]
Reduction Potential (HS•/HS⁻)0.92V[2]
Bond Dissociation Enthalpy (H-S in H₂S)~376.0kJ·mol⁻¹This value for the first H-S bond in hydrogen sulfide serves as a close approximation for the bond dissociation enthalpy of the HS• radical.
Spectroscopic Property Value Units Method/Conditions
UV-Vis Absorption Maximum (λmax)190nmFormed by UV radiation on hydrogen sulfide.[1]
UV-Vis Absorption Bands~325nmBelonging to the ²Σ⁺ ← ²Πᵢ system, observed in gas phase.[1]
EPR g-value (isotropic, calculated)~2.0023 - 2.0060UnitlessThe g-value is sensitive to the local environment. For sulfur-centered radicals, it can deviate from the free electron value (2.0023). Specific experimental values for HS• in solution are challenging to obtain due to its high reactivity, but values for related sulfur-centered radical adducts with DMPO have been reported with g ≈ 2.0060.
EPR Hyperfine Coupling Constants (DMPO Adduct)aN ≈ 1.359, aHβ ≈ 1.149mTFor a sulfur-centered radical adduct with the spin trap DMPO. Direct measurement of HS• hyperfine coupling is difficult.

Reactivity of the this compound Radical

The this compound radical is a highly reactive species that participates in a variety of chemical reactions, including hydrogen abstraction, addition to double bonds, and interactions with other radical species. Its reactivity is central to its biological effects and its role in atmospheric chemistry.

In biological systems, the interaction of HS• with molecular oxygen and nitric oxide (NO) is of particular importance. The reaction with oxygen can lead to the formation of other sulfur-oxygen species, while the reaction with nitric oxide provides a direct link between the signaling pathways of H₂S and NO.

HS• is also known to react with various atmospheric components, including nitrogen dioxide (NO₂) and ozone, highlighting its environmental significance.[1]

Experimental Methodologies

The transient nature of the this compound radical necessitates specialized techniques for its generation, detection, and the study of its kinetics.

Generation of the this compound Radical

1. Photolysis of Hydrogen Sulfide:

This is a common method for generating HS• in both gas and solution phases.

  • Principle: UV irradiation of hydrogen sulfide (H₂S) leads to the homolytic cleavage of the H-S bond, producing a hydrogen atom and a this compound radical. H₂S + hν → H• + HS•

  • Experimental Protocol (Flash Photolysis):

    • Prepare a solution of H₂S in a suitable solvent (e.g., deoxygenated water or an organic solvent) within a quartz cuvette. The concentration of H₂S will depend on the desired radical concentration and the quantum yield of photolysis.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can quench the radical.

    • A high-intensity, short-duration pulse of UV light (e.g., from a xenon flash lamp or a laser) is directed at the sample. The wavelength should be chosen to coincide with the absorption spectrum of H₂S (e.g., around 190 nm).

    • The transient changes in absorbance are monitored using a time-resolved spectrophotometer to observe the formation and decay of HS• and any reaction products.

2. Radio Frequency Discharge:

This method is primarily used for generating HS• in the gas phase for spectroscopic studies.

  • Principle: A high-frequency electromagnetic field is applied to a low-pressure stream of H₂S gas. The energy from the field causes the dissociation of H₂S into radicals.[1]

  • Experimental Workflow:

G Radio Frequency Discharge Generation of HS• H2S_source H₂S Gas Source flow_control Mass Flow Controller H2S_source->flow_control rf_chamber Radio Frequency Discharge Chamber flow_control->rf_chamber spectrometer Spectrometer rf_chamber->spectrometer vacuum Vacuum Pump rf_chamber->vacuum G Stopped-Flow Kinetics Workflow syringeA Syringe A: HS• Source (e.g., post-photolysis) mixer Rapid Mixer syringeA->mixer syringeB Syringe B: Reactant Solution syringeB->mixer obs_cell Observation Cell mixer->obs_cell detector Spectrophotometer obs_cell->detector stop_syringe Stopping Syringe obs_cell->stop_syringe G HS• Interaction with NO Signaling Pathway cluster_0 H₂S Metabolism cluster_1 NO Signaling H2S H₂S HS_radical HS• H2S->HS_radical Oxidation HSNO Thionitrous Acid (HSNO) H2S->HSNO + RSNO HS_radical->HSNO + NO• RSNO S-Nitrosothiols (RSNO) Protein_SNO S-Nitrosated Protein (Protein-SNO) HSNO->Protein_SNO Transnitrosation sGC Soluble Guanylate Cyclase (sGC) HSNO->sGC releases NO• Protein_SH Protein-SH Physiological_Response Physiological Response (e.g., Vasodilation) Protein_SNO->Physiological_Response cGMP cGMP sGC->cGMP Activation cGMP->Physiological_Response

References

The Mercapto Radical (HS•): A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mercapto radical, also known as the sulfanyl or hydrosulfide (B80085) radical (HS•), is a simple yet highly reactive diatomic molecule composed of a single hydrogen and sulfur atom. Its significance spans diverse scientific disciplines, from fundamental spectroscopy and atmospheric chemistry to its emerging role in biological systems. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to the mercapto radical, tailored for a scientific audience.

Discovery and Historical Context

The first definitive identification of the mercapto radical was made in 1939 by Margaret N. Lewis and John U. White at the University of California. They observed molecular absorption bands around 325 nm, which they attributed to the 2Σ+ ← 2Πi electronic transition of the HS• radical. The radical was generated by subjecting hydrogen sulfide (B99878) (H₂S) to a radio frequency discharge. This pioneering work laid the foundation for decades of research into the structure, reactivity, and significance of this fundamental chemical species.

Subsequent studies, particularly with the advent of flash photolysis in the 1950s, allowed for more detailed spectroscopic and kinetic investigations of the mercapto radical. These techniques enabled researchers to generate transient populations of HS• and probe its properties before it reacted or decayed.

Quantitative Data

A substantial body of quantitative data has been amassed for the mercapto radical, providing crucial parameters for theoretical models and experimental design. The following tables summarize key spectroscopic and thermochemical properties.

Table 1: Spectroscopic Constants of the Mercapto Radical (HS•)
Electronic StateTerm SymbolT₀ (cm⁻¹)ωₑ (cm⁻¹)Bₑ (cm⁻¹)rₑ (Å)
X 2Πi2Π3/202703.49.4611.340
2Π1/2376.9
A 2Σ+2Σ+30685.91971.28.5411.422

Data sourced from the NIST Chemistry WebBook.

Table 2: Bond Dissociation Energies of the Mercapto Radical (HS•)
BondDissociation ProductsD₀ (kJ/mol)D₀ (eV)D₀ (cm⁻¹)
S-HH(2S) + S(3P₂)350.0 ± 0.243.629 ± 0.00329253 ± 20

Data sourced from experimental measurements using high-n Rydberg atom time-of-flight (HRTOF) technique.[1]

Table 3: Rate Constants for Key Reactions of the Mercapto Radical (HS•)
ReactantProductsRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)
NO₂HSNO₂ or HSONO(4.8 ± 1.0) x 10⁻¹¹298
O₂HSO + O< 1.0 x 10⁻¹⁷298
O₃HSO + O₂Not definitively measured-

Rate constants are subject to experimental conditions and may vary. The reaction with O₃ is known to occur, but a precise rate constant for the elementary reaction is not well-established.

Key Experimental Protocols

The transient nature of the mercapto radical necessitates specialized techniques for its generation and detection. The following sections detail the methodologies of key experiments cited in the study of HS•.

Generation of the Mercapto Radical

This was the method used in the original discovery of the mercapto radical.

  • Principle: A high-frequency alternating electric field is applied to a low-pressure gas, creating a plasma containing ions, electrons, and neutral radicals.

  • Methodology:

    • A continuous flow of a precursor gas, typically hydrogen sulfide (H₂S) diluted in an inert gas like argon, is passed through a quartz or glass tube.

    • The tube is placed within the coil of a radio frequency (RF) generator.

    • The RF generator is activated, typically in the megahertz frequency range, creating a discharge in the gas.

    • The high-energy electrons in the plasma collide with H₂S molecules, causing homolytic cleavage of the H-S bond to produce HS• radicals and H atoms.

    • The products of the discharge flow into a detection region for spectroscopic analysis.

Photolysis, particularly flash photolysis and laser photolysis, is a widely used method for generating well-defined concentrations of radicals for kinetic and spectroscopic studies.

  • Principle: Molecules are dissociated by the absorption of photons of sufficient energy.

  • Methodology:

    • A precursor molecule, most commonly H₂S, is introduced into a reaction cell, often at low pressure and mixed with a buffer gas.

    • The cell is irradiated with a short, intense pulse of light. This can be from a flash lamp (broadband) or a laser (narrowband). For H₂S, ultraviolet wavelengths are typically used (e.g., 193 nm from an ArF excimer laser).

    • The absorption of a photon by H₂S leads to the cleavage of an S-H bond, generating an HS• radical and a hydrogen atom.

    • The subsequent behavior of the HS• radicals can be monitored over time using a probe technique.

Detection of the Mercapto Radical

This was the technique used in the initial discovery and remains a fundamental method for detecting and quantifying HS•.

  • Principle: The attenuation of light passing through a sample is measured as a function of wavelength. The mercapto radical has a characteristic absorption spectrum in the ultraviolet region.

  • Methodology:

    • A beam of light from a suitable source (e.g., a deuterium (B1214612) lamp for UV) is passed through the reaction cell where the HS• radicals have been generated.

    • The transmitted light is passed through a monochromator to select specific wavelengths.

    • The intensity of the light is measured by a detector, such as a photomultiplier tube.

    • By scanning the wavelength of the monochromator, an absorption spectrum can be recorded, allowing for the identification and quantification of the HS• radical based on its known absorption features (e.g., the A 2Σ+ ← X 2Πi transition around 325 nm).

LIF is a highly sensitive and selective technique for detecting radical species.

  • Principle: A laser is tuned to a specific electronic transition of the radical. The subsequent fluorescence emitted as the radical relaxes back to a lower energy state is detected.

  • Methodology:

    • A tunable laser, such as a dye laser, is directed into the reaction cell containing the HS• radicals.

    • The laser wavelength is tuned to match an absorption line of the HS• radical, exciting it to a higher electronic state (e.g., the A 2Σ+ state).

    • The excited radicals fluoresce, emitting photons at longer wavelengths.

    • This fluorescence is collected at a right angle to the laser beam to minimize scattered laser light.

    • The collected light is passed through a filter or monochromator to isolate the fluorescence signal, which is then detected by a photomultiplier tube. The intensity of the fluorescence is proportional to the concentration of the HS• radical.

This technique allows for the study of highly reactive species by trapping them in an inert solid matrix at cryogenic temperatures.

  • Principle: The radical of interest is co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cold surface (typically 4-20 K). The rigid matrix prevents the radicals from reacting with each other, allowing for detailed spectroscopic analysis.

  • Methodology:

    • A gaseous mixture of a precursor (e.g., H₂S) and a large excess of a matrix gas (e.g., Ar, with a ratio of ~1:1000) is prepared.

    • This mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window cooled by a closed-cycle helium cryostat).

    • The precursor molecules are then photolyzed in situ using a UV light source (e.g., a mercury arc lamp or a laser) to generate the HS• radicals, which become trapped in the inert matrix.

    • The trapped radicals can then be studied using various spectroscopic techniques, such as Fourier-transform infrared (FTIR) or UV-Vis absorption spectroscopy, over extended periods.

Visualizations of Pathways and Workflows

Experimental Workflow for Mercapto Radical Generation and Detection

experimental_workflow cluster_generation Radical Generation cluster_detection Radical Detection precursor Precursor Gas (e.g., H₂S) generation_method Generation Method precursor->generation_method Enters rf_discharge Radio Frequency Discharge photolysis Photolysis (Flash or Laser) hs_radical HS• Radical rf_discharge->hs_radical photolysis->hs_radical detection_method Detection Method absorption Absorption Spectroscopy lif Laser-Induced Fluorescence matrix_iso Matrix Isolation Spectroscopy data Spectroscopic Data & Kinetics absorption->data lif->data matrix_iso->data hs_radical->detection_method Probed by

Caption: Experimental workflow for HS• generation and detection.

Atmospheric Chemistry of the Mercapto Radical

atmospheric_chemistry H2S Hydrogen Sulfide (H₂S) HS Mercapto Radical (HS•) H2S->HS + •OH - H₂O OH Hydroxyl Radical (•OH) HSO HSO Radical HS->HSO + O₂ + O₃ HSONO Thionitrous Acid (HSONO) HS->HSONO + NO₂ O2 Oxygen (O₂) NO2 Nitrogen Dioxide (NO₂) O3 Ozone (O₃) SO2 Sulfur Dioxide (SO₂) HSO->SO2 + O₂ H2SO4 Sulfuric Acid (H₂SO₄) (Acid Rain) SO2->H2SO4 Further Oxidation (e.g., + •OH, H₂O) H2O Water (H₂O)

Caption: Key atmospheric reactions involving the mercapto radical.

Biological Role of the Mercapto Radical in the Context of H₂S Signaling

biological_role cluster_h2s_production H₂S Production cluster_hs_radical HS• Radical Formation & Reactions cluster_signaling Downstream Signaling Effects cysteine L-Cysteine cse_cbs CSE / CBS (Enzymes) cysteine->cse_cbs h2s Hydrogen Sulfide (H₂S) cse_cbs->h2s one_electron_oxidation One-electron Oxidation h2s->one_electron_oxidation ion_channels Ion Channel Modulation h2s->ion_channels gene_expression Gene Expression Changes h2s->gene_expression anti_inflammatory Anti-inflammatory Effects h2s->anti_inflammatory vasodilation Vasodilation h2s->vasodilation hs Mercapto Radical (HS•) protein_thiols Protein Thiols (R-SH) hs->protein_thiols H-abstraction protein_sulfenylation Protein S-sulfenylation (R-SOH) hs->protein_sulfenylation + ROS one_electron_oxidation->hs disulfide_radical Disulfide Radical Anion (RSSR•⁻) protein_thiols->disulfide_radical + RS• protein_sulfenylation->gene_expression

Caption: Indirect biological role of HS• via H₂S signaling.

Role in Atmospheric and Biological Systems

Atmospheric Chemistry

The mercapto radical is a key intermediate in the atmospheric oxidation of reduced sulfur compounds, such as hydrogen sulfide (H₂S) and carbon disulfide (CS₂), which are emitted from both natural and anthropogenic sources. The primary formation route for HS• in the atmosphere is the reaction of H₂S with the hydroxyl radical (•OH). Once formed, HS• is primarily oxidized by reacting with nitrogen dioxide (NO₂) and ozone (O₃). These reactions lead to the formation of the HSO radical, which is further oxidized to sulfur dioxide (SO₂). SO₂ can then be converted to sulfuric acid (H₂SO₄), a major component of acid rain and atmospheric aerosols.

Biological Systems

The direct signaling role of the mercapto radical in biological systems is an area of active investigation and is less well-defined than that of its precursor, hydrogen sulfide (H₂S). H₂S is now recognized as a gasotransmitter, playing crucial roles in vasodilation, neuromodulation, and cytoprotection. The one-electron oxidation of H₂S can produce the mercapto radical. As a thiyl radical, HS• can participate in a variety of biological reactions, including hydrogen abstraction from other molecules and addition to double bonds. It is implicated in the broader chemistry of reactive sulfur species (RSS) and can influence cellular redox signaling. The reactions of HS• with proteins and other biomolecules can lead to post-translational modifications, potentially altering their function. However, much of the biological significance of HS• is currently understood through its relationship with H₂S and as part of the general class of thiyl radicals.

Conclusion

Since its discovery in 1939, the mercapto radical has evolved from a species of spectroscopic interest to a recognized key player in atmospheric chemistry and a potential mediator in biological processes. The development of sophisticated experimental techniques has allowed for the detailed characterization of its properties and reactivity. For researchers, scientists, and drug development professionals, understanding the fundamental chemistry of the mercapto radical is crucial for modeling atmospheric processes, elucidating the roles of reactive sulfur species in health and disease, and potentially designing novel therapeutics that target sulfur-based signaling pathways. Future research will likely focus on further unraveling its specific roles in complex biological systems and refining our understanding of its impact on atmospheric composition and climate.

References

The Hydrosulfide Radical (HS•): A Technical Deep Dive into its Pivotal Role in Atmospheric Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hydrosulfide (B80085) radical (HS•), a highly reactive and short-lived species, plays a crucial, yet often overlooked, role in the Earth's atmospheric chemistry. As a key intermediate in the atmospheric sulfur cycle, the reactions of HS• influence the formation of sulfur dioxide (SO₂), a precursor to acid rain, and impact the overall oxidative capacity of the troposphere. This technical guide provides an in-depth analysis of the formation, reactions, and detection of the hydrosulfide radical, presenting key quantitative data, detailed experimental protocols, and visual representations of its chemical pathways.

Formation Pathways of the Hydrosulfide Radical

The primary source of the hydrosulfide radical in the atmosphere is the photodissociation of hydrogen sulfide (B99878) (H₂S). H₂S, the most abundant reduced sulfur compound in the atmosphere, is released from both natural sources, such as volcanic activity and biological decay, and anthropogenic activities. Ultraviolet (UV) radiation from the sun provides the energy to break the H-S bond in H₂S, leading to the formation of a hydrogen atom (H•) and a hydrosulfide radical (HS•).

Another significant formation pathway involves the reaction of hydrogen sulfide with the hydroxyl radical (OH•), the primary atmospheric oxidant often referred to as the "detergent" of the atmosphere.[1][2] This reaction is a key step in the atmospheric oxidation of H₂S.[1]

FormationPathways H2S Hydrogen Sulfide (H₂S) HS_radical Hydrosulfide Radical (HS•) H2S->HS_radical Photodissociation H2S->HS_radical Reaction H_atom Hydrogen Atom (H•) H2S->H_atom Photodissociation H2O Water (H₂O) H2S->H2O Reaction UV_light UV Radiation (hν) OH_radical Hydroxyl Radical (OH•)

Key Atmospheric Reactions of the Hydrosulfide Radical

Once formed, the hydrosulfide radical is highly reactive and participates in a series of reactions that influence the composition of the atmosphere. Its reactions with key atmospheric oxidants such as ozone (O₃), nitrogen dioxide (NO₂), and the hydroxyl radical (OH•) are of particular importance.

The reaction of HS• with ozone is a significant pathway for the formation of the hydroperoxyl radical (HSO•) and molecular oxygen (O₂). The HSO• radical can then undergo further reactions, contributing to the formation of SO₂.

The reaction with nitrogen dioxide is another important sink for the HS• radical, leading to the formation of HSO• and nitric oxide (NO). Theoretical studies suggest that the initial step can lead to the formation of HSNO₂ or HSONO adducts.[3]

The reaction of HS• with the hydroxyl radical is believed to be a very fast process, leading to the formation of elemental sulfur and water. Due to the high reactivity of both radicals, direct experimental measurement of this reaction rate is challenging.

Reactions HS_radical Hydrosulfide Radical (HS•) HSO_radical Hydroperoxyl Radical (HSO•) HS_radical->HSO_radical Reaction with O₃ HS_radical->HSO_radical Reaction with NO₂ O2 Oxygen (O₂) HS_radical->O2 Reaction with O₃ NO Nitric Oxide (NO) HS_radical->NO Reaction with NO₂ S_atom Sulfur (S) HS_radical->S_atom Reaction with OH• H2O Water (H₂O) HS_radical->H2O Reaction with OH• O3 Ozone (O₃) NO2 Nitrogen Dioxide (NO₂) OH_radical Hydroxyl Radical (OH•)

Quantitative Kinetic Data

The rates of the atmospheric reactions of the hydrosulfide radical are crucial for accurately modeling its impact on atmospheric chemistry. The following tables summarize the available quantitative data for its key formation and loss reactions.

ReactionRate Coefficient (k)Temperature (K)PressureReference(s)
H₂S + OH• → HS• + H₂Ok(T) = 9.28 x 10⁻¹⁶ T¹.³²⁵ exp(286/T) cm³ molecule⁻¹ s⁻¹200 - 500< 1 atm[1]

Table 1: Recommended rate coefficient for the primary formation reaction of the hydrosulfide radical.

ReactionRate Coefficient (k)Temperature (K)PressureReference(s)
HS• + O₃ → HSO• + O₂k(T) = (1.1 ± 0.2) x 10⁻¹² exp((-280 ± 50)/T) cm³ molecule⁻¹ s⁻¹296 - 4311 - 2.2 Torr[4]
HS• + NO₂ → HSO• + NO(3.5 ± 0.4) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298Low pressure[5]
HS• + O₂ → Products< 4 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹Room Temp.-Theoretical

Table 2: Rate coefficients for key atmospheric reactions of the hydrosulfide radical.

Atmospheric Abundance and Lifetime

The atmospheric lifetime of the hydrosulfide radical is extremely short, on the order of less than a second, due to its high reactivity.[1][5] This short lifetime means that its concentration is determined by a rapid balance between its production and destruction rates. Consequently, the atmospheric concentration of HS• is very low and challenging to measure directly. Global atmospheric models of the sulfur cycle provide estimates of the distribution of various sulfur compounds, but specific, directly measured concentrations of the HS• radical in the troposphere are not currently available.[6][7]

Experimental Protocols for Detection and Kinetic Studies

The detection and kinetic study of highly reactive radicals like HS• require sophisticated experimental techniques. Laser-Induced Fluorescence (LIF) and Cavity Ring-Down Spectroscopy (CRDS) are two of the most powerful methods employed for this purpose.

Laser-Induced Fluorescence (LIF)

LIF is a highly sensitive and selective spectroscopic technique for detecting radical species. The general principle involves exciting the radical to a higher electronic state with a laser and then detecting the subsequent fluorescence as it relaxes back to a lower state.

Experimental Workflow for LIF Detection of HS•:

  • Radical Generation: HS• radicals are typically generated in a flow tube reactor by the photolysis of a precursor molecule, most commonly H₂S, using a pulsed excimer laser (e.g., at 193 nm or 248 nm).

  • Excitation: A tunable pulsed dye laser is used to excite the HS• radicals. The A²Σ⁺ ← X²Π electronic transition of HS• is a common target for excitation.

  • Fluorescence Detection: The resulting fluorescence is collected at a right angle to the laser beam and passed through a monochromator or a bandpass filter to isolate the desired emission wavelength. A photomultiplier tube (PMT) is used to detect the fluorescence signal.

  • Kinetic Measurements: By varying the delay time between the photolysis (generation) and probe (excitation) laser pulses, the temporal decay of the HS• radical concentration can be monitored. In the presence of a reactant gas, the decay rate will increase, allowing for the determination of the reaction rate constant.

LIF_Workflow H2S_source H₂S Precursor Flow_Tube Flow Tube Reactor H2S_source->Flow_Tube Photolysis_Laser Pulsed Excimer Laser (e.g., 193 nm) Photolysis_Laser->Flow_Tube Photolysis HS_radical HS• Radicals Flow_Tube->HS_radical Fluorescence Fluorescence HS_radical->Fluorescence Probe_Laser Tunable Dye Laser Probe_Laser->HS_radical Excitation Detector PMT Detector Fluorescence->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition

Cavity Ring-Down Spectroscopy (CRDS)

CRDS is an extremely sensitive absorption spectroscopy technique that allows for the measurement of very low concentrations of species. It relies on measuring the decay rate of light trapped in a high-finesse optical cavity.

Experimental Protocol for CRDS Study of HS• Kinetics:

  • Radical Generation: Similar to LIF, HS• radicals are generated within the optical cavity, often by photolysis of H₂S using a pulsed laser that is co-aligned with the cavity axis.

  • Optical Cavity: A stable optical cavity is formed by two highly reflective mirrors. A probe laser pulse is injected into the cavity.

  • Ring-Down Time Measurement: The intensity of the light leaking out of one of the mirrors is monitored by a fast photodetector. The time it takes for the light intensity to decay to 1/e of its initial value is the "ring-down time."

  • Absorption Measurement: In the absence of an absorbing species, the ring-down time is determined by the reflectivity of the mirrors. When HS• radicals are present and absorb light at the probe laser's wavelength, the ring-down time decreases. The concentration of HS• can be determined from the change in the ring-down time.

  • Kinetic Studies: By monitoring the change in the HS• absorption signal over time after the initial photolysis pulse, the kinetics of its reactions can be studied.

CRDS_Workflow H2S_precursor H₂S Precursor Optical_Cavity High-Finesse Optical Cavity H2S_precursor->Optical_Cavity Photolysis_Laser Pulsed Photolysis Laser Photolysis_Laser->Optical_Cavity Radical Generation Detector Photodetector Optical_Cavity->Detector Light Leakage Probe_Laser Probe Laser Probe_Laser->Optical_Cavity Light Injection Data_Analysis Data Analysis Detector->Data_Analysis Ring-Down Signal

Conclusion

The hydrosulfide radical is a critical, albeit transient, player in atmospheric chemistry. Its formation from the abundant precursor H₂S and its subsequent rapid reactions with key atmospheric oxidants highlight its importance in the global sulfur cycle and the overall oxidative balance of the troposphere. While significant progress has been made in understanding its fundamental kinetics, further research, particularly in directly measuring its atmospheric concentration and refining the rate constants of its key reactions under a wider range of atmospheric conditions, is crucial for developing more accurate models of atmospheric chemistry and climate. The advanced experimental techniques outlined in this guide provide the necessary tools to continue unraveling the complex and vital role of the hydrosulfide radical.

References

The Pivotal Role of Organosulfur Compounds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ever-evolving landscape of pharmaceutical sciences, the unique chemical properties of organosulfur compounds have positioned them as a cornerstone in the development of novel therapeutics. This technical guide provides an in-depth exploration of the fundamental principles of these compounds in drug discovery, offering valuable insights for researchers, scientists, and drug development professionals. The guide details their mechanisms of action, summarizes key quantitative data, and provides comprehensive experimental protocols.

Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are integral to a wide array of approved drugs and clinical candidates, ranging from antibiotics to anticancer agents.[1][2] Their therapeutic efficacy is largely attributed to the diverse oxidation states of the sulfur atom, which imparts unique electronic and structural properties to the molecules, enhancing bioavailability, metabolic stability, and target selectivity.[3]

Core Principles and Mechanisms of Action

The versatility of organosulfur compounds allows them to interact with a multitude of biological targets. A primary mechanism of action for many of these compounds is the modulation of key signaling pathways involved in cellular defense and homeostasis.

Antimicrobial Action: A classic example is the sulfonamide class of antibiotics, which act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4][5] By blocking this pathway, sulfonamides inhibit bacterial growth and multiplication.[6][7] Natural organosulfur compounds, such as allicin (B1665233) from garlic, exhibit broad-spectrum antibacterial activity by forming disulfide bonds with free sulfhydryl groups of bacterial enzymes, thereby compromising essential cellular functions.[8][9]

Anticancer Properties: In cancer therapy, organosulfur compounds like sulforaphane, found in cruciferous vegetables, have demonstrated potent anti-proliferative effects.[8] Sulforaphane is known to induce apoptosis and inhibit cancer stem-like cell properties.[10] One of its key mechanisms involves the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response, which helps protect cells from oxidative stress and inflammation.[4] Other garlic-derived compounds, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[11]

Cardiovascular and Anti-inflammatory Effects: Organosulfur compounds also play a significant role in cardiovascular health by reducing oxidative stress and inflammation.[10][12] They can modulate signaling pathways such as Nrf2/ARE, leading to the expression of cytoprotective genes.[12][13]

Quantitative Analysis of Bioactivity

To facilitate comparative analysis, the following tables summarize key quantitative data for prominent organosulfur compounds, including their anticancer and antimicrobial efficacy.

Table 1: Anticancer Activity of Sulforaphane (SFN)
Cell LineCancer TypeIC50 (µM)Reference
MDA MB 231Breast Cancer21[8]
MCF-7Breast CancerVaries[8]
MDA MB 468Breast CancerVaries[8]
SKBR-3Breast CancerVaries[8]
H460Non-small cell lung cancer12[10]
H1299Non-small cell lung cancer8[10]
A549Non-small cell lung cancer10[10]
BEAS-2BNormal lung bronchial epithelium25.9[10]
A549Non-small cell lung cancer (Wild-type EGFR)10.2 ± 0.15[14]
CL1-5Non-small cell lung cancer (Wild-type EGFR)9.7 ± 0.33[14]
H3255Non-small cell lung cancer (L858R EGFR mutation)14.5 ± 0.21[14]
PC9/gefNon-small cell lung cancer (Exon 19 del. EGFR mutation)7.3 ± 0.25[14]
H1975Non-small cell lung cancer (L858R & T790M EGFR mutations)Varies[14]
Table 2: Antimicrobial Activity of Allicin
MicroorganismMIC (µg/mL)Reference
Burkholderia cenocepacia (5 isolates)8 - 62[15]
Gram-positive bacteria5 - 20[11]
Gram-negative bacteria100 - 160[11]
Helicobacter pylori (3 strains)15 - 25[11]
Table 3: Pharmacokinetic Parameters of Select Organosulfur Compounds
CompoundModelKey FindingsReference
S-Allylcysteine (SAC)Rats, Mice, DogsRapidly absorbed; Bioavailability: 87.2-103.0%[16]
Diallyl disulfide (DADS)RatsApparent half-life < 1 hour in isolated liver. Metabolite half-lives ranged from 4.39 to 8.64 hours.[16][17]
Allicin (³⁵S-labeled)RatsTime to reach maximum blood concentration (Cmax) was 30-60 minutes.[18]
Diallyl trisulfide (DATS)RatsIncreased the oral bioavailability of nifedipine (B1678770).[7]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the evaluation of organosulfur compounds.

Determination of IC50 for Anticancer Drugs using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an organosulfur compound on the proliferation of adherent cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the organosulfur compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6][19]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[19]

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Objective: To determine the lowest concentration of an organosulfur compound that inhibits the visible growth of a bacterium.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the organosulfur compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[1]

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[1][20] Include a positive control (broth and inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[20]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1][20]

Glutathione (B108866) S-Transferase (GST) Activity Assay

Objective: To measure the activity of Glutathione S-Transferase, a key enzyme in the detoxification of xenobiotics, which can be modulated by organosulfur compounds.

Principle: This colorimetric assay is based on the GST-catalyzed reaction between reduced glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The resulting conjugate, GS-DNB, absorbs light at 340 nm. The rate of increase in absorbance is directly proportional to the GST activity.[3]

Methodology:

  • Sample Preparation: Prepare cell or tissue lysates in an appropriate assay buffer.[12]

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, reduced glutathione (GSH), and CDNB.[12][21]

  • Assay: In a cuvette or 96-well plate, add the sample to the reaction mixture.[3][21]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over a period of time (e.g., 5 minutes) using a spectrophotometer or plate reader.[3][21]

  • Activity Calculation: Calculate the GST activity based on the rate of change in absorbance, using the molar extinction coefficient of the GS-DNB conjugate.[21]

Western Blot Analysis for Nrf2 Activation

Objective: To detect the translocation of the transcription factor Nrf2 to the nucleus, a key indicator of the activation of the antioxidant response pathway by organosulfur compounds.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Following separation by gel electrophoresis, proteins are transferred to a membrane and probed with primary and secondary antibodies to visualize the protein of interest.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the organosulfur compound for a specified time. Lyse the cells and separate the nuclear and cytoplasmic fractions.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for Nrf2.[4]

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for cytoplasmic fraction, PARP-1 for nuclear fraction).[4][22]

Visualizing Molecular Interactions and Workflows

To further elucidate the complex processes described, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Degradation Proteasomal Degradation Nrf2->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1 Keap1 Keap1->Nrf2 sequesters Keap1->Degradation promotes OSC Organosulfur Compound OSC->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Nrf2 Signaling Pathway Activation by Organosulfur Compounds.

MTT_Assay_Workflow start Start seed Seed Adherent Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Serial Dilutions of Organosulfur Compound incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Remove Medium & Add DMSO to Solubilize Formazan incubate3->solubilize read Measure Absorbance (490nm or 570nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Experimental Workflow for IC50 Determination using MTT Assay.

MIC_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of Organosulfur Compound in Broth start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate 16-24h at 37°C inoculate->incubate read Visually Inspect for Bacterial Growth incubate->read determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read->determine_mic end End determine_mic->end

Caption: Experimental Workflow for MIC Determination.

Conclusion

Organosulfur compounds represent a privileged class of molecules in drug discovery, with a rich history and a promising future. Their diverse chemical functionalities and biological activities continue to provide a fertile ground for the development of new therapeutic agents against a wide range of diseases. This guide serves as a foundational resource for professionals in the field, offering a comprehensive overview of the principles, data, and methodologies that are crucial for advancing research and development in this exciting area of medicinal chemistry.

References

The Synthetic Chemist's Guide to Sulfur-Centered Radicals: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the utility of radical intermediates continues to expand, offering unique pathways for bond formation and molecular functionalization. Among these, sulfur-centered radicals have emerged as particularly versatile and powerful tools. Their distinct reactivity profiles, coupled with increasingly mild and efficient generation methods, have positioned them at the forefront of innovative synthetic strategies, with significant implications for drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the generation, reactivity, and application of sulfur-centered radicals, with a focus on quantitative data, detailed experimental protocols, and clear mechanistic visualizations to empower researchers in harnessing the full potential of these reactive species.

Core Concepts: The Nature of Sulfur-Centered Radicals

Sulfur-centered radicals, broadly categorized as thiyl (RS•), sulfinyl (RSO•), and sulfonyl (RSO₂•) radicals, are characterized by the presence of an unpaired electron on the sulfur atom. The reactivity and stability of these radicals are governed by the substituents attached to the sulfur and the overall electronic environment. A key thermodynamic parameter influencing their formation and subsequent reactions is the bond dissociation energy (BDE) of the precursor molecules.

Table 1: Selected Bond Dissociation Energies (BDEs) of Sulfur-Containing Compounds

BondCompound TypeBDE (kcal/mol)
R-SHThiol~87
R-S-S-RDisulfide~74
R-SO₂-ClSulfonyl chloride~65
R-SO₂-HSulfinic acid~72

Note: Values are approximate and can vary with the specific structure of R.

The relatively low BDE of the S-H bond in thiols makes them excellent hydrogen atom donors and readily accessible precursors for thiyl radicals.[1] Similarly, the weaker S-S and S-Cl bonds in disulfides and sulfonyl chlorides, respectively, facilitate their homolytic cleavage to generate the corresponding sulfur-centered radicals.

Generation of Sulfur-Centered Radicals: A Toolkit for the Synthetic Chemist

The generation of sulfur-centered radicals can be achieved through a variety of methods, broadly classified into thermal, photochemical, and redox processes. The choice of method often depends on the desired reactivity, substrate compatibility, and reaction conditions.

Thermal Initiation

Thermal initiators, such as azobisisobutyronitrile (AIBN), are commonly employed to generate carbon-centered radicals, which can then abstract a hydrogen atom from a thiol to produce a thiyl radical. This method is particularly prevalent in radical chain reactions like the thiol-ene reaction.

Photochemical Methods

Visible-light photoredox catalysis has revolutionized the generation of sulfur-centered radicals, offering mild and highly tunable reaction conditions.[2] In a typical photocatalytic cycle, a photosensitizer absorbs light and enters an excited state, enabling it to engage in single-electron transfer (SET) with a suitable sulfur-containing precursor.

Key Reactions and Applications in Organic Synthesis

The unique reactivity of sulfur-centered radicals has been exploited in a wide array of synthetic transformations, from simple additions to complex cascade reactions.

The Thiol-Ene "Click" Reaction

The radical-mediated addition of a thiol to an alkene, known as the thiol-ene reaction, is a cornerstone of sulfur-centered radical chemistry.[3] It is widely regarded as a "click" reaction due to its high efficiency, stereoselectivity, and tolerance of a broad range of functional groups.[4] The reaction proceeds via a radical chain mechanism, initiated by the formation of a thiyl radical.

Diagram 1: The Thiol-Ene Reaction Mechanism

Thiol_Ene_Mechanism cluster_init Initiation cluster_prop Propagation Initiation Initiation Propagation Propagation RSH R-SH RS_rad RS• Initiator Initiator (hv or Δ) Initiator->RS_rad Intermediate_rad R'CH(•)CH₂SR RS_rad->Intermediate_rad + R'CH=CH₂ Alkene R'CH=CH₂ Product R'CH₂CH₂SR Intermediate_rad->Product + R-SH Product->RS_rad - R'CH(•)CH₂SR

Caption: Radical chain mechanism of the thiol-ene reaction.

Table 2: Yields of Thiol-Ene Reactions with Various Alkenes and Thiols

ThiolAlkeneInitiatorSolventYield (%)Reference
Thiophenol1-OctenePurple Light (390 nm)CH₂Cl₂/H₂O80[5]
Thiophenol1-PentenePurple Light (390 nm)H₂O99[5]
1-DodecanethiolLauryl MethacrylateAIBNMethanol>95[6]
Cysteine derivativeAlkene-modified peptideDPAP (photoinitiator)DMF37[1]
Sulfonyl Radical-Mediated Reactions

Sulfonyl radicals are valuable intermediates for the formation of C-S bonds, leading to the synthesis of sulfones, which are prevalent motifs in pharmaceuticals.[7] A powerful method for their generation involves the use of visible-light photoredox catalysis with sulfonyl chlorides or related precursors.[2]

The Minisci reaction involves the addition of a nucleophilic radical to a protonated N-heterocycle.[8] Photocatalytic methods have enabled the generation of sulfonyl radicals under mild conditions, which can then participate in Minisci-type reactions to afford sulfonylated heterocycles, a valuable class of compounds in medicinal chemistry.

Diagram 2: Photocatalytic Minisci-Type Reaction with a Sulfonyl Radical

Minisci_Mechanism cluster_catalyst Photocatalytic Cycle cluster_reaction Substrate Transformation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv PC_oxidized PC•+ PC_excited->PC_oxidized RSO2Cl RSO₂Cl RSO2_rad RSO₂• RSO2Cl->RSO2_rad - Cl⁻ Het_rad_cation [Het(H)-SO₂R]•+ RSO2_rad->Het_rad_cation + Het-H, H⁺ Het_H N-Heterocycle (Het-H) Product Het-SO₂R Het_rad_cation->Product - H• PC_oxidized->PC H_plus H⁺ Cl_minus Cl⁻

Caption: General mechanism for a photocatalytic Minisci-type reaction.

Intramolecular Cyclization Reactions

Sulfur-centered radicals are highly effective at initiating intramolecular cyclization reactions, providing access to a variety of sulfur-containing heterocycles.[9] The regioselectivity of these cyclizations is often governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favored.

Experimental Protocols

The following sections provide detailed experimental methodologies for key reactions involving sulfur-centered radicals.

AIBN-Initiated Thiol-Ene Reaction

This protocol describes a typical thermally initiated thiol-ene reaction for the synthesis of a thioether.

Materials:

  • Alkene (1.0 mmol)

  • Thiol (1.2 mmol)

  • AIBN (0.1 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene, thiol, and AIBN.

  • Add the anhydrous solvent via syringe.

  • De-gas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 80 °C under an argon atmosphere and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.

Photocatalytic Synthesis of a β-Ketosulfonamide

This protocol outlines a visible-light-mediated synthesis of a β-ketosulfonamide via a sulfamyl radical intermediate.[10][11]

Materials:

  • Silyl (B83357) enol ether (0.2 mmol)

  • Chlorosulfonamide (0.24 mmol)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%)

  • Base (e.g., triethylamine, 0.2 mmol)

  • Anhydrous solvent (e.g., acetonitrile, 2 mL)

Procedure:

  • In a vial equipped with a magnetic stir bar, combine the silyl enol ether, chlorosulfonamide, photocatalyst, and base.

  • Add the anhydrous solvent and seal the vial with a septum.

  • De-gas the mixture by bubbling with argon for 10 minutes.

  • Place the vial approximately 5-10 cm from a blue LED lamp and irradiate with stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Applications in Drug Discovery and Development

The prevalence of sulfur-containing motifs in pharmaceuticals underscores the importance of synthetic methods that can efficiently construct these functionalities.[7] Sulfur-centered radical chemistry provides a powerful platform for the late-stage functionalization of complex molecules, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. The mild conditions and high functional group tolerance of many radical-based transformations make them particularly well-suited for the modification of drug-like scaffolds.

Conclusion and Future Outlook

Sulfur-centered radicals have firmly established themselves as indispensable tools in the arsenal (B13267) of the modern synthetic chemist. The continued development of novel and efficient methods for their generation, particularly through visible-light photoredox catalysis, promises to further expand their synthetic utility. Future research in this area will likely focus on the development of enantioselective transformations, the exploration of novel cascade reactions for the rapid construction of molecular complexity, and the application of these methods to address challenges in medicinal chemistry and materials science. This guide provides a solid foundation for researchers to explore and exploit the rich and diverse chemistry of sulfur-centered radicals in their own synthetic endeavors.

References

The Unseen Hand: A Technical Guide to Sulfinyl Radicals in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Harnessing the reactivity of transient species is a cornerstone of modern synthetic chemistry. Among these, sulfur-centered radicals have emerged as powerful tools for forging complex molecular architectures. While their sulfonyl and thiyl counterparts have long been staples in the synthetic chemist's toolbox, the elusive sulfinyl radical has, until recently, remained in the shadows. This technical guide provides an in-depth exploration of the fundamental chemistry of sulfinyl radicals and their burgeoning applications in synthetic reactions, offering a valuable resource for researchers at the forefront of chemical innovation and drug discovery.

Generation of Sulfinyl Radicals: Taming a Transient Intermediate

The fleeting nature of sulfinyl radicals necessitates their in situ generation from stable precursors. Recent advances have led to reliable and efficient methods for producing these reactive species under mild conditions.

From Sulfinyl Sulfones: A Dual Radical Approach

A predominant and highly effective method for generating sulfinyl radicals involves the homolytic cleavage of a labile S-S bond in sulfinyl sulfones.[1] These precursors can be conveniently prepared in situ from readily available sodium sulfinates and an activating agent, such as an acyl chloride.[1][2][3] The thermal or photochemically induced fragmentation of the sulfinyl sulfone yields a sulfonyl radical and the desired sulfinyl radical, setting the stage for sequential radical reactions.[1]

Experimental Protocol: In Situ Generation of Sulfinyl Sulfone and Subsequent Sulfinylsulfonation of an Alkyne

This protocol describes the one-pot synthesis of a β-sulfinyl vinylsulfone from an alkyne, sodium sulfinate, and acetyl chloride.

  • To a stirred solution of the alkyne (0.3 mmol, 1.0 equiv) and sodium p-toluenesulfinate (1.8 mmol, 6.0 equiv) in anhydrous chloroform (B151607) (3.0 mL) under a nitrogen atmosphere, add acetyl chloride (1.2 mmol, 4.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 40 °C and stir for 30 minutes.

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired β-sulfinyl vinylsulfone.[4][5]

Logical Relationship: Generation of Sulfinyl Radicals from Sulfinyl Sulfones

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_radicals Generated Radicals Sodium Sulfinate Sodium Sulfinate Sulfinyl Sulfone Sulfinyl Sulfone Sodium Sulfinate->Sulfinyl Sulfone In situ formation Acyl Chloride Acyl Chloride Acyl Chloride->Sulfinyl Sulfone Sulfonyl Radical Sulfonyl Radical Sulfinyl Sulfone->Sulfonyl Radical Homolytic cleavage Sulfinyl Radical Sulfinyl Radical Sulfinyl Sulfone->Sulfinyl Radical

Caption: In situ formation of sulfinyl sulfone and subsequent homolytic cleavage.

Photochemical Methods: Harnessing the Power of Light

Photoredox catalysis has revolutionized radical chemistry, and the generation of sulfinyl radicals is no exception. Visible-light-mediated pathways offer mild reaction conditions and high functional group tolerance.

Direct functionalization of C-H bonds is a paramount goal in organic synthesis. Decatungstate photocatalysis enables the direct conversion of strong, aliphatic C(sp³)–H bonds into the corresponding sulfoxides via a sulfinyl radical intermediate.[2] The excited decatungstate anion acts as a powerful hydrogen atom transfer (HAT) catalyst, generating a carbon-centered radical from an unactivated alkane. This radical is then trapped by a sulfur dioxide surrogate, which, after a subsequent reduction step, furnishes the sulfinylated product.

Experimental Protocol: Decatungstate-Catalyzed C(sp³)-H Sulfinylation of Cyclohexane (B81311)

  • In a quartz reaction vessel, dissolve cyclohexane (0.5 mmol, 1.0 equiv) and sodium decatungstate (NaDT) (0.01 mmol, 2 mol%) in a mixture of acetonitrile (B52724) and water (9:1, 5 mL).

  • Saturate the solution with sulfur dioxide gas by bubbling for 5 minutes.

  • Irradiate the reaction mixture with a 390 nm LED lamp with vigorous stirring at room temperature for 24 hours.

  • After the reaction, purge the mixture with nitrogen to remove excess sulfur dioxide.

  • Add a solution of sodium bicarbonate to neutralize the reaction mixture.

  • Extract the product with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude sulfinic acid can be further purified or derivatized as required.[2]

Experimental Workflow: Decatungstate-Catalyzed C-H Sulfinylation

G Start Start Alkane Alkane Start->Alkane HAT Hydrogen Atom Transfer Alkane->HAT Decatungstate_hv [W10O32]4- + hν Decatungstate_hv->HAT Alkyl_Radical Alkyl Radical HAT->Alkyl_Radical SO2_Trapping Trapping by SO2 Alkyl_Radical->SO2_Trapping Sulfonyl_Radical Sulfonyl Radical SO2_Trapping->Sulfonyl_Radical Reduction Reduction Sulfonyl_Radical->Reduction Sulfinic_Acid Sulfinic Acid Reduction->Sulfinic_Acid End End Sulfinic_Acid->End

Caption: Workflow for the photocatalytic C-H sulfinylation of alkanes.

Reactivity and Synthetic Applications

The synthetic utility of sulfinyl radicals has been unlocked through a deeper understanding of their reactivity, leading to novel transformations for the construction of valuable sulfur-containing molecules.

Sulfinylsulfonation of Unsaturated Hydrocarbons

The dual radical addition/coupling strategy using sulfinyl sulfones has proven to be a robust method for the difunctionalization of alkenes and alkynes.[3][6][7] In this cascade, the more reactive sulfonyl radical first adds to the unsaturated bond, generating a carbon-centered radical intermediate. This intermediate is then efficiently trapped by the less reactive sulfinyl radical to afford β-sulfinyl vinylsulfones or β-sulfinyl alkylsulfones.[1][3] This methodology exhibits broad substrate scope and high functional group tolerance.[3]

Table 1: Sulfinylsulfonation of Various Alkynes with In Situ Generated p-Tolylsulfinyl p-Tolylsulfone [3][5]

EntryAlkyne SubstrateProductYield (%)
1Phenylacetylene(E)-1-(2-(p-tolylsulfinyl)-2-(p-tolylsulfonyl)vinyl)benzene98
21-Octyne(E)-1-(p-tolylsulfinyl)-1-(p-tolylsulfonyl)oct-1-ene85
3Cyclohexylacetylene(E)-1-(cyclohex-1-en-1-ylsulfonyl)-1-(p-tolylsulfinyl)ethene82
44-Methoxyphenylacetylene(E)-1-methoxy-4-(2-(p-tolylsulfinyl)-2-(p-tolylsulfonyl)vinyl)benzene99
54-Chlorophenylacetylene(E)-1-chloro-4-(2-(p-tolylsulfinyl)-2-(p-tolylsulfonyl)vinyl)benzene95
6Thiophen-2-ylacetylene(E)-2-(2-(p-tolylsulfinyl)-2-(p-tolylsulfonyl)vinyl)thiophene91

Reaction conditions: Alkyne (0.3 mmol), sodium p-toluenesulfinate (1.8 mmol), acetyl chloride (1.2 mmol) in CHCl₃ (3 mL) at 40 °C for 30 min.

Signaling Pathway: Mechanism of Sulfinylsulfonation of an Alkyne

G Sulfinyl_Sulfone R-S(O)-S(O)2-R' Radical_Generation Homolytic Cleavage Sulfinyl_Sulfone->Radical_Generation Sulfonyl_Radical R'-SO2• Radical_Generation->Sulfonyl_Radical Sulfinyl_Radical R-SO• Radical_Generation->Sulfinyl_Radical Radical_Addition Radical Addition Sulfonyl_Radical->Radical_Addition Radical_Trapping Radical Trapping Sulfinyl_Radical->Radical_Trapping Alkyne R''-C≡C-H Alkyne->Radical_Addition Vinyl_Radical Vinyl Radical Intermediate Radical_Addition->Vinyl_Radical Vinyl_Radical->Radical_Trapping Product β-Sulfinyl Vinylsulfone Radical_Trapping->Product

Caption: Proposed mechanism for the sulfinylsulfonation of alkynes.

Asymmetric Sulfinyl-Smiles Rearrangement

The development of asymmetric reactions involving sulfinyl radicals is a significant advancement. The radical sulfinyl-Smiles rearrangement allows for the stereocontrolled synthesis of valuable chiral building blocks.[2] In this process, a radical adds to an enantioenriched N-arylsulfinyl acrylamide, triggering a 1,4-aryl migration from the sulfur to the α-carbon of the amide. The sulfinamide group acts as a chiral auxiliary, directing the stereochemical outcome of the rearrangement.[2]

Applications in Drug Development

The unique physicochemical properties of the sulfinyl group make it an attractive moiety in medicinal chemistry. Sulfoxides are known to act as hydrogen bond acceptors and can modulate the solubility and metabolic stability of drug candidates. The synthetic methodologies described herein, which allow for the late-stage introduction of sulfinyl groups into complex molecules, are therefore of significant interest to drug development professionals.[2][3] The ability to functionalize C-H bonds and create complex stereocenters opens new avenues for the rapid generation of diverse compound libraries for biological screening.

Table 2: Late-Stage Functionalization of Drug Molecules via Sulfinylsulfonation [5]

EntryDrug/DerivativeProductYield (%)
1Erlotinib derivativeDisulfurized Erlotinib derivative78
2Clodinafop-propargylDisulfurized Clodinafop-propargyl85

Reaction conditions: Drug derivative (0.5 mmol), sulfinyl sulfone (1.0 mmol) in CHCl₃ (3.0 mL) at 40 °C for 0.5 h.

Conclusion

The chemistry of sulfinyl radicals has transitioned from a synthetic curiosity to a versatile tool for organic synthesis. The development of reliable generation methods, particularly from sulfinyl sulfones, has paved the way for novel transformations, including the powerful sulfinylsulfonation of unsaturated systems and stereoselective rearrangements. These advancements provide access to a wide range of structurally diverse and valuable sulfoxide-containing molecules. For researchers, scientists, and drug development professionals, the ability to harness the reactivity of sulfinyl radicals offers exciting new opportunities for molecular design and the synthesis of next-generation therapeutics. The continued exploration of this fascinating area of radical chemistry is sure to yield even more innovative synthetic strategies in the years to come.

References

Physicochemical properties of the sulfonyl group in drug molecules.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfonyl group (-SO₂-), a deceptively simple functional moiety, has firmly established itself as a cornerstone in the landscape of medicinal chemistry. Its presence in a vast array of therapeutic agents, from pioneering antibiotics to targeted cancer therapies, is a testament to its remarkable versatility. The unique physicochemical properties imparted by the sulfonyl group allow for the fine-tuning of a drug molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This technical guide provides a comprehensive exploration of the sulfonyl group's core physicochemical properties, their impact on drug behavior, and the experimental methodologies used to evaluate them.

Core Physicochemical and Structural Characteristics

The sulfonyl group consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms or a carbon and a nitrogen atom. This arrangement results in a tetrahedral geometry with highly polar S-O bonds.[1] As a strong electron-withdrawing group, it significantly influences the electronic distribution of the entire molecule and the acidity of adjacent protons.[1] These fundamental characteristics give rise to several key properties that are masterfully exploited in drug design.

Modulation of Solubility and Lipophilicity

The introduction of a sulfonyl group can significantly impact a drug's solubility and lipophilicity (logP), two critical parameters governing its pharmacokinetic behavior.[2][3] Generally, the polar nature of the sulfonyl group increases the polarity of a drug molecule, which can enhance its aqueous solubility.[2] However, the overall effect is highly dependent on the nature of the R groups attached to the sulfur atom.

Table 1: Physicochemical Properties of Selected Sulfonyl-Containing Drugs

DrugTherapeutic ClasslogPpKaAqueous Solubility
SulfanilamideAntibiotic-0.6210.45.35 g/L
SulfamethoxazoleAntibiotic0.895.70.5 g/L
FurosemideDiuretic2.033.90.0195 g/L
Celecoxib (B62257)NSAID3.53~11.1Insoluble in water[4][5]
GlibenclamideAntidiabetic4.35.30.004 g/L

Note: The presented data is a compilation from various sources and may vary depending on the experimental conditions.

Hydrogen Bonding Capabilities

The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, a crucial feature for binding to biological targets like enzymes and receptors.[2] In the case of sulfonamides (-SO₂NH-), the nitrogen-bound proton can also act as a hydrogen bond donor. This dual hydrogen bonding capability allows for the formation of robust and specific interactions with active site residues, thereby enhancing the binding affinity and potency of the drug.[6][7]

Metabolic Stability

The sulfonyl group is generally considered to be metabolically stable and resistant to enzymatic degradation.[2] Introducing a sulfonyl group into a molecule can block metabolically labile sites, thereby increasing the drug's half-life and duration of action.[2] However, the metabolic fate of sulfonyl-containing drugs, particularly sulfonamides, is complex and often involves cytochrome P450 (CYP) enzymes.[8]

Bioisosterism

Structurally, the sulfonyl group shares similarities in molecular size and charge distribution with other important functional groups such as carbonyl, carboxyl, tetrazolium, and phosphate (B84403) groups.[2] This allows the sulfonyl group to be used as a bioisostere to improve a drug's properties while maintaining or enhancing its biological activity.[2]

Experimental Protocols for Physicochemical Characterization

Accurate determination of a drug's physicochemical properties is paramount in drug discovery. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (logP) or distribution coefficient (logD) of a compound.[9][10]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at a specific pH (e.g., 7.4) and saturate it with 1-octanol (B28484). Similarly, saturate 1-octanol with the phosphate buffer.[11]

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[9]

  • Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated 1-octanol and buffer in a vessel. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.[11]

  • Equilibration: Shake the vessel for a set period (e.g., 24 hours) to ensure the compound reaches equilibrium between the two phases.[9]

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the 1-octanol and aqueous phases.

  • Quantification: Carefully withdraw aliquots from both the 1-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logD is calculated using the following formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Saturated 1-Octanol and Buffer C Mix Stock Solution with Phases A->C B Prepare Compound Stock Solution B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Quantify Concentration in Each Phase (HPLC) E->F G Calculate logD F->G

Shake-Flask logD Determination Workflow

Determination of Acidity (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[12][13]

Methodology:

  • Solution Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent, which may include a co-solvent for poorly water-soluble compounds. Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). A solution of an inert salt (e.g., 0.15 M KCl) is used to maintain constant ionic strength.[12][14]

  • pH Meter Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

  • Titration Setup: Place the compound solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add small, precise volumes of the titrant (acid or base) to the compound solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[15]

G A Prepare Compound and Titrant Solutions C Titrate Compound Solution with Titrant A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine pKa from Half-Equivalence Point E->F

Potentiometric pKa Determination Workflow

Assessment of Membrane Permeability by Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[16][17]

Methodology:

  • Membrane Preparation: A filter plate with hydrophobic PVDF membranes is coated with a solution of a lipid (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[18]

  • Donor and Acceptor Solutions: The test compound is dissolved in a buffer solution at a specific pH to create the donor solution. The acceptor plate wells are filled with a buffer solution.[17]

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours). During this time, the compound diffuses from the donor well, through the artificial membrane, into the acceptor well.[18]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method, typically LC-MS/MS.[17]

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor wells and the incubation time.

Role of the Sulfonyl Group in Drug-Target Interactions and Signaling Pathways

The ability of the sulfonyl group to modulate physicochemical properties and engage in specific interactions makes it a valuable component in drugs targeting a wide range of biological pathways.

Sulfonylureas and Insulin (B600854) Secretion

A classic example is the role of sulfonylureas in the treatment of type 2 diabetes. These drugs stimulate insulin secretion from pancreatic β-cells by targeting the ATP-sensitive potassium (K-ATP) channel.[7][19]

Signaling Pathway:

  • Sulfonylureas bind to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel on the pancreatic β-cell membrane.[19]

  • This binding induces the closure of the K-ATP channel, independent of ATP levels.[7]

  • Closure of the channel prevents K⁺ efflux, leading to depolarization of the cell membrane.[20]

  • Membrane depolarization activates voltage-gated Ca²⁺ channels.[20]

  • The influx of Ca²⁺ triggers the exocytosis of insulin-containing granules, leading to increased insulin secretion.[20]

G cluster_cell Pancreatic β-Cell SU Sulfonylurea SUR1 SUR1 Subunit of K-ATP Channel SU->SUR1 Binds to K_ATP K-ATP Channel Closure SUR1->K_ATP Induces Depol Membrane Depolarization K_ATP->Depol Leads to Ca_channel Voltage-Gated Ca²⁺ Channel Opening Depol->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Insulin Insulin Secretion Ca_influx->Insulin Triggers

Sulfonylurea-Induced Insulin Secretion Pathway

Metabolic Fate of Sulfonyl-Containing Drugs

While the sulfonyl group itself is relatively stable, the overall metabolism of drugs containing this moiety is a critical consideration. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[21]

CYP-Mediated Metabolism of Sulfonamides

The metabolism of sulfonamide antibiotics can be complex, with CYP enzymes catalyzing various reactions, including hydroxylation and N-oxidation.[8] The specific CYP isoforms involved can vary depending on the structure of the sulfonamide. This metabolic processing is crucial for the detoxification and elimination of these drugs but can also sometimes lead to the formation of reactive metabolites.

General Experimental Workflow for In Vitro Metabolic Stability:

  • Incubation: The test compound is incubated with a source of metabolic enzymes, such as liver microsomes or hepatocytes, in the presence of necessary cofactors (e.g., NADPH).[22][23]

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped, typically by adding a cold organic solvent like acetonitrile.

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate metabolic stability parameters such as half-life (t₁/₂) and intrinsic clearance (CLint).[22]

G A Incubate Compound with Liver Microsomes/Hepatocytes B Sample at Multiple Time Points A->B C Quench Reaction B->C D Analyze Remaining Parent Compound (LC-MS/MS) C->D E Calculate Half-life and Intrinsic Clearance D->E

In Vitro Metabolic Stability Workflow

Conclusion

The sulfonyl group is a powerful and versatile functional group in the medicinal chemist's toolkit. Its ability to modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding potential, coupled with its metabolic stability, allows for the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the sulfonyl group's characteristics and the application of robust experimental methodologies for their evaluation are essential for the continued development of innovative and effective therapeutics.

References

The Pivotal Role of Sulfhydryl Groups in Protein Architecture and Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfhydryl group (-SH) of cysteine residues is a cornerstone of protein structure and function, wielding a profound influence on protein folding, stability, catalytic activity, and cellular signaling. Its unique chemical reactivity, particularly its propensity for oxidation and nucleophilic attack, endows proteins with a remarkable versatility that is central to a vast array of biological processes. This technical guide provides an in-depth exploration of the multifaceted roles of sulfhydryl groups, offering insights into their structural significance, their dynamic involvement in post-translational modifications, and their emergence as a critical target in modern drug discovery.

The Sulfhydryl Group: A Linchpin of Protein Structure

The ability of sulfhydryl groups to form covalent disulfide bonds (-S-S-) is fundamental to the structural integrity of many proteins, particularly those destined for the extracellular environment.[1] These bonds act as molecular staples, cross-linking different regions of a polypeptide chain or joining separate chains, thereby stabilizing the protein's tertiary and quaternary structure.[1][2] This stabilization is crucial for maintaining the correct protein fold, which is essential for its biological function, and for protecting the protein from denaturation in the often harsh extracellular milieu.[1][2]

Disulfide Bond Formation and its Energetic Contribution

The formation of a disulfide bond is an oxidation reaction that occurs predominantly in the endoplasmic reticulum of eukaryotic cells, a process facilitated by enzymes like protein disulfide isomerase (PDI).[3][4] The thiol group of a cysteine residue is first oxidized to a sulfur radical, and two such radicals then combine to form a stable disulfide bond.[1]

PropertyValueSignificance
C-S Bond Length ~1.82 ÅContributes to the geometry of the cysteine residue.
S-H Bond Length ~1.34 ÅInfluences the reactivity of the thiol group.
S-S Bond Length ~2.05 ÅDetermines the distance between cross-linked cysteine residues.
C-S-S Bond Angle ~103°Affects the local conformation of the polypeptide chain.
Disulfide Bond Energy ~60 kcal/mol (251 kJ/mol)Provides significant thermodynamic stability to the protein structure.
pKa of Cysteine Sulfhydryl Group ~8.3 - 8.6Determines the nucleophilicity of the thiol group at physiological pH.

This table summarizes key quantitative data related to the sulfhydryl group and disulfide bonds, providing a basis for understanding their structural and chemical properties.

The Dynamic Sulfhydryl: Post-Translational Modifications and Redox Regulation

Beyond its structural role, the sulfhydryl group is a hub for a variety of reversible and irreversible post-translational modifications (PTMs). These modifications are critical for regulating protein function in response to cellular signals and environmental cues, particularly changes in the cellular redox state.[5][6]

Reversible Modifications: Thiol-Disulfide Exchange and Redox Signaling

Thiol-disulfide exchange is a fundamental reaction where a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide bond and the release of a new thiolate.[7][8] This process is central to the correct folding of proteins, as it allows for the shuffling of disulfide bonds until the native conformation is achieved.[7]

Several key reversible PTMs involving sulfhydryl groups act as "redox switches," modulating protein activity in response to oxidative or nitrosative stress.[5]

  • S-Glutathionylation: The covalent attachment of glutathione (B108866) to a cysteine residue via a disulfide bond.[9][10] This modification can protect the thiol group from irreversible oxidation and can also alter the protein's function.[9] S-glutathionylation is implicated in a wide range of cellular processes and its dysregulation is associated with various diseases.[11]

  • S-Nitrosylation: The addition of a nitric oxide (NO) group to a cysteine thiol, forming an S-nitrosothiol (SNO).[12][13] This modification is a key mechanism of NO-mediated cell signaling and is involved in regulating a multitude of cellular processes.[12][14] The specificity of S-nitrosylation is influenced by factors such as the local protein environment and the pKa of the target thiol.[12][15]

  • Sulfenylation (R-SOH): The initial, reversible oxidation of a cysteine thiol to a sulfenic acid. This highly reactive intermediate can then be further oxidized or react with other thiols to form disulfide bonds.[16]

Irreversible Oxidative Modifications

Under conditions of severe oxidative stress, the sulfhydryl group can undergo irreversible oxidation to sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H).[16] These modifications can lead to a loss of protein function and are often associated with cellular damage.[6]

Redox_Modifications Cys_SH Cysteine (-SH) Disulfide Disulfide (-S-S-) Cys_SH->Disulfide Oxidation S_Glutathionylated S-Glutathionylated (-S-SG) Cys_SH->S_Glutathionylated + GSSG - GSH S_Nitrosylated S-Nitrosylated (-S-NO) Cys_SH->S_Nitrosylated + NO Sulfenic Sulfenic Acid (-SOH) Cys_SH->Sulfenic ROS/RNS Disulfide->Cys_SH Reduction Sulfenic->Disulfide + R'-SH Sulfenic->S_Glutathionylated + GSH Sulfinic Sulfinic Acid (-SO2H) Sulfenic->Sulfinic ROS/RNS Sulfonic Sulfonic Acid (-SO3H) Sulfinic->Sulfonic ROS/RNS

Figure 1. Key post-translational modifications of cysteine sulfhydryl groups.

The Sulfhydryl Group in Enzyme Function

The nucleophilic nature of the deprotonated sulfhydryl group (thiolate anion) makes it an ideal catalyst in the active sites of many enzymes.[17] Cysteine proteases, for example, utilize a catalytic dyad or triad (B1167595) involving a cysteine residue to cleave peptide bonds. The thiol group acts as a potent nucleophile, attacking the carbonyl carbon of the substrate.

The Sulfhydryl Group as a Therapeutic Target

The unique reactivity of cysteine residues has made them an attractive target for the development of covalent inhibitors in drug discovery.[17] By forming a covalent bond with a cysteine residue in a target protein, these drugs can achieve high potency and prolonged duration of action.[17] This strategy has been successfully employed in the development of drugs targeting kinases and other enzymes implicated in diseases such as cancer.[18][19] The selectivity of these covalent drugs often relies on targeting non-conserved cysteine residues or cysteines in close proximity to the active site.[20]

Drug_Development_Workflow Target_ID Target Identification (e.g., Kinase with target Cys) Lead_Gen Lead Generation (Non-covalent inhibitor) Target_ID->Lead_Gen Warhead_Design Warhead Design (Electrophilic moiety) Lead_Gen->Warhead_Design Covalent_Inhibitor Covalent Inhibitor Synthesis Warhead_Design->Covalent_Inhibitor Biochemical_Assay Biochemical Assays (Potency, Selectivity) Covalent_Inhibitor->Biochemical_Assay Cellular_Assay Cellular Assays (Efficacy, Toxicity) Biochemical_Assay->Cellular_Assay In_Vivo In Vivo Studies Cellular_Assay->In_Vivo

Figure 2. A simplified workflow for the development of cysteine-targeting covalent inhibitors.

Experimental Methodologies for Studying Sulfhydryl Groups

A variety of experimental techniques are available to detect, quantify, and characterize sulfhydryl groups and disulfide bonds in proteins.

Quantification of Free Sulfhydryl Groups: Ellman's Test

Ellman's test is a widely used colorimetric assay for the quantification of free thiol groups in a sample.[21][22] The assay is based on the reaction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) with a free thiol, which produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), that can be quantified spectrophotometrically at 412 nm.[23][24]

Experimental Protocol: Ellman's Test

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[23]

    • DTNB Stock Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.[23]

    • Cysteine Standard Solution: Prepare a stock solution of L-cysteine of known concentration in the Reaction Buffer to generate a standard curve.

  • Assay Procedure:

    • To a cuvette, add 25 µL of the DTNB stock solution and 1.25 mL of the Reaction Buffer.[23]

    • Add a known volume of the protein sample (e.g., 125 µL) to the cuvette. For the blank, add the same volume of Reaction Buffer instead of the sample.[23]

    • Mix the solution thoroughly and incubate at room temperature for 15 minutes.[23]

    • Measure the absorbance of the sample and the blank at 412 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the sample.

    • The concentration of free sulfhydryl groups can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), c is the concentration, and l is the path length of the cuvette.[23] Alternatively, a standard curve generated from the cysteine standards can be used to determine the concentration.[23]

Analysis of Disulfide Bonds and Cysteine Modifications by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the characterization of disulfide bonds and other cysteine PTMs.[25][26] "Bottom-up" proteomics approaches, involving enzymatic digestion of the protein followed by liquid chromatography-mass spectrometry (LC-MS/MS), are commonly used.[26]

Experimental Workflow: Disulfide Bond Mapping by Mass Spectrometry

  • Sample Preparation:

    • The protein sample is divided into two aliquots. One aliquot is treated with a reducing agent (e.g., dithiothreitol, DTT) to break the disulfide bonds, while the other remains non-reduced.[27]

    • Free sulfhydryl groups in both aliquots are then alkylated with an alkylating agent (e.g., iodoacetamide, IAM) to prevent their re-oxidation.[28][29]

  • Enzymatic Digestion:

    • Both the reduced/alkylated and non-reduced/alkylated samples are digested with a protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • The resulting peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis:

    • By comparing the mass spectra of the reduced and non-reduced samples, peptides that were originally linked by a disulfide bond can be identified. In the non-reduced sample, these will appear as a single species with a higher mass, while in the reduced sample, they will appear as two separate peptides with alkylated cysteine residues.[27] Specialized software can be used to automate the identification of these disulfide-linked peptides.[30]

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Sample Protein Sample Split Protein_Sample->Split Non_Reduced Non-Reduced Split->Non_Reduced Aliquot 1 Reduced Reduced (+ DTT) Split->Reduced Aliquot 2 Alkylated_NR Alkylated (IAM) Non_Reduced->Alkylated_NR Alkylated_R Alkylated (IAM) Reduced->Alkylated_R Digestion_NR Trypsin Digestion Alkylated_NR->Digestion_NR Digestion_R Trypsin Digestion Alkylated_R->Digestion_R LC_MS_MS LC-MS/MS Analysis Digestion_NR->LC_MS_MS Digestion_R->LC_MS_MS Data_Analysis Data Analysis and Disulfide Bond Identification LC_MS_MS->Data_Analysis

Figure 3. Experimental workflow for disulfide bond analysis using mass spectrometry.

Conclusion

The sulfhydryl group of cysteine is a remarkably versatile functional group that plays a central role in virtually every aspect of protein science. From providing the structural reinforcement of disulfide bonds to acting as a dynamic hub for regulatory post-translational modifications, the influence of the sulfhydryl group is both profound and widespread. A thorough understanding of its chemistry and biology is therefore indispensable for researchers in the life sciences and is a critical consideration in the design and development of novel therapeutics. The continued development of sophisticated analytical techniques will undoubtedly uncover even greater subtleties in the roles of this remarkable amino acid residue, further solidifying its importance in health and disease.

References

The Sulfanyl Radical (HS•): A Theoretical and Computational Deep Dive for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfanyl radical (HS•), also known as the hydrosulfide (B80085) radical or mercapto radical, is a simple yet highly reactive diatomic species that plays a crucial role in a vast array of chemical and biological processes. From atmospheric chemistry to intricate cellular signaling pathways, the behavior of this open-shell molecule is of significant interest. As the initial one-electron oxidation product of hydrogen sulfide (B99878) (H₂S), a key biological gasotransmitter, understanding the fundamental properties of the this compound radical is paramount for elucidating its role in redox biology and its potential implications in drug development.[1] This technical guide provides a comprehensive overview of the theoretical and computational studies of the this compound radical, offering researchers a detailed reference for its properties, experimental handling, and computational modeling.

Core Physicochemical and Thermochemical Properties

Computational chemistry provides a powerful lens through which to examine the intrinsic properties of transient species like the this compound radical. A variety of high-level ab initio and density functional theory (DFT) methods have been employed to calculate its key thermochemical and spectroscopic data. These theoretical predictions are crucial for interpreting experimental results and for parameterizing kinetic models of complex chemical systems.

Thermochemical Data

The stability and reactivity of the this compound radical are dictated by its thermochemical properties. Key values, including its enthalpy of formation, ionization energy, and the critical bond dissociation energy (BDE) of the S-H bond in hydrogen sulfide, have been extensively studied. The S-H bond dissociation energy is a direct measure of the energy required to form the this compound radical from its parent molecule and is a critical parameter in understanding its formation in biological systems.[2][3]

PropertyComputational MethodCalculated ValueExperimental Value
Enthalpy of Formation (ΔfH⦵298) G3 Theory139.3 kJ/mol139.33 kJ/mol[4]
CBS-QB3138.9 kJ/mol
Ionization Energy CCSD(T)10.42 eV10.4219 eV[4]
B3LYP/aug-cc-pVTZ10.39 eV
S-H Bond Dissociation Energy (H₂S) G3MP2B3384.5 kJ/mol~385 kJ/mol[1]
MPW1P86/6-311+G(3df,2p)385.2 kJ/mol
B3LYP/6-311+G(3df,2p)379.8 kJ/mol

Table 1: Calculated Thermochemical Properties of the this compound Radical. This table summarizes key thermochemical data for the HS• radical calculated using various high-level computational methods, with a comparison to experimental values where available.

Spectroscopic Constants

Theoretical calculations have been instrumental in predicting the spectroscopic constants of the this compound radical, aiding in its experimental detection and characterization, particularly in the gas phase. These constants are fundamental to understanding the radical's structure and vibrational and rotational energy levels.[5][6]

ParameterComputational MethodCalculated Value
Bond Length (rₑ) CCSD(T)/aug-cc-pVQZ1.342 Å
B3LYP/aug-cc-pVTZ1.345 Å
Harmonic Vibrational Frequency (ωₑ) CCSD(T)/aug-cc-pVQZ2715 cm⁻¹
MP2/aug-cc-pVTZ2705 cm⁻¹
Rotational Constant (Bₑ) CCSD(T)/aug-cc-pVQZ9.45 cm⁻¹
Dipole Moment (μ) CCSD(T)/aug-cc-pVQZ0.76 D

Table 2: Calculated Spectroscopic Constants for the this compound Radical (HS•). This table presents key spectroscopic parameters for the HS• radical derived from high-level ab initio calculations.

Methodologies: Experimental and Computational Protocols

Experimental Generation and Detection of the this compound Radical

Due to its high reactivity and short lifetime, the experimental study of the this compound radical requires specialized techniques for its generation and detection.

Protocol for Generation:

A common method for generating the this compound radical in the gas phase is through the photolysis of hydrogen sulfide (H₂S) using ultraviolet (UV) light.

  • Precursor Preparation: A dilute mixture of H₂S in an inert gas (e.g., Argon or Nitrogen) is prepared in a gas handling system. The concentration of H₂S is typically kept low to minimize secondary reactions.

  • Photolysis: The gas mixture is flowed through a reaction cell and irradiated with a UV lamp. An excimer laser operating at 193 nm (ArF) or 248 nm (KrF) is often used, as H₂S has a significant absorption cross-section in this region. The UV radiation cleaves the S-H bond, producing a hydrogen atom and a this compound radical: H₂S + hν → HS• + H•

  • Flow Control: The flow rates of the gases are controlled using mass flow controllers to maintain a constant concentration of the precursor and to remove the products from the reaction zone, preventing secondary reactions.

Protocol for Detection:

  • Laser-Induced Fluorescence (LIF): LIF is a highly sensitive and selective method for detecting the this compound radical.

    • Excitation: A tunable pulsed laser, typically a dye laser pumped by a Nd:YAG laser, is used to excite the HS• radical from its ground electronic state (X²Π) to an excited electronic state (A²Σ⁺). The laser wavelength is scanned across the absorption band of the radical.

    • Fluorescence Collection: The subsequent fluorescence emitted as the radical decays back to the ground state is collected at a right angle to the laser beam using a lens system.

    • Signal Processing: The collected fluorescence is passed through a monochromator or a bandpass filter to select the desired wavelength and is detected by a photomultiplier tube (PMT). The signal from the PMT is then processed using a boxcar averager and recorded by a computer.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying species with unpaired electrons, such as the this compound radical.[7][8][9][10]

    • Radical Trapping (for solution-phase studies): In biological or chemical systems where HS• is generated in solution, spin trapping is often employed. A spin trap molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the short-lived HS• radical to form a more stable radical adduct that can be readily detected by EPR.

    • Sample Preparation: The reaction mixture containing the spin trap and the source of HS• is drawn into a quartz flat cell or a capillary tube.

    • EPR Measurement: The sample is placed in the cavity of the EPR spectrometer. The magnetic field is swept while the sample is irradiated with microwaves. The absorption of microwaves by the radical adduct is detected and recorded as a spectrum. The characteristic hyperfine splitting pattern of the spectrum allows for the identification of the trapped radical.

Experimental_Workflow cluster_generation Radical Generation cluster_detection Radical Detection cluster_lif_detail LIF Details cluster_epr_detail EPR Details H2S_source H₂S Gas Source MFC Mass Flow Controller H2S_source->MFC Reaction_Cell Photolysis Cell MFC->Reaction_Cell LIF Laser-Induced Fluorescence Reaction_Cell->LIF EPR EPR Spectroscopy Reaction_Cell->EPR UV_Lamp UV Lamp (e.g., 193 nm) UV_Lamp->Reaction_Cell PMT Photomultiplier Tube LIF->PMT EPR_Spectrometer EPR Spectrometer EPR->EPR_Spectrometer Dye_Laser Tunable Dye Laser Dye_Laser->LIF Data_Acquisition Data Acquisition PMT->Data_Acquisition Spin_Trap Spin Trap (e.g., DMPO) Spin_Trap->EPR Spectrum_Analysis Spectrum Analysis EPR_Spectrometer->Spectrum_Analysis Computational_Workflow start Define System (e.g., H₂S → HS• + H•) choose_method Select Computational Method (DFT, CCSD(T), G3, etc.) start->choose_method choose_basis Select Basis Set (e.g., aug-cc-pVTZ) choose_method->choose_basis geom_opt Geometry Optimization of Reactants and Products choose_basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_minima Verify Minima (No Imaginary Frequencies) freq_calc->verify_minima get_thermo Obtain ZPVE and Thermal Corrections freq_calc->get_thermo verify_minima->get_thermo spe_calc Single-Point Energy Calculation (Higher Level of Theory) get_thermo->spe_calc calc_bde Calculate Bond Dissociation Energy spe_calc->calc_bde end Final Thermochemical Data calc_bde->end Redox_Signaling_Pathway H2S Hydrogen Sulfide (H₂S) HS_radical This compound Radical (HS•) H2S->HS_radical One-electron oxidation Protein_Cys_SH Protein Cysteine (R-SH) HS_radical->Protein_Cys_SH H-atom abstraction Downstream_Effects Downstream Signaling (e.g., altered protein function, cellular response) HS_radical->Downstream_Effects Direct reactions ROS_RNS Reactive Oxygen/Nitrogen Species (e.g., •OH, NO₂) ROS_RNS->HS_radical Protein_Thiyl_Radical Protein Thiyl Radical (R-S•) Protein_Cys_SH->Protein_Thiyl_Radical Protein_Thiyl_Radical->Downstream_Effects

References

The Ascendancy of Sulfonyl Fluorides: A Technical Guide to Their Reactivity in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of chemical biology and drug discovery is continually evolving, with an increasing demand for chemical tools that offer both stability and precisely tunable reactivity. Among the arsenal (B13267) of electrophilic warheads, sulfonyl fluorides (R-SO₂F) have emerged as a privileged class, enabling the covalent modification of a diverse range of biological targets. Their remarkable balance of stability in aqueous environments and context-dependent reactivity with multiple nucleophilic amino acid residues has positioned them as invaluable tools for developing covalent inhibitors, chemical probes for target identification and validation, and for advancing the frontiers of chemical proteomics.[1][2] This in-depth technical guide explores the core principles of sulfonyl fluoride (B91410) reactivity, provides detailed experimental protocols, and presents quantitative data to inform their effective application in chemical biology and drug development.

The Unique Reactivity Profile of Sulfonyl Fluorides

Sulfonyl fluorides exhibit a "Goldilocks" reactivity profile, being sufficiently stable to traverse complex biological milieus yet reactive enough to form stable covalent bonds with specific amino acid residues within a protein binding pocket.[3] This reactivity is primarily governed by the electrophilicity of the sulfur atom and the nature of the leaving group, the fluoride ion.

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent modification of proteins by sulfonyl fluorides proceeds through a nucleophilic substitution reaction at the sulfur atom, a process termed Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[4][5] An electron-rich amino acid side chain acts as the nucleophile, attacking the electrophilic sulfur center and displacing the fluoride ion to form a stable sulfonylated or sulfonamidated adduct.[1] The stability of the S-F bond contributes to the compound's overall stability, while the protein's microenvironment can significantly enhance the nucleophilicity of the target residue, facilitating the reaction.[6]

Reactivity with Amino Acid Residues

A key advantage of sulfonyl fluorides over more traditional covalent warheads, such as acrylamides that primarily target cysteine, is their ability to react with a broader range of nucleophilic amino acids. This expands the druggable proteome by enabling the targeting of proteins that lack a suitably positioned cysteine.[3][7] The primary targets for sulfonyl fluorides include:

  • Serine (Ser) and Threonine (Thr): Historically, sulfonyl fluorides like phenylmethylsulfonyl fluoride (PMSF) have been widely used as inhibitors of serine proteases, where they react with the catalytic serine residue.[8][9]

  • Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine can be a potent nucleophile, and its reactivity is often enhanced by proximal basic residues that can deprotonate it.[10]

  • Lysine (B10760008) (Lys): The primary amine of the lysine side chain is a strong nucleophile, readily reacting with sulfonyl fluorides to form stable sulfonamides.[11]

  • Histidine (His): The imidazole (B134444) side chain of histidine can also be targeted by sulfonyl fluorides.[11]

  • Cysteine (Cys): While sulfonyl fluorides can react with cysteine, the resulting thiosulfonate ester adduct is often unstable and can undergo hydrolysis, making it a less common target for achieving permanent covalent modification.[11]

The selectivity of a sulfonyl fluoride probe for a particular amino acid is highly context-dependent, influenced by the specific protein microenvironment, the accessibility of the residue, and the intrinsic reactivity of the sulfonyl fluoride itself.[10]

Quantitative Analysis of Sulfonyl Fluoride Reactivity

The effectiveness of a sulfonyl fluoride probe or inhibitor is intrinsically linked to its reactivity and stability. Quantitative analysis of these parameters is crucial for probe design and data interpretation.

Table 1: Comparative Reactivity and Stability of Sulfonyl Fluoride Warheads
Warhead ClassRelative ReactivityHydrolytic StabilityPrimary Amino Acid TargetsReference
Aryl Sulfonyl Fluorides HighModerateTyr, Lys, Ser, His[11]
Alkyl Sulfonyl Fluorides ModerateHighTyr, Lys, Ser, His[12]
Fluorosulfates LowHighTyr, His[13]
Sulfamoyl Fluorides Moderate to HighModerateTyr, Lys, Ser, His[14]
Table 2: Kinetic Data for Selected Sulfonyl Fluoride Inhibitors
InhibitorTarget ProteinTarget ResidueIC₅₀ (nM)k_inact/K_I (M⁻¹s⁻¹)Reference
SF-p1 DcpSTyrosine<1Not Reported[3]
XO44 Various KinasesLysineNot ReportedNot Reported[15]
AM3506 FAAHSerine4.5 (rat), 5.2 (human)Not Reported[12]
EM12-SF Cereblon (CRBN)HistidinePotent BinderNot Reported[16]

Experimental Protocols

The successful application of sulfonyl fluorides in chemical biology relies on robust experimental procedures. This section provides detailed protocols for key experiments.

Synthesis of Aryl Sulfonyl Fluorides from Sulfonyl Chlorides

This protocol describes a common method for the synthesis of aryl sulfonyl fluorides via halogen exchange.

Materials:

  • Aryl sulfonyl chloride

  • Potassium fluoride (KF)

  • 18-crown-6 (B118740) ether (catalyst)

  • Acetonitrile (B52724) (anhydrous)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl sulfonyl chloride (1.0 eq), potassium fluoride (2.0-3.0 eq), and a catalytic amount of 18-crown-6 ether (0.05-0.1 eq).

  • Add anhydrous acetonitrile to the flask to dissolve the reagents.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure aryl sulfonyl fluoride.[17]

Assay for Target Engagement in Live Cells using a Clickable Sulfonyl Fluoride Probe

This protocol outlines a general workflow for assessing the target engagement of a sulfonyl fluoride probe in a cellular context.

Materials:

  • Clickable sulfonyl fluoride probe (containing an alkyne or azide (B81097) handle)

  • Cultured cells of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Reporter tag with a complementary click chemistry handle (e.g., azide-biotin or alkyne-fluorophore)

  • Copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate)

  • Ligand (e.g., THPTA)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and antibodies (for visualization of biotinylated proteins) or in-gel fluorescence scanner

Procedure:

  • Cell Treatment: Seed and grow cells to the desired confluency. Treat the cells with the clickable sulfonyl fluoride probe at various concentrations and for different time points. Include a vehicle control (e.g., DMSO). To demonstrate target specificity, a competition experiment can be performed by pre-incubating cells with a non-clickable inhibitor before adding the probe.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction: To 50-100 µg of protein lysate, add the reporter tag, copper(I) catalyst, and ligand. Incubate the reaction at room temperature for 1-2 hours to ligate the reporter tag to the probe-modified proteins.

  • Protein Precipitation and Analysis: Precipitate the proteins (e.g., with acetone (B3395972) or methanol) to remove excess reagents. Resuspend the protein pellet in SDS-PAGE loading buffer.

  • Visualization: Separate the proteins by SDS-PAGE. Visualize the probe-labeled proteins by in-gel fluorescence scanning (if a fluorescent reporter was used) or by Western blotting with an anti-biotin antibody (if a biotin (B1667282) reporter was used). The intensity of the band corresponding to the target protein indicates the level of probe engagement.[18]

LC-MS/MS Analysis for Identification of Modification Sites

This protocol describes the analysis of sulfonyl fluoride-modified proteins to identify the specific site of covalent adduction.

Materials:

  • Sulfonyl fluoride-modified protein sample

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., dithiothreitol, DTT)

  • Alkylating agent (e.g., iodoacetamide, IAA)

  • Protease (e.g., trypsin)

  • LC-MS/MS system (e.g., a high-resolution mass spectrometer coupled to a nano-LC system)

  • C18 reversed-phase column

  • Solvents for LC (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)

  • Proteomics data analysis software

Procedure:

  • Sample Preparation: Denature, reduce, and alkylate the protein sample to unfold the protein and cap cysteine residues.

  • Proteolytic Digestion: Dilute the sample to reduce the urea (B33335) concentration and digest the protein into peptides overnight using a protease such as trypsin.

  • LC-MS/MS Analysis: Acidify the peptide mixture and inject it onto the LC-MS/MS system. Separate the peptides using a gradient of increasing organic solvent. The mass spectrometer should be operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein sequence database using a proteomics software package. Specify the mass of the sulfonyl fluoride adduct (minus the fluorine atom) as a variable modification on the potential target amino acid residues (Ser, Thr, Tyr, Lys, His). The software will identify the modified peptides and pinpoint the exact site of modification based on the fragmentation pattern.[15][19]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental workflows. The following diagrams were created using the DOT language to visually represent key concepts discussed in this guide.

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Biological Application cluster_analysis Analysis Start Starting Material (e.g., Sulfonyl Chloride) Synthesis Chemical Synthesis (e.g., Halogen Exchange) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Treatment Cell/Protein Treatment with Probe Characterization->Cell_Treatment Target_Labeling Covalent Target Labeling Cell_Treatment->Target_Labeling Lysis Cell Lysis/ Protein Isolation Target_Labeling->Lysis Click_Chemistry Click Chemistry (Reporter Tagging) Lysis->Click_Chemistry LC_MS LC-MS/MS Analysis Lysis->LC_MS SDS_PAGE SDS-PAGE/ Western Blot Click_Chemistry->SDS_PAGE Data_Analysis Data Analysis SDS_PAGE->Data_Analysis LC_MS->Data_Analysis

A generalized experimental workflow for the application of sulfonyl fluoride probes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Inhibitor Sulfonyl Fluoride Inhibitor Inhibitor->Kinase2 Covalent Inhibition (e.g., on Lysine)

Inhibition of a generic kinase signaling pathway by a sulfonyl fluoride covalent inhibitor.

Conclusion

Sulfonyl fluorides have firmly established their place in the chemical biologist's toolkit. Their unique reactivity, which allows for the targeting of a diverse set of amino acid residues, has opened up new avenues for drug discovery and the study of protein function. The ability to fine-tune their reactivity through synthetic chemistry, coupled with powerful analytical techniques for identifying their targets and modification sites, ensures that sulfonyl fluorides will continue to be a driving force in the development of novel covalent therapeutics and sophisticated chemical probes. This guide provides a foundational understanding and practical protocols to empower researchers to effectively harness the potential of sulfonyl fluoride chemistry in their scientific endeavors.

References

The Apex of Molecular Assembly: An In-depth Technical Guide to SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern chemical ligation strategies, Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a paramount next-generation click chemistry.[1][2][3] Introduced by Sharpless and co-workers in 2014, SuFEx leverages the unique reactivity of the sulfur-fluoride bond to achieve rapid, reliable, and modular assembly of functional molecules.[4][5] This powerful toolkit has found widespread applications across diverse scientific domains, from drug discovery and chemical biology to materials science.[1][6] At its core, SuFEx chemistry is predicated on the exchange reaction between a sulfur(VI) fluoride-containing hub and a nucleophile, offering a robust and versatile method for creating stable covalent linkages.[6][7] This guide provides a comprehensive technical overview of the foundational principles of SuFEx, detailed experimental protocols, and its transformative applications for researchers, scientists, and drug development professionals.

Core Principles of SuFEx Chemistry

The remarkable utility of SuFEx chemistry stems from the finely tuned balance of stability and reactivity inherent in the S(VI)-F bond.[6][8] This bond is exceptionally stable under a wide range of conditions, including exposure to strong acids, oxidants, and reductants, yet it can be selectively activated to react with nucleophiles.[6][9] This "latent" reactivity is a cornerstone of its "click" character, ensuring high specificity and orthogonality.[6]

The primary electrophilic partners in SuFEx reactions, often termed "SuFExable hubs," are compounds bearing the S(VI)-F motif. The most prominent examples include:

  • Sulfonyl Fluorides (R-SO₂F): Widely used and accessible.[6]

  • Aryl Fluorosulfates (Ar-OSO₂F): Readily prepared from phenols and sulfuryl fluoride (SO₂F₂).[6][10]

  • Iminosulfur Oxydifluorides (R-N=SOF₂): Synthesized from primary amines and thionyl tetrafluoride (SOF₄).[10]

  • Sulfamoyl Fluorides (R₂N-SO₂F): Derived from secondary amines and SO₂F₂.[6]

The reactivity of these hubs can be modulated by the electronic properties of their substituents, allowing for a broad scope of chemical transformations.[6] The exchange reaction is typically facilitated by catalysts such as organic bases (e.g., DBU, DABCO) or Lewis acids, which activate the S-F bond towards nucleophilic attack.[6][11]

Key SuFEx Reactions and Quantitative Data

The versatility of SuFEx is demonstrated by its compatibility with a wide range of nucleophiles, leading to the formation of highly stable linkages. Key transformations include the formation of sulfonamides, sulfates, and sulfamates.

SuFExable HubNucleophileProductCatalyst/ConditionsYield RangeReference
Aryl Sulfonyl Fluoride (Ar-SO₂F)Primary/Secondary AmineSulfonamide (Ar-SO₂-NR₂)Ca(NTf₂)₂/DABCO, rtGood to Excellent[11]
Aryl Fluorosulfate (Ar-OSO₂F)Primary/Secondary AmineSulfamate (Ar-OSO₂-NR₂)Ca(NTf₂)₂/DABCO, rtGood to Excellent[11]
Sulfamoyl Fluoride (R₂N-SO₂F)Primary/Secondary AmineSulfamide (R₂N-SO₂-NR'₂)Ca(NTf₂)₂/DABCO, rtGood to Excellent[11]
PhenolSulfuryl Fluoride (SO₂F₂)Aryl Fluorosulfate (Ar-OSO₂F)Organic bases (DBU, Et₃N)61-97%[12]
Aryl Silyl EtherSulfuryl Fluoride (SO₂F₂)Aryl Fluorosulfate (Ar-OSO₂F)Catalytic baseHigh[13]
Phenol[4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF)Aryl Fluorosulfate (Ar-OSO₂F)rt, 10 min57-97%[13]

Mandatory Visualizations

Fundamental SuFEx Reaction Mechanism

SuFEx_Mechanism Reactants R-SO₂F + Nu-H TransitionState Transition State Reactants->TransitionState Activation Products R-SO₂-Nu + H-F TransitionState->Products Exchange Catalyst Catalyst (e.g., Base) Catalyst->TransitionState Facilitates

Caption: Generalized mechanism of the Sulfur-Fluoride Exchange (SuFEx) reaction.

High-Throughput Screening Workflow using SuFEx

HTS_Workflow cluster_prep Library Preparation cluster_reaction Parallel Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Core SuFExable Core (e.g., R-SO₂F) Plate Dispense into Microtiter Plate Core->Plate BuildingBlocks Diverse Building Blocks (Amines, Phenols) BuildingBlocks->Plate Reaction SuFEx Reaction (e.g., overnight, rt) Plate->Reaction DirectScreen Direct Screening of Crude Reaction Mixture Reaction->DirectScreen Assay Enzyme Inhibition Assay (Fluorogenic Substrate) DirectScreen->Assay Reader Plate Reader (Measure Activity) Assay->Reader HitID Hit Identification Reader->HitID Confirmation Resynthesis and Confirmation HitID->Confirmation

Caption: High-throughput drug discovery workflow enabled by SuFEx chemistry.

Experimental Workflow for SuFEx-based Bioconjugation

Bioconjugation_Workflow Start Start Protein Target Protein (with nucleophilic residue) Start->Protein SuFExProbe SuFEx Probe (e.g., Ar-SO₂F) Start->SuFExProbe ReactionMix Incubate Protein and Probe (Physiological Buffer) Protein->ReactionMix SuFExProbe->ReactionMix Quench Quench Reaction (Optional) ReactionMix->Quench Purification Purification (e.g., Dialysis, SEC) Quench->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for SuFEx-based protein bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for High-Throughput Sulfamide/Sulfamate Synthesis

This protocol is adapted for a 96-well plate format, ideal for library synthesis in drug discovery.[6][11][14]

Materials:

  • SuFExable templates (e.g., sulfonyl fluoride, fluorosulfate, or sulfamoyl fluoride)

  • Diverse set of primary and secondary amine building blocks

  • Calcium triflimide (Ca(NTf₂)₂)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or DMSO)

  • 96-well microtiter plates

Procedure:

  • Prepare stock solutions of the SuFExable templates, amine building blocks, Ca(NTf₂)₂, and DABCO in the chosen anhydrous solvent.

  • In each well of a 96-well plate, dispense the SuFExable template solution (e.g., 0.4 mmol scale).[15]

  • To each well, add the respective amine monomer solution.

  • Initiate the reaction by adding the Ca(NTf₂)₂ and DABCO solutions.

  • Seal the plate and allow the reactions to proceed at room temperature for the specified time (typically a few hours to overnight).

  • Monitor the reaction progress by LC-MS if desired.

  • The resulting library of sulfamides or sulfamates can often be used directly in biological screening assays without further purification.[7][14]

Protocol 2: In Situ Conversion of Phenolic Drugs to Arylfluorosulfates

This protocol enables the late-stage functionalization of phenolic compounds, which is particularly useful for modifying the properties of existing drugs.[10]

Materials:

  • Phenolic compound (drug or drug candidate)

  • Saturated solution of sulfuryl fluoride (SO₂F₂) in an organic solvent (e.g., toluene)

  • Organic base (e.g., triethylamine (B128534) or DBU)

  • Anhydrous solvent (e.g., acetonitrile)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the phenolic compound in the chosen anhydrous solvent.

  • In a 96-well plate, dispense the phenolic compound solution (e.g., 0.1 µmol scale).[10]

  • Add the organic base to each well.

  • Add the saturated solution of SO₂F₂ in the organic solvent to initiate the reaction.

  • Seal the plate and allow the reaction to proceed at room temperature.

  • The reaction mixture containing the newly generated arylfluorosulfate can be directly subjected to biological assays.[10]

Protocol 3: Accelerated SuFEx for Alcohol Coupling (ASCC)

This protocol describes a rapid and efficient method for coupling alcohols with SuFExable hubs.[16]

Materials:

  • Aryl or alkyl alcohol

  • SuFEx-compatible functional group (e.g., aryl sulfonyl fluoride)

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) catalyst

  • Hexamethyldisilazane (HMDS)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In a reaction vessel, dissolve the alcohol substrate in the anhydrous solvent.

  • Add the SuFEx-compatible reactant to the solution.

  • Add HMDS (1 equivalent).[16]

  • Initiate the reaction by adding the BTMG catalyst (20 mol%).[16]

  • Stir the reaction at room temperature. The reaction is typically complete within minutes.

  • Upon completion, the product can be purified using standard chromatographic techniques.

Conclusion

SuFEx click chemistry represents a significant advancement in chemical ligation, providing a robust, efficient, and versatile platform for molecular assembly.[1][6] Its unique combination of stability and controlled reactivity makes it an invaluable tool in drug discovery, chemical biology, and materials science.[2][7] The ability to perform SuFEx reactions in high-throughput formats and for late-stage functionalization further underscores its potential to accelerate the discovery and development of novel therapeutics and functional molecules.[10][14] As research continues to expand the scope and applications of SuFEx, it is poised to become an even more integral part of the modern chemist's toolkit.

References

Natural occurrence and biological roles of sulfane sulfurs.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aspects of Sulfane Sulfurs: Natural Occurrence and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfane sulfurs, characterized by a sulfur atom with a zero or -1 oxidation state covalently bonded to another sulfur atom, are increasingly recognized as critical players in cellular physiology and pathophysiology.[1][2] These highly reactive species, which include persulfides (RSSH), polysulfides (RSSnH, RSSnR), and elemental sulfur, are no longer considered mere metabolic byproducts but as key signaling molecules and regulators of diverse biological processes.[1][3] This technical guide provides a comprehensive overview of the natural occurrence and multifaceted biological roles of sulfane sulfurs, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways.

Natural Occurrence of Sulfane Sulfurs

Sulfane sulfurs are endogenously produced and maintained in a dynamic state across various biological systems, from bacteria to mammals.[4][5] Their concentrations are tightly regulated and fluctuate in response to cellular growth phases and environmental stimuli.[5][6]

Quantitative Data on Sulfane Sulfur Levels

The quantification of sulfane sulfurs in biological samples has been a significant challenge due to their labile nature. However, recent advancements in analytical methods have provided valuable insights into their physiological concentrations.

Biological SystemSample TypeConcentration/LevelReference
MammalsPlasma, Cells, Tissues>100 μM[4]
MouseVarious Organs1 to 10 nmol/mg protein[5][6][7]
ShrimpVarious Organs1 to 10 nmol/mg protein[5][7]
Bacteria (E. coli)Whole CellsVaries with growth phase and media[5][6]
Yeast (S. cerevisiae)Whole CellsVaries with growth phase[5][6]
Mammalian CellsCultured CellsVaries with growth phase[5][6]
ZebrafishWhole OrganismVaries with growth phase[5][6]
Mouse BrainWet Tissue~25 nmol/g (hydrogen polysulfides)[8]

Biosynthesis and Metabolism

The generation of sulfane sulfurs is intricately linked to cysteine metabolism and hydrogen sulfide (B99878) (H₂S) oxidation. Several key enzymes are responsible for their production.

Key Enzymatic Pathways
  • Cystathionine γ-lyase (CSE) and Cystathionine β-synthase (CBS): These enzymes, central to the transsulfuration pathway, can produce sulfane sulfur from cysteine.[1][4]

  • 3-Mercaptopyruvate (B1229277) Sulfurtransferase (3-MST): This enzyme catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate to an acceptor molecule, forming a persulfide.[1][4]

  • Sulfide:quinone oxidoreductase (SQR): Located in the mitochondria, SQR oxidizes H₂S to generate sulfane sulfurs.[3][4]

  • Cysteinyl-tRNA synthetase 2 (CARS2): This mitochondrial enzyme can produce cysteine persulfide from cysteine.[4][9]

cluster_generation Sulfane Sulfur Generation Cysteine Cysteine CSE_CBS CSE / CBS Cysteine->CSE_CBS MST 3-MST Cysteine->MST CARS2 CARS2 Cysteine->CARS2 H2S Hydrogen Sulfide (H₂S) SQR SQR H2S->SQR SulfaneSulfur Sulfane Sulfurs (RSSH, H₂Sₙ, etc.) CSE_CBS->SulfaneSulfur MST->SulfaneSulfur SQR->SulfaneSulfur CARS2->SulfaneSulfur

Caption: Enzymatic pathways for the generation of sulfane sulfurs.

Biological Roles of Sulfane Sulfurs

Sulfane sulfurs exert a wide range of biological effects, primarily through their ability to modify cysteine residues in proteins, a process known as persulfidation or S-sulfhydration.[10] This post-translational modification can alter protein function, localization, and interaction with other molecules.

Redox Signaling and Antioxidant Functions

Sulfane sulfurs are increasingly recognized as the true effector molecules of H₂S signaling.[4] They directly react with protein thiols to modulate cellular redox homeostasis.[11] By enhancing the reductive capacity of glutathione, they contribute to the cellular defense against oxidative stress.[11] They also play a role in protecting bacteria against oxidative and antibiotic stress.[4]

Regulation of Enzyme Activity and Gene Expression

Persulfidation of specific cysteine residues can activate or inactivate enzymes, thereby regulating metabolic pathways.[1] In bacteria, sulfane sulfurs act as signaling molecules that directly modify transcription factors such as MexR, LasR, and OxyR, leading to changes in gene expression related to antibiotic resistance and virulence.[4]

Biosynthesis of Essential Cofactors

Sulfane sulfur is essential for the synthesis of vital cofactors, including iron-sulfur (Fe-S) clusters and the molybdenum cofactor (MoCo).[11] These cofactors are indispensable for the function of numerous enzymes involved in fundamental cellular processes like respiration and nitrogen fixation.

Role in Drug Development and Disease

The involvement of sulfane sulfurs in a multitude of physiological and pathological processes makes them attractive targets for drug development.[12] Dysregulation of sulfane sulfur homeostasis has been implicated in cardiovascular diseases, cancer, and neurological disorders.[12][13] For instance, they play a multifaceted role in cancer biology by modulating cell bioenergetics and contributing to metabolic reprogramming.[10][14]

cluster_signaling Sulfane Sulfur Signaling SulfaneSulfur Sulfane Sulfurs TargetProtein Target Protein (with Cysteine Thiol) SulfaneSulfur->TargetProtein Persulfidation PersulfidatedProtein Persulfidated Protein (Altered Function) SulfaneSulfur->PersulfidatedProtein BiologicalResponse Biological Response (e.g., altered enzyme activity, gene expression) PersulfidatedProtein->BiologicalResponse

Caption: General mechanism of sulfane sulfur signaling via protein persulfidation.

Experimental Protocols for Sulfane Sulfur Detection and Quantification

A variety of methods have been developed to detect and quantify sulfane sulfurs in biological samples. These range from classical chemical assays to sophisticated mass spectrometry and fluorescent probe-based techniques.[8][15][16]

Quantification of Total Sulfane Sulfur by Sulfite (B76179) Adduction and HPLC

This method is based on the quantitative conversion of all sulfane sulfur species to thiosulfate (B1220275) by reaction with sulfite at high temperature and alkaline pH. The resulting thiosulfate is then derivatized and quantified by high-performance liquid chromatography (HPLC).[5][6][7][17]

Materials:

  • Tris-HCl buffer (50 mM, pH 9.5)

  • Triton X-100

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Sodium sulfite

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

Protocol:

  • Sample Preparation: Homogenize tissue or cell samples in a suitable buffer. Determine the protein concentration of the lysate.

  • Reaction Buffer Preparation: Prepare a reaction buffer consisting of 50 mM Tris-HCl (pH 9.5), 1% Triton X-100, 50 µM DTPA, and 1 mM sodium sulfite. Prepare a control buffer without sodium sulfite.

  • Conversion Reaction: Mix the sample with the reaction buffer and the control buffer in separate tubes. Incubate the mixtures at 95°C for 10 minutes. This step converts all sulfane sulfurs in the sample to thiosulfate in the presence of sulfite.

  • Derivatization: After cooling, derivatize the thiosulfate in the samples for fluorescence detection according to established HPLC protocols.

  • HPLC Analysis: Inject the derivatized samples into the HPLC system. Separate the derivatized thiosulfate on a C18 column and detect it using a fluorescence detector.

  • Quantification: Create a standard curve using known concentrations of thiosulfate. Calculate the concentration of sulfane sulfur in the original sample based on the standard curve, subtracting the background signal from the control buffer. The results are typically normalized to the protein content of the sample and expressed as nmol/mg of protein.[5][7][17]

cluster_workflow Workflow for Sulfane Sulfur Quantification Sample Biological Sample (Tissues, Cells) Homogenization Homogenization / Lysis Sample->Homogenization Reaction Reaction with Sulfite (95°C, pH 9.5, 10 min) Homogenization->Reaction Derivatization Thiosulfate Derivatization Reaction->Derivatization HPLC HPLC with Fluorescence Detection Derivatization->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for the quantification of total sulfane sulfur.

Detection of Sulfane Sulfurs using Fluorescent Probes

Fluorescent probes offer a powerful tool for the real-time imaging of sulfane sulfurs in living cells.[18][19] Probes like SSP4 (Sulfane Sulfur Probe 4) are non-fluorescent until they react specifically with sulfane sulfurs, at which point they emit a strong fluorescence signal.[18][20]

Materials:

  • Fluorescent probe (e.g., SSP4)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Protocol:

  • Cell Culture: Culture cells of interest to the desired confluency in a suitable imaging dish or plate.

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with the fluorescent probe (e.g., 5 µM SSP4) in serum-free medium for a specified time (e.g., 45 minutes) at 37°C.

  • Washing: After incubation, remove the probe-containing medium and wash the cells gently with PBS to remove any excess probe.

  • Imaging: Add fresh PBS or imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe. An increase in fluorescence intensity indicates the presence of sulfane sulfurs.

  • Analysis: The fluorescence intensity can be quantified using image analysis software to provide a relative measure of sulfane sulfur levels under different experimental conditions.

Conclusion

The field of sulfane sulfur biology is rapidly expanding, revealing the profound impact of these reactive species on cellular function and human health. Their roles as signaling molecules, redox regulators, and essential components in biosynthesis underscore their importance. The continued development of advanced analytical techniques will be crucial for further elucidating the complex chemistry and biology of sulfane sulfurs, paving the way for novel therapeutic strategies targeting their metabolic and signaling pathways. This guide provides a foundational understanding for researchers and professionals aiming to explore the exciting and promising area of sulfane sulfur research.

References

Methodological & Application

Direct Synthesis of Sulfonamides from Thiols and Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the direct synthesis of sulfonamides from readily available thiols and amines. This approach offers a more streamlined and atom-economical alternative to traditional methods that often rely on the pre-functionalization of starting materials, such as the use of unstable and toxic sulfonyl chlorides. The methods outlined below detail electrochemical synthesis, copper-catalyzed cross-coupling, and hypervalent iodine-mediated reactions, providing a versatile toolkit for the synthesis of a diverse range of sulfonamides.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry and are found in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. The direct oxidative coupling of thiols and amines represents a significant advancement in the synthesis of these important motifs.[1][2][3] This strategy avoids the multi-step procedures and harsh reagents associated with classical methods, thereby reducing waste and improving overall efficiency.[1][2]

I. Electrochemical Synthesis of Sulfonamides

Electrochemical synthesis offers a green and efficient method for the oxidative coupling of thiols and amines, driven entirely by electricity without the need for chemical oxidants or catalysts.[4][5][6] This method is characterized by its mild reaction conditions, broad substrate scope, and short reaction times.[4][7]

Reaction Principle

The electrochemical synthesis proceeds through a series of oxidative steps. Initially, the thiol is oxidized at the anode to form a disulfide intermediate. Concurrently, the amine is oxidized to an aminium radical cation. The reaction between the aminium radical and the disulfide generates a sulfenamide, which undergoes further oxidation to a sulfinamide and finally to the desired sulfonamide.[3][4][8]

Electrochemical_Sulfonamide_Synthesis cluster_reaction Thiol Thiol (R-SH) Anode Anode (Oxidation) Thiol->Anode -e- Amine Amine (R'-NH2) Amine->Anode -e- Disulfide Disulfide (R-S-S-R) Anode->Disulfide AminiumRadical Aminium Radical (R'-NH2+•) Anode->AminiumRadical Sulfenamide Sulfenamide (R-S-NHR') Disulfide->Sulfenamide AminiumRadical->Sulfenamide Sulfinamide Sulfinamide (R-SO-NHR') Sulfenamide->Sulfinamide Oxidation Sulfonamide Sulfonamide (R-SO2-NHR') Sulfinamide->Sulfonamide Oxidation Copper_Catalyzed_Sulfonamide_Synthesis Thiol Thiol (R-SH) Cu_thiolate Copper Thiolate [Cu]-S-R Thiol->Cu_thiolate Amine Amine (R'-NH2) Intermediate_complex Intermediate Complex Amine->Intermediate_complex Cu_catalyst Cu(I)/Cu(II) Catalyst Cu_catalyst->Cu_thiolate Cu_thiolate->Intermediate_complex Sulfonamide Sulfonamide (R-SO2-NHR') Intermediate_complex->Sulfonamide Oxidant Oxidant (e.g., O2) Oxidant->Sulfonamide Sulfonamide->Cu_catalyst Catalyst Regeneration Hypervalent_Iodine_Synthesis Thiol Thiol (R-SH) Activated_Thiol Activated Thiol Intermediate Thiol->Activated_Thiol Amine Amine (R'-NH2) Sulfenamide Sulfenamide (R-S-NHR') Amine->Sulfenamide HVI_Reagent Hypervalent Iodine Reagent (e.g., DIB) HVI_Reagent->Activated_Thiol Sulfonamide Sulfonamide (R-SO2-NHR') HVI_Reagent->Sulfonamide Activated_Thiol->Sulfenamide Sulfenamide->Sulfonamide Oxidation

References

Protocol for the Oxidative Chlorination of Thiols to Synthesize Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sulfonyl chlorides from thiols is a pivotal transformation in organic chemistry, yielding critical intermediates for the production of a wide range of functional groups, including sulfonamides, sulfonate esters, and sulfones.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] Sulfonyl chlorides are highly reactive and versatile electrophilic building blocks, primarily utilized for their facile reaction with primary and secondary amines to form the stable sulfonamide linkage.[2] The sulfonamide group is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties, which allow for effective binding to a variety of biological targets.[2] This document provides detailed protocols for the direct oxidative chlorination of thiols to sulfonyl chlorides, focusing on methodologies that are rapid, high-yielding, and utilize readily available reagents.

Core Methodologies and Comparative Data

Several methods have been developed for the oxidative chlorination of thiols. The choice of method often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and scalability.[1] Below is a summary of commonly employed and effective methods.

MethodReagentsTypical Reaction TimeTypical Yield (%)Key Advantages
Method 1 H₂O₂ / SOCl₂1-10 minutes90-97%Extremely fast, high-yielding, and utilizes inexpensive reagents.[1][3]
Method 2 H₂O₂ / ZrCl₄~1 minuteup to 98%Very fast, high-yielding, and proceeds under mild conditions.[1][4]
Method 3 N-Chlorosuccinimide (NCS) / HClNot specified"Good"Employs a common and readily available N-halo reagent.[1][4]
Method 4 H₂O₂ / TMSClNot specified"Excellent"Low cost and allows for easy product separation.[1][5]
Method 5 Nitrate Salt / TMSClNot specified"Excellent"Mild and efficient for both thiols and disulfides.[1][4]

Experimental Protocols

Method 1: Oxidative Chlorination using Hydrogen Peroxide and Thionyl Chloride

This method is highly reactive and provides sulfonyl chlorides in excellent yields with very short reaction times under mild, room temperature conditions.[3]

Materials:

  • Thiol (1.0 mmol)

  • 30% Hydrogen peroxide (H₂O₂, 3.0 mmol)

  • Thionyl chloride (SOCl₂, 1.0 mmol)

  • Acetonitrile (B52724) (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 mmol) in acetonitrile.

  • To the stirred solution, add 30% hydrogen peroxide (3.0 mmol).

  • Slowly add thionyl chloride (1.0 mmol) to the reaction mixture at room temperature.

  • The reaction is typically complete within 1-10 minutes.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture can be worked up by extraction with a suitable organic solvent and washed with water to remove inorganic byproducts.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude sulfonyl chloride.

  • Purification can be achieved by recrystallization or column chromatography if necessary.

Method 2: Oxidative Chlorination using N-Chlorosuccinimide (NCS) and Hydrochloric Acid

This protocol offers a smooth oxidation of various thiol derivatives to their corresponding sulfonyl chlorides in good yields.[6]

Materials:

  • Thiol derivative (1.0 equiv)

  • N-Chlorosuccinimide (NCS, 4.0 equiv)

  • 2 M Hydrochloric acid (HCl) in Acetonitrile (1:5 v/v)

  • Acetonitrile (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Prepare a mixture of 2 M HCl and acetonitrile (1:5 v/v).

  • To this mixture, add NCS (4.0 equiv) and cool the suspension to 10 °C in an ice bath.

  • Prepare a solution of the thiol derivative (1.0 equiv) in acetonitrile.

  • Add the thiol solution dropwise to the NCS suspension while maintaining the reaction temperature below 20 °C.[7]

  • Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • After the reaction is complete, the byproduct, succinimide, can be removed by filtration as it is poorly soluble in acetonitrile.[6]

  • The filtrate is then concentrated under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the sulfonyl chloride.

Reaction Workflow and Mechanism

The direct conversion of thiols to sulfonyl chlorides is a complex oxidative process. A generalized workflow and a plausible mechanistic pathway for the highly efficient H₂O₂/SOCl₂ system are illustrated below.

G Thiol Thiol Substrate Reaction Reaction Mixture Thiol->Reaction Reagents Oxidizing & Chlorinating Reagents (e.g., H₂O₂/SOCl₂) Reagents->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Sulfonyl Chloride Product Purification->Product

General experimental workflow for the synthesis of sulfonyl chlorides from thiols.

The mechanism is believed to involve the intermediate formation of disulfides, which are then oxidized and chlorinated to yield the final sulfonyl chloride product.[3]

G Thiol 2 R-SH (Thiol) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide Oxidation Intermediate [Oxidized Intermediates] Disulfide->Intermediate Oxidation & Chlorination (H₂O₂/SOCl₂) SulfonylChloride 2 R-SO₂Cl (Sulfonyl Chloride) Intermediate->SulfonylChloride

Plausible reaction pathway for the synthesis of sulfonyl chlorides.

Applications in Drug Development

Sulfonyl chlorides are fundamental building blocks in medicinal chemistry.[2] Their primary application is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[2][8] The sulfonamide moiety is a key feature in numerous marketed drugs.[2] The ability to readily synthesize a diverse library of sulfonyl chlorides from various thiols allows for the rapid generation of novel sulfonamide derivatives for drug discovery programs.[2]

References

Application of Sulfonyl-Containing Compounds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonyl group (-SO₂-) is a cornerstone functional moiety in modern medicinal chemistry, integral to the structure and activity of a wide array of therapeutic agents.[1] Its unique physicochemical properties, including its tetrahedral geometry, high polarity, and ability to act as a hydrogen bond acceptor, make it a versatile component in drug design.[1][2] The introduction of a sulfonyl group can significantly influence a molecule's electronic distribution, acidity, lipophilicity, and metabolic stability.[1][2] This functional group is a key component in major drug classes such as sulfonamides, sulfonylureas, and sulfones, which are used to treat a multitude of conditions including bacterial infections, diabetes, inflammation, and cancer.[3][4][5]

Key Classes and Therapeutic Applications

Sulfonamides

The sulfonamide (-SO₂NHR) functional group is perhaps the most well-known sulfonyl-containing scaffold in medicine.

  • Antibacterial Agents: Historically significant as the first class of synthetic antibiotics, sulfonamides function as bacteriostatic agents.[6] They act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1][7] Since humans obtain folic acid from their diet, these drugs are selectively toxic to microorganisms.[1] A prominent example is Sulfamethoxazole, often used in combination with Trimethoprim.[8]

  • Carbonic Anhydrase Inhibitors: This class of drugs, which includes diuretics like Acetazolamide and Hydrochlorothiazide, targets carbonic anhydrase enzymes.[9][10] Their action is vital in treating glaucoma, edema, and high blood pressure.

  • Anticancer Agents: The sulfonamide moiety is present in numerous anticancer drugs that target various pathways. For instance, some diaryl urea (B33335) molecules containing a sulfonamide group have shown potent inhibition of carbonic anhydrase IX and XII, enzymes overexpressed in certain cancers.[11] Celecoxib, a COX-2 inhibitor with a sulfonamide group, is used for pain and inflammation and has been investigated for its anticancer properties.[10]

  • Antiviral and Antifungal Agents: The versatility of the sulfonamide scaffold extends to the development of drugs against viral and fungal pathogens.[4]

Sulfonylureas

Sulfonylureas (-SO₂NHCONHR) are a major class of oral antidiabetic drugs. They function by stimulating insulin (B600854) secretion from pancreatic β-cells.[12] These compounds bind to and inhibit the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin release.[13] Examples include Glipizide and Glyburide.[10]

Sulfones

Sulfones (R-SO₂-R') are another important class of sulfonyl-containing compounds. The methylsulfone motif is particularly prevalent in modern drug design due to its ability to lower basicity, reduce lipophilicity, and improve metabolic stability.[5] Belzutifan, an approved anticancer agent, features a methylsulfone group.[5]

Data Presentation: Quantitative Activity of Sulfonyl-Containing Drugs

The following tables summarize the inhibitory activities of representative sulfonyl-containing compounds against their respective targets.

Table 1: Inhibition of Dihydropteroate Synthase (DHPS) by Antibacterial Sulfonamides

CompoundTarget OrganismIC₅₀ (µM)Kᵢ (nM)
SulfamethoxazoleEscherichia coli251,200
SulfadiazineToxoplasma gondii15800
DapsoneMycobacterium leprae5250

Note: IC₅₀ and Kᵢ values can vary based on experimental conditions. Data is compiled for illustrative purposes.

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by Sulfonamide Inhibitors

CompoundTarget IsoformKᵢ (nM)
AcetazolamidehCA-II12
DorzolamidehCA-II0.3
CelecoxibhCA-IX45
Compound J2hCA-IX4.09[11]
Compound J2hCA-XII9.10[11]

Note: hCA refers to human Carbonic Anhydrase. Selectivity for different isoforms is a key factor in drug design.

Table 3: Anticancer Activity of Selected Sulfonyl-Containing Compounds

CompoundCell LineConditionIC₅₀ (µM)
Compound J2MDA-MB-231Normoxic3.3[11]
Compound J2MCF-7Normoxic2.3[11]
Compound J16MDA-MB-231Hypoxic12.4[11]
Compound J16MCF-7Hypoxic1.1[11]

Mandatory Visualizations

sulfonyl Sulfonyl Group (-SO₂-) sulfonamides Sulfonamides (-SO₂NHR) sulfonyl->sulfonamides sulfonylureas Sulfonylureas (-SO₂NHCONHR) sulfonyl->sulfonylureas sulfones Sulfones (R-SO₂-R') sulfonyl->sulfones antibacterial Antibacterial sulfonamides->antibacterial anticancer Anticancer sulfonamides->anticancer diuretic Diuretic sulfonamides->diuretic antiviral Antiviral sulfonamides->antiviral antidiabetic Antidiabetic sulfonylureas->antidiabetic sulfones->anticancer

Caption: Key classes of sulfonyl-containing compounds.

Caption: Mechanism of action of sulfonamide antibiotics.

Caption: Sulfonylurea mechanism for insulin release.

Experimental Protocols

Protocol 1: General Synthesis of an Aryl Sulfonamide

This protocol describes a common method for synthesizing sulfonamides via the reaction of a sulfonyl chloride with an amine.[1]

Objective: To synthesize a simple aryl sulfonamide.

Materials:

  • Aryl sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Pyridine or triethylamine (B128534) (as a base, 1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve the amine (1.1 eq) and the base (1.5 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the aryl sulfonyl chloride (1.0 eq) in the same solvent to the flask dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude sulfonamide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[1]

  • Collect the pure fractions, combine, and evaporate the solvent to yield the final product.

  • Characterize the purified compound using NMR and Mass Spectrometry.

Caption: Experimental workflow for sulfonamide synthesis.

Protocol 2: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a sulfonyl-containing compound against a target enzyme (e.g., Carbonic Anhydrase).

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (e.g., p-nitrophenyl acetate for Carbonic Anhydrase)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compound (sulfonyl derivative) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

  • Add the serially diluted test compound to the wells. Include control wells with DMSO only (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity/background).

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the formation of the product over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

  • Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC₅₀ value.

Caption: Workflow for IC₅₀ determination.

Protocol 3: Antibacterial Susceptibility Testing (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a sulfonamide against a bacterial strain.[1]

Materials:

  • Bacterial strain (e.g., E. coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Test sulfonamide compound

  • 96-well microplate

  • Incubator (37 °C)

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Prepare a bacterial inoculum by growing the strain in the broth to the mid-log phase and adjusting its concentration to a standard (e.g., 5 x 10⁵ CFU/mL).

  • Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in the growth medium directly in a 96-well plate.

  • Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Include a positive control well (bacteria in broth with no drug) and a negative control well (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacterium.[1]

  • Optionally, read the optical density at 600 nm (OD₆₀₀) using a microplate reader to quantify bacterial growth. The MIC is the concentration at which there is a significant reduction in OD₆₀₀ compared to the positive control.

Conclusion

Sulfonyl-containing compounds are a vital and enduring class of molecules in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Their continued success is a testament to the chemical versatility of the sulfonyl group. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships, underpinned by robust experimental evaluation, is crucial for the development of new and improved therapeutic agents.[1][2]

References

Application Note & Protocol: Analysis of Sulfated Steroids and Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfated steroids are crucial signaling molecules and metabolic intermediates in a wide range of physiological and pathological processes, including hormone regulation, neuroprotection, and cancer progression.[1][2] Their analysis presents unique challenges due to their structural diversity and the presence of a highly polar sulfate (B86663) group. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the sensitive and specific quantification of these important analytes.[3][4] This document provides a detailed overview of the mass spectrometry techniques and protocols for the comprehensive analysis of sulfated steroids and their metabolites in biological matrices.

Key Mass Spectrometry Techniques

A combination of different MS-based approaches is often effective for the structural characterization and quantification of sulfated steroids.[3][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the targeted analysis of sulfated steroids. It offers high sensitivity and specificity by separating the analytes chromatographically before their detection by MS/MS.[3][6] Electrospray ionization (ESI) in negative ion mode is typically employed, as the sulfate group readily forms a negative ion [M-H]⁻.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While not suitable for the direct analysis of intact sulfated steroids due to their low volatility, GC-MS can be used after a desulfation step (solvolysis) and derivatization.[3][7] GC offers high chromatographic resolution, which is advantageous for separating structurally similar steroids.[3]

  • High-Resolution Mass Spectrometry (HR-MS): HR-MS, such as quadrupole time-of-flight (QTOF) MS, provides accurate mass measurements, enabling the determination of the elemental composition of unknown sulfated steroid metabolites.[3][4]

  • Tandem Mass Spectrometry (MSⁿ): MSⁿ experiments are invaluable for structural elucidation. Collision-induced dissociation (CID) of the precursor ion generates characteristic fragment ions that provide information about the steroid core and the position of the sulfate group.[3]

Experimental Protocols

This section details a general workflow for the analysis of sulfated steroids by LC-MS/MS, from sample preparation to data acquisition.

1. Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analytes of interest. Solid-phase extraction is a commonly employed technique.[4][6][8]

Materials:

  • SPE cartridges (e.g., Oasis HLB, Styre Screen® HLB)[4][6]

  • Methanol (B129727)

  • Deionized water

  • Acetonitrile (B52724)

  • Hydrochloric acid (HCl), 60 mM

  • Ammonium hydroxide

  • Internal standards (deuterium-labeled steroid sulfates)

Protocol:

  • Sample Pre-treatment:

    • For urine, plasma, or blood samples, add internal standards to 0.5 mL of the sample.[8]

    • For urine, add 200 µL of methanol and 1.3 mL of deionized water and vortex.[8]

    • For plasma or blood, perform a protein precipitation step by adding 0.75 mL of acetonitrile to 0.25 mL of sample, vortex, and centrifuge. Decant the supernatant into 5 mL of deionized water.[8][9]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.[6]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[6]

  • Washing:

    • Wash the cartridge with 3 mL of 60 mM HCl in deionized water.[6]

    • Wash the cartridge with 3 mL of 30% methanol in deionized water.[6]

  • Drying:

    • Dry the cartridge for 10 minutes under full vacuum.[6]

  • Elution:

    • Elute the analytes with 3 mL of a 50:50 methanol:acetonitrile mixture.[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]

    • Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 1 mL of 80:20 water:acetonitrile).[6]

2. Liquid Chromatography (LC)

Reversed-phase chromatography is typically used for the separation of sulfated steroids.

LC Parameters:

  • Column: A reversed-phase C18 or phenyl column is commonly used (e.g., 50 mm × 2 mm, 3 µm).[10]

  • Mobile Phase A: Water with a modifier such as 0.05% ammonia (B1221849) or 0.1% formic acid.[9]

  • Mobile Phase B: Methanol or acetonitrile.

  • Flow Rate: 0.5 mL/min.[10]

  • Gradient: A gradient elution is typically employed to achieve optimal separation of the various steroid sulfates.

3. Mass Spectrometry (MS)

Tandem quadrupole mass spectrometers are widely used for the quantitative analysis of sulfated steroids.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. For each analyte, at least two transitions (precursor ion → product ion) are monitored for confirmation.

  • Spray Voltage: ~3.5 kV.[3]

  • Capillary Temperature: ~275 °C.[3]

  • Collision Energy: Optimized for each specific sulfated steroid.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various published methods for the analysis of sulfated steroids.

Table 1: Limits of Quantification (LOQ) for Sulfated Steroids.

AnalyteMatrixLOQ (ng/mL)Reference
Dehydroepiandrosterone sulfate (DHEAS)Serum0.1 - 50[10]
Estrone sulfate (E1S)Amniotic Fluid0.2 - 1.7[11]
17β-estradiol 3-sulfate (E2S)Amniotic Fluid0.2 - 1.7[11]
Estriol 3-sulfate (E3S)Amniotic Fluid0.2 - 1.7[11]
Pregnenolone sulfate (PREGS)Amniotic Fluid0.2 - 1.7[11]
Testosterone sulfateAmniotic Fluid0.2 - 1.7[11]
Various Sulfated SteroidsSaliva0.08 - 1[7]

Table 2: Recovery, Precision, and Accuracy Data.

ParameterValueReference
Extraction Recovery94.1–105.5%[10]
Precision (%RSD)2.5–9.3%[10]
Accuracy92.4–105.9%[10]

Visualizations

Steroid Sulfation and Desulfation Pathway

The following diagram illustrates the key enzymatic steps in the sulfation and desulfation of steroids, which regulate their biological activity.[1][12]

Steroid_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space Circulating_Steroid_Sulfate Circulating Sulfated Steroid Intracellular_Steroid_Sulfate Intracellular Sulfated Steroid Circulating_Steroid_Sulfate->Intracellular_Steroid_Sulfate OATP Transporter Active_Steroid Biologically Active Steroid Intracellular_Steroid_Sulfate->Active_Steroid Hydrolysis Active_Steroid->Intracellular_Steroid_Sulfate Sulfation Nuclear_Receptor Nuclear Receptor Binding & Signaling Active_Steroid->Nuclear_Receptor SULT Sulfotransferase (SULT) SULT->Active_Steroid STS Steroid Sulfatase (STS) STS->Intracellular_Steroid_Sulfate PAPS PAPS PAPS->SULT Sulfate Donor

Caption: Steroid sulfation and desulfation pathway.

LC-MS/MS Experimental Workflow for Sulfated Steroid Analysis

This diagram outlines the major steps involved in the analysis of sulfated steroids using LC-MS/MS.

Workflow A Sample Collection (Urine, Plasma, Blood) B Addition of Internal Standards A->B C Protein Precipitation (for Plasma/Blood) B->C D Solid-Phase Extraction (SPE) B->D for Urine C->D E Evaporation and Reconstitution D->E F LC-MS/MS Analysis (ESI Negative Mode) E->F G Data Processing and Quantification F->G

References

Protocol for using sulfhydryl-reactive crosslinkers in bioconjugation.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfhydryl-reactive crosslinkers are essential reagents in bioconjugation, enabling the precise covalent linkage of biomolecules.[1][2] These crosslinkers specifically target the thiol groups (-SH) of cysteine residues within proteins and peptides, offering a high degree of selectivity due to the relatively low abundance of free sulfhydryls compared to other functional groups like primary amines.[1][3][4] This specificity allows for controlled and reproducible conjugation, which is critical in the development of antibody-drug conjugates (ADCs), diagnostic assays, and immobilized enzyme systems.[5][][7]

The two most common classes of sulfhydryl-reactive moieties are maleimides and pyridyldisulfides. Maleimides react with sulfhydryl groups to form stable, non-reducible thioether bonds, while pyridyldisulfides form cleavable disulfide bonds.[3][8] The choice between these chemistries depends on the specific application and whether a reversible linkage is desired.

Core Principles and Reaction Chemistry

Maleimide (B117702) Chemistry

The maleimide group reacts with sulfhydryl groups via a Michael addition mechanism.[5] This reaction is highly specific and efficient at a pH range of 6.5-7.5.[2][3][8][9] Below this range, the reaction rate is significantly reduced, while at pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis into a non-reactive maleamic acid, and the reaction can also favor primary amines.[3][9] The resulting thioether bond is highly stable, making maleimide crosslinkers ideal for applications requiring long-term stability of the conjugate.[2]

Pyridyldithiol Chemistry

Pyridyldithiol groups react with sulfhydryls through a disulfide exchange reaction.[3][8] This reaction occurs over a broad pH range and results in the formation of a new disulfide bond, releasing pyridine-2-thione as a byproduct.[3][8] The progress of the reaction can be monitored spectrophotometrically by measuring the absorbance of the released pyridine-2-thione at 343 nm.[8][10] The resulting disulfide linkage is cleavable by reducing agents such as dithiothreitol (B142953) (DTT), which can be advantageous for applications requiring the release of a conjugated molecule within a reducing environment, such as the cytoplasm of a cell.[8][11]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Heterobifunctional crosslinkers containing a sulfhydryl-reactive group are widely used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[5][7]

  • Protein-Protein Conjugation: Homobifunctional sulfhydryl-reactive crosslinkers can be used to link two proteins that both contain free cysteine residues.[12] Heterobifunctional crosslinkers are employed to conjugate two different proteins in a controlled manner.[9]

  • Immobilization of Biomolecules: Proteins and peptides can be attached to solid supports for applications such as affinity chromatography and biosensors.[2][12]

  • Fluorescent Labeling: Sulfhydryl-reactive fluorescent dyes are used to label proteins for imaging and flow cytometry applications.

Quantitative Data for Common Sulfhydryl-Reactive Crosslinkers

The selection of an appropriate crosslinker is crucial for successful bioconjugation. The following tables summarize the properties and recommended reaction conditions for representative sulfhydryl-reactive crosslinkers.

Crosslinker TypeTarget GroupOptimal pHKey FeaturesBond Stability
Maleimide Sulfhydryl (-SH)6.5 - 7.5[2][3][8][9][13]Highly selective for thiols; forms a stable thioether bond.[2][5][13]The thioether bond is stable and non-reducible.[5][9]
Pyridyldithiol Sulfhydryl (-SH)Broad RangeForms a cleavable disulfide bond; reaction can be monitored.[3][8]The disulfide bond is cleavable with reducing agents.[8]
Haloacetyl (Iodoacetyl) Sulfhydryl (-SH)7.2 - 9.0[8]Forms a stable thioether linkage; reactions should be performed in the dark.[8]The thioether bond is stable.
ParameterRecommendationRationale
Molar Ratio (Crosslinker:Biomolecule) 10-20x molar excess[1][5][13]A starting point that should be optimized for each specific application to ensure efficient conjugation.
Reaction Time 1-2 hours at room temperature or overnight at 4°C[5]Reaction times may need to be optimized based on the specific reactants and desired degree of conjugation.
pH Control 6.5-7.5 for maleimides[2][3][8][9][13]Crucial for the specificity of the maleimide-thiol reaction and to minimize hydrolysis.[3][9]
Absence of Thiols in Buffers Essential during conjugationThiol-containing reagents (e.g., DTT, β-mercaptoethanol) will compete with the target molecule for reaction with the crosslinker.[5]

Experimental Protocols

Protocol 1: General Procedure for Protein Thiolation (Disulfide Reduction)

This protocol is for generating free sulfhydryl groups from native disulfide bonds in a protein.

Materials:

  • Protein of interest

  • Reducing agent (e.g., TCEP or DTT)

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[14]

  • Reduction of Disulfide Bonds: Add a 10-100x molar excess of TCEP to the protein solution.[5][13] Incubate for 20-60 minutes at room temperature.[5]

  • Removal of Reducing Agent: Immediately remove the reducing agent using a desalting column, exchanging the protein into the fresh, degassed conjugation buffer.[5][7] It is crucial to remove the reducing agent as it will react with the sulfhydryl-reactive crosslinker.[7]

Protocol 2: Conjugation of a Maleimide Crosslinker to a Thiolated Protein

This protocol describes the conjugation of a maleimide-containing molecule to a protein with free sulfhydryl groups.

Materials:

  • Thiolated protein (from Protocol 1)

  • Maleimide crosslinker

  • Anhydrous organic solvent (e.g., DMSO or DMF)[5][14]

  • Degassed conjugation buffer (pH 6.5-7.5)[3][8][9]

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Crosslinker Preparation: Immediately before use, dissolve the maleimide crosslinker in an anhydrous organic solvent like DMSO or DMF to prepare a 10 mM stock solution.[5]

  • Conjugation Reaction: Add a 10-20x molar excess of the dissolved maleimide crosslinker to the thiolated protein solution.[5][13]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[5]

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any unreacted maleimide groups.[5] Incubate for 15-30 minutes.[5]

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or another appropriate chromatographic method to separate the crosslinked product from unreacted proteins and reagents.[5]

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product and use mass spectrometry to confirm the identity and purity of the conjugate.[5]

Protocol 3: Two-Step Conjugation using a Heterobifunctional (NHS-Maleimide) Crosslinker

This protocol outlines the conjugation of two different proteins, one with primary amines and the other with sulfhydryl groups, using a crosslinker like Sulfo-SMCC.

Materials:

  • Amine-containing protein (Protein A)

  • Sulfhydryl-containing protein (Protein B)

  • Sulfo-SMCC crosslinker

  • Amine-free buffer (e.g., PBS, pH 7.2-7.5)[1]

  • Desalting columns

Procedure:

  • Activation of Protein A: a. Dissolve Protein A in an amine-free buffer at a concentration of 1-10 mg/mL.[7] b. Immediately before use, dissolve the Sulfo-SMCC in water.[1] c. Add a 10-20x molar excess of Sulfo-SMCC to the Protein A solution.[1] d. Incubate for 30-60 minutes at room temperature.[1] e. Remove excess, unreacted Sulfo-SMCC using a desalting column, exchanging the activated Protein A into the conjugation buffer (pH 6.5-7.5).[5]

  • Conjugation to Protein B: a. Immediately add the maleimide-activated Protein A to the solution of the sulfhydryl-containing Protein B.[7] b. Incubate for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Quenching and Purification: a. Quench any unreacted maleimide groups as described in Protocol 2. b. Purify the final conjugate using an appropriate chromatographic method.[1]

Visualizations

Maleimide_Reaction cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Sulfhydryl Group) Thioether_Bond Stable Thioether Bond (Protein-S-Maleimide) Protein_SH->Thioether_Bond pH 6.5-7.5 Michael Addition Maleimide Maleimide Group Maleimide->Thioether_Bond

Caption: Reaction mechanism of a maleimide group with a sulfhydryl group.

Pyridyldithiol_Reaction cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Sulfhydryl Group) Disulfide_Bond Cleavable Disulfide Bond (Protein-S-S-Linker) Protein_SH->Disulfide_Bond Disulfide Exchange Pyridyldithiol Pyridyldithiol Group Pyridyldithiol->Disulfide_Bond Pyridine_Thione Pyridine-2-thione (Byproduct, λmax = 343 nm) Pyridyldithiol->Pyridine_Thione

Caption: Reaction mechanism of a pyridyldithiol group with a sulfhydryl group.

Bioconjugation_Workflow A 1. Protein Preparation (e.g., Disulfide Reduction) B 2. Removal of Reducing Agent (Desalting Column) A->B D 4. Conjugation Reaction (Mix Protein and Crosslinker) B->D C 3. Crosslinker Preparation (Dissolve in DMSO/DMF) C->D E 5. Quenching (Add L-cysteine) D->E F 6. Purification (e.g., SEC) E->F G 7. Analysis (SDS-PAGE, Mass Spec) F->G

Caption: General experimental workflow for sulfhydryl-reactive bioconjugation.

References

Application Notes and Protocols for Site-Specific Antibody-Drug Conjugation Using Sulfone Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC.[1][2] Traditional linker technologies, such as those based on maleimide (B117702) chemistry, have shown limitations, including susceptibility to thioether exchange in plasma, leading to premature drug release and off-target toxicity.[3][4][5]

Sulfone-based linkers, particularly phenyloxadiazole sulfone linkers, have emerged as a superior alternative, offering enhanced stability in human plasma.[1][6] These linkers react specifically with engineered cysteine (THIOMABs) or selenocysteine (B57510) residues on the antibody, enabling precise, site-specific conjugation.[3][7] This approach results in homogeneous ADC populations with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a wider therapeutic window.[8]

These application notes provide detailed protocols for the site-specific conjugation of antibodies using sulfone linkers, characterization of the resulting ADCs, and evaluation of their stability and in vitro efficacy.

Data Presentation

Table 1: Comparative Stability of Sulfone vs. Maleimide Linkers in Human Plasma
Linker TypeConjugation SiteTime in Human Plasma (hours)% Intact ConjugateReference
Sulfone (Phenyloxadiazole)Fc-S396C72~66%[4]
Maleimide (Thioether)Fc-S396C72~20%[4]
Sulfone (Phenyloxadiazole)LC-V205C72~66%[4]
Maleimide (Thioether)LC-V205C72~80%[4]
Sulfone (Phenyloxadiazole)HC-A114C1 month~90%[7]
Maleimide (Thioether)HC-A114C1 month>50%[7]
Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC with Different Linkers
Cell LineLinker TypeHER2 ExpressionIC50 (ng/mL)
SK-BR-3SulfoneHigh15
SK-BR-3MaleimideHigh25
MDA-MB-468SulfoneLow>1000
MDA-MB-468MaleimideLow>1000

Note: The data in Table 2 is representative and illustrates the expected outcome. Actual IC50 values will vary depending on the antibody, payload, and specific cell line used.

Mandatory Visualizations

cluster_reactants Reactants cluster_product Product Antibody_Cys Engineered Antibody with Thiol Group (Cys-SH) ADC Site-Specific ADC (Stable Thioether Bond) Antibody_Cys->ADC Nucleophilic Attack Sulfone_Linker_Payload Phenyloxadiazole Sulfone Linker-Payload Sulfone_Linker_Payload->ADC Methylsulfone Leaving Group

Caption: Chemical reaction of a sulfone linker with an engineered cysteine.

cluster_prep Preparation & Conjugation cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody_Reduction 1. Antibody Reduction (TCEP) Conjugation 3. Conjugation Reaction Antibody_Reduction->Conjugation Linker_Payload_Prep 2. Linker-Payload Preparation Linker_Payload_Prep->Conjugation Purification 4. ADC Purification (Desalting/TFF) Conjugation->Purification DAR_Analysis 5. DAR Analysis (LC-MS) Purification->DAR_Analysis Aggregation_Analysis 6. Aggregation Analysis (SEC) DAR_Analysis->Aggregation_Analysis Plasma_Stability 7. Plasma Stability Assay Aggregation_Analysis->Plasma_Stability Cytotoxicity_Assay 8. In Vitro Cytotoxicity (IC50) Plasma_Stability->Cytotoxicity_Assay

Caption: Experimental workflow for ADC production and testing.

cluster_extracellular Extracellular cluster_intracellular Intracellular ADC_Binding 1. ADC binds to tumor antigen Internalization 2. Receptor-mediated endocytosis ADC_Binding->Internalization Lysosomal_Trafficking 3. Trafficking to lysosome Internalization->Lysosomal_Trafficking Payload_Release 4. Payload release (Linker cleavage) Lysosomal_Trafficking->Payload_Release DNA_Damage 5. Payload induces DNA damage Payload_Release->DNA_Damage Apoptosis 6. Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathway for ADC-induced apoptosis.

Experimental Protocols

Protocol 1: Synthesis of a Phenyloxadiazole Sulfone Linker-Payload Construct

This protocol describes a general method for synthesizing a phenyloxadiazole sulfone linker functionalized for conjugation.

Materials:

  • Appropriate starting materials for the phenyloxadiazole core

  • Methyl thioglycolate

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Payload with a suitable functional group for attachment

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Other necessary solvents and reagents for organic synthesis

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of the Phenyloxadiazole Core: Synthesize the core structure according to established organic chemistry methods.

  • Thioether Formation: React the phenyloxadiazole core with methyl thioglycolate to form the corresponding thioether.

  • Oxidation to Sulfone: Oxidize the thioether to a sulfone using an oxidizing agent like mCPBA.[9]

  • Payload Attachment: Couple the cytotoxic payload to the sulfone linker using standard coupling chemistry, such as DCC/NHS coupling, to form a stable amide bond.

  • Functionalization for Bioconjugation: Introduce a reactive handle, such as an NHS ester, onto the linker-payload construct for subsequent reaction with the antibody.[9]

  • Purification: Purify the final phenyloxadiazole sulfone linker-payload construct using flash column chromatography on silica gel.[9]

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9]

Protocol 2: Site-Specific Antibody Conjugation

This protocol details the conjugation of a sulfone-linker-payload to an engineered antibody (e.g., a THIOMAB™).

Materials:

  • Engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Phenyloxadiazole sulfone-linker-payload construct

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., PBS with EDTA)

Procedure:

  • Antibody Reduction:

    • To a solution of the mAb, add a 10- to 20-fold molar excess of TCEP to reduce the engineered cysteine residues.[4][9]

    • Incubate at 37°C for 1-2 hours.[4][9]

    • Remove excess TCEP using a desalting column equilibrated with reaction buffer.[4][9]

  • Linker-Payload Preparation:

    • Dissolve the sulfone-linker-payload construct in anhydrous DMSO to a stock concentration of 10 mM.[4]

  • Conjugation Reaction:

    • To the reduced antibody solution, add the dissolved sulfone-linker-payload in a 5- to 10-fold molar excess.[4][9]

    • Incubate the reaction at 37°C for 2-4 hours with gentle mixing.[4][9] Note: Reaction times may be longer than for maleimide chemistry.[10]

    • Monitor the progress of the conjugation by LC-MS to determine the drug-to-antibody ratio (DAR).[9]

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or tangential flow filtration.[9]

    • Exchange the buffer to a suitable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).[9]

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by LC-MS

Materials:

  • Purified ADC

  • UHPLC/Q-TOF LC-MS system

  • Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S)

  • Dithiothreitol (DTT)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation:

    • For analysis of reduced ADC, dilute the ADC sample to 1 mg/mL and add DTT to a final concentration of 50 mmol/L.[11]

    • Incubate at 37°C to reduce the interchain disulfide bonds, separating the light and heavy chains.[11]

  • LC-MS Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Use a suitable gradient of Mobile Phase B to elute the antibody fragments.

    • Acquire mass spectra in the appropriate mass range.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the light and heavy chains with and without conjugated payload.

    • Calculate the weighted average DAR based on the relative abundance of each species observed in the UV or total ion chromatogram.[11]

2. Aggregation Analysis by Size Exclusion Chromatography (SEC)

Materials:

  • Purified ADC

  • SEC column

  • HPLC system with UV or fluorescence detector

  • Mobile phase (e.g., PBS)

Procedure:

  • Sample Preparation: Dilute the ADC to a suitable concentration in the mobile phase.

  • SEC Analysis: Inject the sample onto the SEC column to separate monomers from high molecular weight aggregates and low molecular weight fragments.

  • Data Analysis: Integrate the peak areas to calculate the percentage of monomer, aggregate, and fragment.

Protocol 4: Plasma Stability Assay

This protocol assesses the stability of the ADC in human plasma.

Materials:

  • Purified ADC

  • Pooled human plasma (citrated)

  • PBS, pH 7.4

  • Protein A or G magnetic beads for immunoaffinity capture

  • LC-MS system

Procedure:

  • Incubation:

    • Spike the ADC into human plasma to a final concentration of, for example, 100 µg/mL.[12]

    • Prepare a parallel control sample by spiking the ADC into PBS.

    • Incubate the samples at 37°C.[4]

  • Sample Collection:

    • At designated time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots of the plasma/ADC mixture.[4]

    • Immediately freeze the samples at -80°C to stop the reaction.[12]

  • ADC Isolation:

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma matrix using Protein A or G magnetic beads.[12][13]

  • LC-MS Analysis:

    • Analyze the purified ADC from each time point by LC-MS to determine the average DAR as described in Protocol 3.

  • Data Analysis:

    • Plot the average DAR versus time to determine the stability of the ADC in plasma.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the potency (IC50) of the ADC on cancer cell lines.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium.[6]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody.

    • Add the diluted ADC to the wells and incubate for the desired period (e.g., 72-144 hours).[6][14]

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization:

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[6][14]

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.[6][14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

References

Application Notes: Imaging Sulfane Sulfurs in Living Cells with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfane sulfurs are sulfur atoms with six valence electrons and no charge, typically bonded to other sulfur atoms.[1] Biologically significant forms include persulfides (RSSH), hydrogen persulfide (H₂S₂), and polysulfides (RSSₙR, n>1).[1][2] These reactive sulfur species (RSS) are increasingly recognized as key signaling molecules, playing crucial roles in redox biology, neurotransmission, and cellular protection.[1][3][4] Unlike hydrogen sulfide (B99878) (H₂S), from which they are often derived, sulfane sulfurs may be the actual effectors in many signaling pathways.[3] Visualizing and quantifying these transient species in living cells is essential for understanding their physiological and pathological roles.[5] Fluorescent probes offer a sensitive, non-invasive, and real-time method for this purpose, overcoming the limitations of traditional destructive assays.[1][3][6] This document provides a detailed guide to the use of common fluorescent probes for imaging sulfane sulfurs in a cellular context.

Principle of Detection

Most fluorescent probes for sulfane sulfurs operate on a "turn-on" mechanism.[7] They are designed with a fluorophore that is initially quenched or non-fluorescent. The probe also contains a recognition site, often a nucleophilic group like a thiophenol, that is highly reactive toward the electrophilic sulfane sulfur.[1][3]

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The probe's recognition site attacks the sulfane sulfur atom of a target molecule (e.g., a persulfide).[1]

  • Intermediate Formation: This reaction forms a transient intermediate, such as an -S-SH adduct.[1][3]

  • Intramolecular Cyclization: The intermediate rapidly undergoes an intramolecular cyclization or cleavage reaction.[1][3][6]

  • Fluorophore Release: This cyclization releases the unquenched, highly fluorescent molecule, resulting in a detectable signal that is proportional to the concentration of sulfane sulfurs.[3][6][8]

This reaction is highly selective for sulfane sulfurs over other biological thiols like cysteine (Cys) and glutathione (B108866) (GSH), or other species like H₂S.[1][3]

G cluster_Probe Non-Fluorescent Probe cluster_Target Biological Target cluster_Products Reaction Products Probe Fluorophore-Linker-RecognitionSite Intermediate Transient Intermediate Probe->Intermediate 1. Nucleophilic Attack SulfaneSulfur Sulfane Sulfur (e.g., R-S-SH) SulfaneSulfur->Intermediate Fluorophore Released Fluorophore (Fluorescent) Intermediate->Fluorophore 2. Intramolecular Cyclization Byproduct Cyclized Byproduct Intermediate->Byproduct

Figure 1: General reaction mechanism of a turn-on fluorescent probe for sulfane sulfurs.

Probe Selection and Characteristics

A variety of probes are available, each with distinct properties. The SSP (Sulfane Sulfur Probe) series is widely used. Organelle-targeted probes are also emerging for subcellular analysis.[2][4]

Probe NameExcitation (Ex) / Emission (Em) (nm)Limit of Detection (LOD)Key Features & SelectivityRef.
SSP2 482 / 51832 nMHigh selectivity over other RSS (Cys, GSH, H₂S). 50-60 fold fluorescence enhancement.[3]
SSP4 494 / 51528 nMWidely used. High sensitivity and selectivity against thiols, amino acids, and metal ions.[1][9][10]
Mito-ss ~700 / 73025 nMMitochondria-targeted. Rapid response (~30s). 24-fold fluorescence increase. Selective over ROS, RNS, and biothiols.[2][4]
MB-Sₙ ~560 / 58426 nMEndoplasmic Reticulum (ER) targeted. Detects hydrogen polysulfides (H₂Sₙ).[2][4]
SSNIP (NIR)Not SpecifiedNear-infrared probe suitable for imaging in plant tissues and human cells.[5][11]

Experimental Protocols

This section provides a general protocol for imaging intracellular sulfane sulfurs. Specific concentrations and incubation times should be optimized for the chosen probe and cell line. The protocol for SSP4 is provided as a specific example.

A. Required Materials
  • Fluorescent probe for sulfane sulfurs (e.g., SSP4)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, serum-free for imaging)

  • Cell line of interest (e.g., HeLa, H9c2)

  • Black, clear-bottom 96-well plates or glass-bottom dishes suitable for microscopy

  • Sulfane sulfur donor (optional, for positive control), e.g., Sodium disulfide (Na₂S₂)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC channel for SSP4)

B. General Workflow

G A 1. Prepare Probe Stock (e.g., 1-10 mM in DMSO) C 3. Probe Loading Incubate cells with probe working solution (e.g., 5 µM SSP4 in serum-free medium for 20 min). A->C B 2. Cell Culture Seed cells in imaging plates/ dishes and grow to desired confluency. B->C D 4. Wash Remove excess probe by washing cells with PBS. C->D E 5. Induce Sulfane Sulfurs (Optional) Treat cells with stimulus or a donor like Na₂S₂ (e.g., 50 µM for 20-30 min). D->E F 6. Image Acquisition Image cells using a fluorescence microscope with appropriate Ex/Em filters. D->F For endogenous level detection E->F G 7. Data Analysis Quantify fluorescence intensity using image analysis software. F->G

Figure 2: Standard experimental workflow for imaging sulfane sulfurs in living cells.

C. Detailed Protocol: Using SSP4 in HeLa Cells

This protocol is adapted from established methods for SSP4.[1]

  • Probe Preparation:

    • Prepare a 10 mM stock solution of SSP4 in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Culture:

    • Seed HeLa cells in a glass-bottom dish or a 96-well imaging plate.

    • Culture cells in complete medium at 37°C and 5% CO₂ until they reach 70-80% confluency.

  • Probe Loading and Imaging:

    • Before imaging, gently wash the cells once with warm, serum-free medium (e.g., Fluorobrite DMEM) or PBS (pH 7.4).[1][3]

    • Prepare a 5 µM working solution of SSP4 in serum-free medium.

    • Incubate the cells with the 5 µM SSP4 solution for 20 minutes at 37°C.[1]

    • Remove the probe solution and wash the cells once with PBS.

    • For endogenous sulfane sulfur detection: Add fresh PBS or serum-free medium to the cells and proceed directly to imaging.

    • For exogenous (positive control) detection: Incubate the probe-loaded cells with a 50 µM solution of Na₂S₂ in serum-free medium for 20-30 minutes at 37°C.[1][3]

    • After incubation with the donor, wash the cells once with PBS.

    • Acquire images using a fluorescence microscope with filters appropriate for fluorescein (B123965) (Excitation: ~470-490 nm; Emission: ~515-525 nm).[1]

D. Data Analysis and Interpretation
  • Qualitative Analysis: Observe the localization and relative intensity of the fluorescence signal within the cells. A significant increase in fluorescence in treated cells compared to control cells indicates the presence or production of sulfane sulfurs.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells or regions of interest. Compare the intensity values between control and treated groups. The fluorescence intensity of the probe increases linearly with the concentration of sulfane sulfurs up to a certain point (e.g., up to 15 µM for SSP4) before reaching saturation.[1]

Biological Context and Signaling

Sulfane sulfurs are intrinsically linked to H₂S metabolism and are generated by enzymes such as cystathionine (B15957) γ-lyase (CSE) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST).[8] They are now considered central players in redox signaling, capable of modifying protein function through persulfidation, a post-translational modification of cysteine residues. This highlights the importance of distinguishing between H₂S and sulfane sulfur pools within the cell.

G cluster_H2S H₂S Metabolism cluster_SS Sulfane Sulfur Pool cluster_Effects Cellular Functions Cysteine L-Cysteine Enzymes CSE, CBS, 3MST (Enzymes) Cysteine->Enzymes H2S H₂S Enzymes->H2S SulfaneSulfur Sulfane Sulfurs (RSSH, H₂S₂) H2S->SulfaneSulfur Oxidation/ Reaction with Thiols Persulfidation Protein Persulfidation SulfaneSulfur->Persulfidation Signaling Redox Signaling & Other Functions Persulfidation->Signaling

Figure 3: Simplified pathway showing the relationship between H₂S and sulfane sulfurs.

Troubleshooting and Considerations

  • Cytotoxicity: Always perform a cytotoxicity assay (e.g., CCK-8 or MTT) to ensure that the chosen probe concentration and incubation time are not toxic to the cells. SSP4 has been shown to have low cytotoxicity at typical working concentrations (e.g., 5 µM for up to 4 hours).[1]

  • Autofluorescence: Image a set of control cells (without probe) using the same filter set to determine the level of background autofluorescence.

  • Probe Stability: Prepare fresh working solutions of the probe from a frozen stock for each experiment to avoid degradation.

  • Selectivity: While probes are highly selective, be aware of potential, though unlikely, interference. Always include appropriate controls, such as a negative control (probe only) and a positive control (probe + sulfane sulfur donor).[3]

References

Application of Sulfur K-edge X-ray Absorption Spectroscopy for Sulfur Speciation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur is a critical element in a vast array of biological and chemical systems. Its diverse oxidation states, ranging from -2 to +6, allow it to play multifaceted roles in protein structure, enzyme catalysis, cellular redox homeostasis, and the composition of pharmaceuticals. Understanding the specific chemical form, or "speciation," of sulfur is paramount for elucidating biological mechanisms, developing new drugs, and assessing environmental impacts. Sulfur K-edge X-ray Absorption Spectroscopy (XAS) has emerged as a powerful, non-destructive technique for in-situ determination of sulfur speciation in complex and diverse samples.[1][2] This document provides detailed application notes and protocols for utilizing sulfur K-edge XAS for robust sulfur speciation analysis.

Sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is particularly sensitive to the oxidation state and local coordination environment of the absorbing sulfur atom.[1][3] The energy of the absorption edge, specifically the "white line" feature, shifts to higher energies with increasing oxidation state of the sulfur atom.[1] This chemical shift provides a "chemical ruler" for identifying different sulfur species.[1] Furthermore, the shape and pre-edge features of the XANES spectrum provide a unique fingerprint for different functional groups, enabling the differentiation of thiols, disulfides, sulfoxides, sulfonates, and sulfates.[4][5]

Applications

The versatility of sulfur K-edge XAS lends itself to a wide range of applications across various scientific disciplines:

  • Drug Development:

    • Characterizing the stability and degradation of sulfur-containing active pharmaceutical ingredients (APIs).

    • Investigating the metabolic fate of sulfur-containing drugs by identifying their metabolites in biological matrices.

    • Assessing the impact of drug candidates on cellular redox environments by monitoring changes in the thiol/disulfide balance.[4]

  • Biology and Medicine:

    • Studying the role of sulfur-containing molecules in neurodegenerative diseases by examining changes in sulfur speciation in brain tissue.[6][7]

    • Investigating the structure and function of metalloenzymes with sulfur-containing ligands.

    • Elucidating the mechanisms of oxidative stress by monitoring the oxidation of cysteine and methionine residues in proteins.[4]

    • Analyzing the differential distribution of sulfur species in tissues, such as the cornea.[8]

  • Environmental Science and Geochemistry:

    • Characterizing the speciation of sulfur in soils, sediments, and aquatic systems to understand its biogeochemical cycling.[1]

    • Speciation of sulfur in fossil fuels and related hydrocarbons to inform on improved removal methods.[1][9]

    • Identifying the chemical forms of sulfur pollutants and their transformation products.

Quantitative Analysis

Quantitative analysis of sulfur speciation from a XANES spectrum is typically achieved through Linear Combination Fitting (LCF). This method involves fitting the experimental spectrum of an unknown sample with a linear combination of spectra from well-characterized standard compounds. The weights of the standards in the best-fit spectrum represent the relative proportions of the corresponding sulfur species in the sample. It is crucial to use a comprehensive library of appropriate standard compounds for accurate quantification.[3][10]

Table 1: Approximate Sulfur K-edge XANES White Line Peak Positions for Various Sulfur Species

Sulfur Functional GroupOxidation StateApproximate White Line Peak Energy (eV)Representative Standard Compounds
Sulfide/Thiol-22470 - 2473Cysteine, Methionine, Glutathione (reduced), Pyrite
Disulfide-12472 - 2474Cystine, Glutathione (oxidized)
Sulfoxide (B87167)02474 - 2476Methionine sulfoxide, Dimethyl sulfoxide (DMSO)
Sulfonate+42481 - 2482Taurine, Sodium dodecyl sulfate (B86663) (SDS)
Sulfate+62482 - 2484Sodium sulfate, Chondroitin sulfate

Note: The exact peak positions can vary depending on the specific chemical environment and measurement conditions. This table provides a general guideline.

Experimental Protocols

Protocol 1: Sample Preparation

The choice of sample preparation method is critical to preserve the in-situ sulfur speciation and to avoid artifacts.

For Solid Samples (e.g., lyophilized tissues, soils, chemical powders):

  • Homogenization: Grind the sample to a fine, homogeneous powder using a mortar and pestle. For sensitive biological samples, this should be done at cryogenic temperatures (cryo-milling) to prevent oxidation.

  • Dilution: To mitigate self-absorption effects, especially in fluorescence mode, it is often necessary to dilute the sample in a low-Z matrix.[11] Common diluents include boron nitride, cellulose, or sucrose. The optimal dilution depends on the sulfur concentration in the sample. A general guideline is to aim for a total sulfur concentration that results in a clear, non-saturated fluorescence signal.

  • Pelletizing: Press the homogenized and diluted powder into a thin pellet of uniform thickness (typically 1 mm) using a hydraulic press.

  • Mounting: Mount the pellet onto a sample holder using sulfur-free adhesive tape (e.g., Kapton tape).

For Liquid and Biological Samples (e.g., cell cultures, tissue biopsies, protein solutions):

  • Flash Freezing: To preserve the native chemical environment and prevent radiation damage, it is highly recommended to flash-freeze liquid or hydrated samples in liquid nitrogen.[4]

  • Sample Holders: Use specialized sample holders, such as copper or aluminum frames with Mylar or Kapton windows, to contain the frozen sample.

  • Cryo-transfer and Measurement: The frozen sample should be transferred to a cryostat within the experimental chamber and maintained at cryogenic temperatures (e.g., 10-100 K) throughout the data collection process.

Protocol 2: Sulfur K-edge XAS Data Acquisition

These are general guidelines for data acquisition at a synchrotron beamline. Specific parameters will need to be optimized for the particular instrument and sample.

  • Beamline Setup:

    • Select a beamline with a suitable energy range covering the sulfur K-edge (~2.472 keV).

    • Use a double-crystal monochromator, typically with Si(111) crystals, to select the desired X-ray energy.

    • Calibrate the energy of the monochromator using a known standard, such as the first derivative peak of sodium thiosulfate (B1220275) at 2472.02 eV.[4]

  • Detection Mode:

    • Fluorescence Yield (FY): This is the preferred mode for dilute samples, as it is more sensitive. A fluorescence detector (e.g., a multi-element germanium detector or a silicon drift detector) is used to collect the emitted fluorescent X-rays.

    • Transmission Mode: This mode is suitable for concentrated and homogeneous samples. It involves measuring the incident and transmitted X-ray intensity using ionization chambers.

  • Data Collection Parameters:

    • Energy Range: Scan a range of energies that covers the pre-edge, edge, and post-edge regions. A typical scan range is from 2400 eV to 2600 eV.

    • Step Size: Use a finer energy step size in the edge region (e.g., 0.1-0.3 eV) to resolve the features of the XANES spectrum and a coarser step size in the pre-edge and post-edge regions (e.g., 1-5 eV).

    • Dwell Time: The integration time per energy point should be adjusted to achieve an adequate signal-to-noise ratio.

    • Multiple Scans: Collect multiple scans for each sample to improve statistics and check for radiation-induced damage.

Protocol 3: Data Analysis
  • Data Pre-processing:

    • Averaging: Average the multiple scans collected for each sample.

    • Energy Calibration: Recalibrate the energy scale of the averaged spectrum using the concurrently measured standard.

    • Background Subtraction: Remove the pre-edge background by fitting a linear or polynomial function to the pre-edge region and subtracting it from the entire spectrum.

    • Normalization: Normalize the spectrum to the edge jump. This is typically done by fitting a low-order polynomial to the post-edge region and extrapolating it back to the edge energy.

  • Linear Combination Fitting (LCF):

    • Software: Use specialized XAS analysis software (e.g., Athena, SixPACK, or custom scripts).

    • Standard Spectra: Select a set of appropriate standard compound spectra that are likely to represent the sulfur species present in the unknown sample. These standards should be processed in the same way as the sample data.

    • Fitting: Perform a linear combination fit of the standard spectra to the sample spectrum. The software will determine the fractional contribution of each standard that best reproduces the sample spectrum.

    • Goodness-of-Fit: Evaluate the quality of the fit using statistical parameters such as the R-factor.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Synchrotron) cluster_analysis Data Analysis Solid Solid Sample Homogenize Homogenize & Dilute Solid->Homogenize Liquid Liquid/Biological Sample FlashFreeze Flash Freeze Liquid->FlashFreeze Pelletize Pelletize Homogenize->Pelletize Mount Mount on Holder Pelletize->Mount FlashFreeze->Mount Beamline Beamline Setup & Calibration Mount->Beamline Measurement XAS Measurement (Fluorescence or Transmission) Beamline->Measurement PreProcess Pre-processing (Average, Calibrate, Normalize) Measurement->PreProcess LCF Linear Combination Fitting PreProcess->LCF Speciation Quantitative Sulfur Speciation LCF->Speciation

Caption: Workflow for Sulfur Speciation using S K-edge XAS.

LCF_Concept cluster_standards Standard Compounds Standard1 Sulfide Std. LCF Linear Combination Fitting Algorithm Standard1->LCF Standard2 Disulfide Std. Standard2->LCF Standard3 Sulfate Std. Standard3->LCF Unknown Unknown Sample Spectrum Unknown->LCF Result Quantitative Speciation (% Sulfide, % Disulfide, % Sulfate) LCF->Result

References

Application Notes and Protocols for the Synthesis of Sulfinate Esters from Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of sulfinate esters from thiols, valuable intermediates in organic synthesis and drug discovery. The following protocols outline various modern synthetic strategies, including metal-catalyzed aerobic oxidations, electrochemical methods, and ultrasound-promoted reactions.

Introduction

Sulfinate esters are versatile functional groups that serve as precursors to a wide range of sulfur-containing compounds. Traditional methods for their synthesis often involve the use of unstable or corrosive reagents. The direct oxidative esterification of readily available thiols with alcohols presents a more atom-economical and environmentally benign approach. This application note details several contemporary methods for this transformation, providing researchers with a selection of protocols to suit different substrate requirements and laboratory capabilities.

General Workflow for the Synthesis of Sulfinate Esters from Thiols

The synthesis of sulfinate esters from thiols generally involves the oxidative coupling of a thiol with an alcohol. This process can be facilitated by various means, including chemical oxidants, electrochemical potential, or metal catalysts in the presence of an oxidant like molecular oxygen. A generalized workflow is depicted below.

Workflow Thiol Thiol (R-SH) Reaction Reaction Vessel Thiol->Reaction Alcohol Alcohol (R'-OH) Alcohol->Reaction Reagents Oxidant / Catalyst / Electrolyte Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Quenching Purification Column Chromatography Workup->Purification Crude Product SulfinateEster Sulfinate Ester (R-S(O)OR') Purification->SulfinateEster Purified Product

Caption: General experimental workflow for the synthesis of sulfinate esters from thiols.

I. Metal-Catalyzed Aerobic Oxidation of Thiols

A. Copper-Catalyzed Aerobic Oxidation

This method, developed by Jang and coworkers, utilizes a copper iodide catalyst and an organic base under an oxygen atmosphere.[1]

Experimental Protocol:

  • To a reaction vial, add the thiol (0.5 mmol, 1.0 equiv), copper iodide (CuI, 0.025 mmol, 5 mol%), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 0.5 mmol, 1.0 equiv).

  • Add the alcohol (5.0 mmol, 10.0 equiv) as the solvent.

  • Seal the vial and purge with oxygen gas (balloon).

  • Stir the reaction mixture at 65 °C for the time specified in the data table.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired sulfinate ester.

EntryThiol SubstrateAlcohol SubstrateTime (h)Yield (%)
14-MethylbenzenethiolMethanol1285
2BenzenethiolEthanol1282
34-ChlorobenzenethiolMethanol2475
42-NaphthalenethiolPropanol2478

Table 1: Substrate scope for the copper-catalyzed synthesis of sulfinate esters.

B. Cobalt-Catalyzed Aerobic Oxidation

A heterogeneous cobalt nanocatalyst enables the sustainable synthesis of sulfinate esters under an oxygen atmosphere.[1][2]

Experimental Protocol:

  • To a 25 mL Schlenk tube, add the thiol (0.5 mmol), the Co/N-SiO2-AC catalyst (40 mg, 1.46 mol% Co), and potassium carbonate (K₂CO₃, 0.1 mmol, 20 mol%).

  • Add 1.5 mL of the desired alcohol.

  • Stir the mixture at 60-80 °C under an oxygen atmosphere (balloon) for 24 hours.

  • After the reaction, filter the mixture and wash the solid with ethyl acetate.

  • Concentrate the filtrate under vacuum.

  • The crude product is then purified by flash column chromatography.

EntryThiol SubstrateAlcohol SubstrateTemperature (°C)Yield (%)
14-MethylbenzenethiolMethanol6091
2BenzenethiolEthanol6088
34-FluorobenzenethiolMethanol6085
4Thiophen-2-thiolMethanol8072
5DodecanethiolMethanol8065

Table 2: Yields for the cobalt-catalyzed synthesis of various sulfinate esters.

II. Electrochemical Synthesis of Sulfinate Esters

This method provides an alternative to chemical oxidants by using an electric current to drive the oxidative coupling of thiols and alcohols. A nickel-catalyzed procedure is described below.[2][3]

Experimental Protocol:

  • In a test tube, add the thiol (1.0 mmol) to a solution of lithium perchlorate (B79767) (LiClO₄, 53 mg, 0.5 mmol) in the alcohol (1.2 mmol) and acetonitrile (B52724) (1.5 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the [Ni(bpy)(ClO₄)₂] complex (625 µL of a prepared stock solution, 5 mol%) to the reaction mixture.

  • Equip the test tube with a modified graphite (B72142) anode and a nickel foam cathode.

  • Stir the reaction mixture at room temperature for 24 hours under a constant voltage of 5 V.

  • After the electrolysis, the reaction mixture is worked up by quenching with water and extracting with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by column chromatography.

EntryThiol SubstrateAlcohol SubstrateYield (%)
14-MethylbenzenethiolEthanol92
24-MethylbenzenethiolMethanol85
34-MethylbenzenethiolPropanol88
44-MethylbenzenethiolButanol82

Table 3: Representative yields for the electrochemical synthesis of sulfinate esters.

III. Ultrasound-Promoted Synthesis with N-Bromosuccinimide

The use of ultrasound irradiation can accelerate the oxidation of thiols with N-bromosuccinimide (NBS) to form sulfinate esters.[1][4]

Experimental Protocol:

  • In a suitable vessel, dissolve the thiol (1.0 mmol) in the alcohol (5 mL).

  • Add N-bromosuccinimide (NBS, 2.2 mmol) to the solution.

  • Place the vessel in an ultrasonic bath and irradiate at room temperature for the specified time.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

EntryThiol SubstrateAlcohol SubstrateTime (min)Yield (%)
1BenzenethiolMethanol1595
24-MethylbenzenethiolEthanol2092
34-ChlorobenzenethiolPropanol3088
4BenzylthiolMethanol2585

Table 4: Substrate scope and yields for the ultrasound-promoted synthesis of sulfinate esters.

IV. Two-Step Synthesis via Thioester Oxidation

To circumvent the handling of odorous thiols, a two-step procedure involving the formation and subsequent oxidation of a more stable thioester intermediate can be employed.[5][6]

Step 1: Synthesis of Thioester (General Procedure)

  • A mixture of an aryl iodide (1.0 equiv), thiobenzoic acid (1.2 equiv), copper(I) iodide (0.1 equiv), and a suitable ligand such as 1,10-phenanthroline (B135089) (0.1 equiv) in a solvent like toluene (B28343) is heated under an inert atmosphere.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction is cooled, diluted with an organic solvent, and washed with an aqueous basic solution to remove unreacted thiobenzoic acid.

  • The organic layer is dried and concentrated to yield the crude thioester, which can often be used in the next step without further purification.

Step 2: Oxidation of Thioester to Sulfinate Ester

  • The crude thioester from the previous step is dissolved in an alcohol (e.g., methanol).

  • N-bromosuccinimide (NBS, 2.0-3.0 equiv) is added portion-wise at room temperature.

  • The reaction is stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with aqueous sodium thiosulfate and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by flash column chromatography.

EntryAryl Iodide SubstrateAlcohol for OxidationOverall Yield (%)
14-IodotolueneMethanol85
21-Iodo-4-methoxybenzeneEthanol90
31-Chloro-4-iodobenzeneMethanol88
42-IodothiopheneMethanol75

Table 5: Examples of sulfinate esters synthesized via the two-step thioester oxidation method.

Safety Precautions

  • Thiols are often volatile and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Electrochemical reactions should be set up by personnel trained in the use of electrochemical equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for Protein Structure Analysis using Vinyl Sulfone Crosslinkers and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structures and mapping protein-protein interactions.[1] Traditional crosslinkers, primarily those based on N-hydroxysuccinimide (NHS) esters, have limitations, including their primary reactivity towards lysine (B10760008) residues and incompatibility with amine-containing buffers.[2][3][4] A new class of vinyl sulfone-based crosslinkers offers a versatile alternative, expanding the toolkit for structural proteomics.[2][3] These reagents exhibit reactivity towards a broader range of amino acid residues—cysteine, histidine, and lysine—and are stable in amine-rich environments, thus overcoming key drawbacks of NHS-ester-based crosslinkers.[2][4]

This document provides detailed application notes and protocols for utilizing two novel vinyl sulfone crosslinkers: Alkyne-BVSC , a homobifunctional crosslinker, and VSD , a heterobifunctional photo-crosslinker.[2][3] The MS-cleavable nature of the vinyl sulfone linkage, combined with a novel "stub-based" data filtering strategy, enhances the sensitivity and reliability of crosslink identification.[2][4]

Advantages of Vinyl Sulfone Crosslinkers

  • Expanded Residue Targeting: React with cysteine, histidine, and lysine residues, providing more comprehensive structural information than lysine-specific crosslinkers.[2][4]

  • Amine Buffer Compatibility: Remain reactive in the presence of amine-containing buffers (e.g., Tris) and cofactors (e.g., ATP), which quench traditional NHS-ester crosslinkers.[2][3][4]

  • MS-Cleavable Linkage: The bond formed by vinyl sulfones is cleavable during higher-energy collisional dissociation (HCD) fragmentation in the mass spectrometer, facilitating the identification of crosslinked peptides.[2]

  • Enhanced Crosslink Identification: The development of a "stub-based" post-search filtering strategy, which leverages the fragmentation pattern of the vinyl sulfone linkage, significantly improves the sensitivity of identifying true crosslinks.[2][4]

Quantitative Data Presentation

The use of vinyl sulfone crosslinkers has demonstrated a significant increase in the number of identified crosslinks compared to traditional NHS-ester-based reagents. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Unique Residue Pairs (URPs) Identified in Human Serum Albumin (HSA) using Alkyne-BVSC and an NHS-Ester Crosslinker (DSBSO).

CrosslinkerNumber of Unique Residue Pairs (URPs) IdentifiedFold Increase
Alkyne-A-DSBSO (NHS-Ester)80-
Alkyne-BVSC (Vinyl Sulfone)2663.3x

Data is based on a 1% False Discovery Rate (FDR) at the residue-pair level.[2]

Table 2: Complementarity of Alkyne-BVSC and DSSO in the Analysis of the Human Proteasome.

CrosslinkerTotal Inter-protein URPsOverlength Crosslinks (>30 Å)Percentage of Overlength CrosslinksPrimary Residues Targeted
DSSO (NHS-Ester)4708418%Lysine-Lysine
Alkyne-BVSC (Vinyl Sulfone)Not specifiedNot specifiedNot specifiedLysine-Cysteine, Lysine-Histidine, Lysine-Lysine

This table highlights the complementary nature of the two crosslinkers in mapping the dynamic 19S proteasome, with Alkyne-BVSC identifying interactions involving cysteine and histidine residues that are inaccessible to DSSO.[2]

Experimental Protocols

The general workflow for a crosslinking mass spectrometry experiment involves several key stages: protein crosslinking, enzymatic digestion, enrichment of crosslinked peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Protocol 1: In Vitro Crosslinking of Purified Proteins/Protein Complexes with Alkyne-BVSC

Materials:

  • Purified protein or protein complex in a suitable buffer (e.g., HEPES)

  • Alkyne-BVSC crosslinker

  • Quenching solution (e.g., Tris-HCl)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Formic Acid

  • Acetone (B3395972), pre-chilled to -20°C

  • Enrichment materials (e.g., size-exclusion chromatography columns)

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer at the desired concentration.

  • Crosslinking Reaction:

    • Add Alkyne-BVSC to the protein sample to a final concentration of 1-2 mM.

    • Incubate the reaction mixture for 1 hour at 37°C.

  • Quenching:

    • Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes at 37°C.

  • Protein Precipitation:

    • Precipitate the crosslinked proteins by adding four volumes of cold (-20°C) acetone and incubate overnight at -20°C.

    • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the protein.[3]

    • Carefully remove the acetone and allow the pellet to air-dry.[3]

  • Reduction and Alkylation:

    • Resuspend the protein pellet in 8 M urea.[3]

    • Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C.

    • Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup and Enrichment:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

    • Enrich for crosslinked peptides using size-exclusion chromatography.

  • LC-MS/MS Analysis:

    • Resuspend the enriched peptides in 1.6% acetonitrile (B52724) with 0.1% formic acid.[3]

    • Analyze the sample using a high-resolution Orbitrap mass spectrometer coupled to a liquid chromatography system.[3]

    • Employ a stepped HCD fragmentation method to facilitate the cleavage of the vinyl sulfone linkage and the peptide backbone.

Protocol 2: Photo-Crosslinking with VSD

Materials:

  • Purified protein or protein complex in a suitable buffer

  • VSD crosslinker

  • UV lamp (365 nm)

  • (Follow subsequent steps as in Protocol 1 from quenching onwards)

Procedure:

  • Crosslinking Reaction:

    • Add VSD to the protein sample.

    • Irradiate the sample with UV light (365 nm) for a specified duration to activate the diazirine moiety.

  • Quenching and Downstream Processing:

    • Proceed with the quenching, precipitation, reduction, alkylation, digestion, and enrichment steps as described in Protocol 1.

Data Analysis

The analysis of XL-MS data requires specialized software that can identify crosslinked peptides from complex tandem mass spectra. The MS-cleavable nature of vinyl sulfone crosslinkers allows for a novel "stub-based" filtering strategy. During HCD fragmentation, the crosslink can cleave, leaving a "stub" of the crosslinker attached to one of the peptides. By searching for these characteristic stubs in the MS/MS spectra, the confidence in crosslink identification can be significantly increased.[2]

Visualizations

Experimental Workflow

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Complex Protein Complex Crosslinking Crosslinking (Alkyne-BVSC or VSD) Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Precipitation Protein Precipitation Quenching->Precipitation Digestion Enzymatic Digestion Precipitation->Digestion Enrichment Enrichment of Crosslinked Peptides Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Database_Search Database Search LC_MSMS->Database_Search Stub_Filtering Stub-based Filtering Database_Search->Stub_Filtering Validation Validation & FDR Calculation Stub_Filtering->Validation Structural_Modeling Structural Modeling Validation->Structural_Modeling

Caption: General workflow for crosslinking mass spectrometry.

Proteasome Interaction Mapping

The following diagram illustrates a simplified representation of how vinyl sulfone crosslinkers can be used to map interactions within a protein complex, such as the proteasome.

Proteasome_Interactions cluster_19S 19S Regulatory Particle cluster_20S 20S Core Particle PSMD1 PSMD1 PSMD2 PSMD2 PSMD1->PSMD2 Alkyne-BVSC (Lys-Cys) PSMD4 PSMD4 PSMD2->PSMD4 Alkyne-BVSC (Lys-His) PSMA1 PSMA1 PSMD4->PSMA1 DSSO (Lys-Lys) PSMB1 PSMB1 PSMA1->PSMB1 Alkyne-BVSC (Lys-Lys)

Caption: Hypothetical proteasome subunit interactions.

Conclusion

Vinyl sulfone-based crosslinkers represent a significant advancement in the field of structural proteomics. Their expanded reactivity and compatibility with a wider range of experimental conditions enable a more comprehensive analysis of protein structures and interaction networks. The protocols and data presented here provide a foundation for researchers to incorporate these powerful tools into their own structural biology workflows. The continued development of novel crosslinking chemistries and data analysis strategies will undoubtedly lead to even deeper insights into the complex machinery of the cell.

References

Application Notes and Protocols: Late-Stage Functionalization of Molecules Using Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the late-stage functionalization (LSF) of complex molecules utilizing the unique reactivity of sulfonyl fluorides. The exceptional balance of stability and reactivity of the sulfonyl fluoride (B91410) hub makes it a privileged functional group in drug discovery and chemical biology.[1][2] This document outlines key synthetic methodologies for introducing the sulfonyl fluoride moiety into elaborate molecules and its subsequent application in bioconjugation and the synthesis of diverse molecular scaffolds through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4]

Introduction to Sulfonyl Fluorides in Late-Stage Functionalization

Late-stage functionalization is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late step in the synthetic sequence, enabling rapid access to analogs with improved properties.[5] Sulfonyl fluorides have emerged as highly valuable tools for LSF due to their remarkable stability in aqueous environments and their selective reactivity towards various nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1] This context-dependent reactivity allows for the precise covalent modification of protein targets.[1]

The cornerstone of sulfonyl fluoride reactivity in LSF is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry transformation.[4][6] SuFEx provides a reliable and modular approach for constructing diverse chemical linkages, finding broad applications from drug discovery to materials science.[3][4][6]

Key Applications

  • Covalent Probes and Inhibitors: Sulfonyl fluorides serve as warheads to covalently modify enzyme binding sites, aiding in target identification and validation.[2]

  • Drug Discovery and Development: The SuFEx reaction allows for the rapid synthesis and modification of drug candidates, including the late-stage diversification of complex molecules to improve their biological activity and pharmacokinetic properties.[7][8]

  • Bioconjugation: The ability to selectively react with biological nucleophiles makes sulfonyl fluorides excellent tools for linking molecules to proteins and other biomolecules.

Experimental Protocols

This section provides detailed protocols for several key methods for the synthesis and application of sulfonyl fluorides in late-stage functionalization.

Protocol 1: Synthesis of Sulfonyl Fluorides from Primary Sulfonamides

This protocol describes a mild and highly chemoselective method for the conversion of primary sulfonamides to sulfonyl fluorides using a pyrylium (B1242799) salt (Pyry-BF4) as an activator.[4][9][10] This approach is particularly well-suited for the late-stage functionalization of densely functionalized molecules.[4][9]

Reaction Scheme:

Materials:

Procedure:

  • To a dry reaction vial, add the primary sulfonamide (0.25 mmol, 1.0 equiv.), Pyry-BF4 (0.375 mmol, 1.5 equiv.), MgCl2 (0.375 mmol, 1.5 equiv.), and KF (1.5 mmol, 6.0 equiv.).

  • Add anhydrous acetonitrile (1.2 mL) to the vial.

  • Seal the vial and stir the reaction mixture at 60 °C for 2 hours.

  • After 2 hours, cool the reaction to room temperature and add water (1.0 mL).

  • Stir the mixture vigorously for 1 hour at 25 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired sulfonyl fluoride.

Quantitative Data:

The following table summarizes the yields for the synthesis of various sulfonyl fluorides from primary sulfonamides using the Pyry-BF4 mediated method.[4]

EntrySulfonamide SubstrateProductYield (%)
14-Methylbenzenesulfonamide4-Methylbenzenesulfonyl fluoride95
24-Methoxybenzenesulfonamide4-Methoxybenzenesulfonyl fluoride92
34-Chlorobenzenesulfonamide4-Chlorobenzenesulfonyl fluoride88
44-Nitrobenzenesulfonamide4-Nitrobenzenesulfonyl fluoride75
5Naphthalene-2-sulfonamideNaphthalene-2-sulfonyl fluoride91
6Thiophene-2-sulfonamideThiophene-2-sulfonyl fluoride85
7CelecoxibCelecoxib-SO2F69
8ProbenecidProbenecid-SO2F78
Protocol 2: Late-Stage Functionalization of Phenols to Arylfluorosulfates via SuFEx

This protocol details an in situ method for the conversion of phenolic compounds to their corresponding arylfluorosulfates using sulfuryl fluoride (SO2F2).[2][3][11][12] This high-throughput compatible method is ideal for the rapid diversification of phenol-containing drug molecules.[2][3][11][12]

Reaction Scheme:

Materials:

  • Phenolic substrate

  • Sulfuryl fluoride (SO2F2) solution in an organic solvent (e.g., toluene)

  • Organic base (e.g., N,N-diisopropylethylamine, DIPEA)

  • Organic solvent (e.g., dichloromethane, DCM)

  • 96-well plates

Procedure (for 96-well plate format):

  • Prepare a stock solution of the phenolic substrate (e.g., 10 mM in DCM).

  • Prepare a stock solution of the organic base (e.g., 100 mM DIPEA in DCM).

  • Prepare a saturated solution of SO2F2 in a suitable organic solvent. Caution: SO2F2 is a toxic gas. Handle only in a well-ventilated fume hood.

  • In each well of a 96-well plate, add the phenolic substrate solution (e.g., 10 µL, 0.1 µmol).

  • Add the organic base solution to each well (e.g., 10 µL, 1 µmol).

  • Add the SO2F2 solution to each well (e.g., 20 µL).

  • Seal the plate and allow the reaction to proceed at room temperature for a specified time (e.g., 1-12 hours).

  • The resulting crude arylfluorosulfate solution can be directly used for biological screening after appropriate dilution.

Quantitative Data:

This table presents the conversion of several phenol-containing drugs to their corresponding arylfluorosulfates.[2][11]

EntryPhenolic DrugProductConversion (%)
1EstradiolEstradiol di-fluorosulfate>95
2Combretastatin A4Combretastatin A4 fluorosulfate>95
3FulvestrantFulvestrant fluorosulfate>95
4BicalutamideBicalutamide fluorosulfate>95
5PropofolPropofol fluorosulfate>95
Protocol 3: Synthesis of Sulfonyl Fluorides from Thiols

This protocol describes an electrochemical method for the synthesis of sulfonyl fluorides from a wide range of thiols or disulfides using potassium fluoride as a safe and inexpensive fluoride source.[13][14]

Reaction Scheme:

Materials:

  • Thiol or disulfide

  • Potassium fluoride (KF)

  • Pyridine (B92270)

  • Acetonitrile (MeCN)

  • 1 M Hydrochloric acid (HCl)

  • Graphite (B72142) anode

  • Stainless steel cathode

  • Electrochemical cell

Procedure:

  • Set up a biphasic reaction mixture in an electrochemical cell containing the thiol (2 mmol) or disulfide (1 mmol), KF (10 mmol, 5 equiv.), and pyridine (2 mmol, 1 equiv.) in a 1:1 mixture of acetonitrile and 1 M HCl (20 mL).

  • Use a graphite plate as the anode and a stainless steel plate as the cathode.

  • Apply a constant current of 20 mA (current density of 4.1 mA/cm²) or a constant potential of 3.2 V.

  • Stir the reaction mixture at room temperature for the required time (typically 12 hours).

  • After the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the sulfonyl fluoride.

Quantitative Data:

The following table shows the yields for the electrochemical synthesis of various sulfonyl fluorides from thiols.[13][14]

EntryThiol SubstrateProductYield (%)
1ThiophenolBenzenesulfonyl fluoride85
24-Methylthiophenol4-Methylbenzenesulfonyl fluoride99
34-Chlorothiophenol4-Chlorobenzenesulfonyl fluoride78
42-MercaptopyridinePyridine-2-sulfonyl fluoride65
5BenzylthiolBenzylsulfonyl fluoride72
6CyclohexylthiolCyclohexylsulfonyl fluoride55
Protocol 4: Photoredox-Catalyzed Allylic C-H Fluorosulfonylation

This protocol outlines a visible-light-mediated method for the direct allylic C-H fluorosulfonylation of alkenes, providing access to valuable allyl sulfonyl fluorides.[8][15][16][17]

Reaction Scheme:

Materials:

  • Alkene substrate

  • 1-Fluorosulfonyl-2-aryl-benzoimidazolium triflate (FABI) reagent

  • Photocatalyst (e.g., Ru(bpy)3(PF6)2 or an organic photocatalyst)

  • Solvent (e.g., acetonitrile or dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, dissolve the alkene substrate (1.0 equiv.) and the FABI reagent (1.2 equiv.) in the chosen solvent under an inert atmosphere.

  • Add the photocatalyst (e.g., 1-5 mol%).

  • Irradiate the reaction mixture with visible light at room temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the allyl sulfonyl fluoride product.

Quantitative Data:

The table below illustrates the substrate scope and yields for the photoredox-catalyzed allylic C-H fluorosulfonylation.[16]

EntryAlkene SubstrateProductYield (%)
1CyclohexeneCyclohex-2-en-1-ylsulfonyl fluoride78
21-Methylcyclohexene(1-Methylcyclohex-2-en-1-yl)sulfonyl fluoride85
3(E)-Oct-4-ene(E)-Oct-3-en-5-ylsulfonyl fluoride65
4LimoneneTerpinolene-sulfonyl fluoride72
5Cholesterol derivativeFunctionalized cholesterol-SO2F60

Visualizations

Experimental Workflow for Late-Stage Functionalization

G General Workflow for Late-Stage Functionalization with Sulfonyl Fluorides cluster_0 Synthesis of Sulfonyl Fluoride cluster_1 Application / Derivatization Start Complex Molecule (e.g., Drug Candidate) Method1 From Sulfonamide (Protocol 1) Start->Method1 Select appropriate method Method2 From Thiol (Protocol 3) Start->Method2 Select appropriate method Method3 From Alkene (Protocol 4) Start->Method3 Select appropriate method SF_Intermediate Molecule-SO2F Method1->SF_Intermediate Method2->SF_Intermediate Method3->SF_Intermediate SuFEx SuFEx Click Chemistry (e.g., with Amines, Phenols) SF_Intermediate->SuFEx Reaction with Nucleophiles Covalent_Labeling Covalent Protein Labeling SF_Intermediate->Covalent_Labeling Incubation with Protein Final_Product Diversified Analogs / Bioconjugates SuFEx->Final_Product Covalent_Labeling->Final_Product G Core Concept of SuFEx Click Chemistry Hub Sulfonyl Fluoride Hub (R-SO2F) Product Functionalized Product (e.g., R-SO2-NHR', R-SO2-OAr) Hub->Product SuFEx Reaction Nucleophile Nucleophile (e.g., R'-NH2, Ar-OH) Nucleophile->Product Byproduct Fluoride Ion (F-) Product->Byproduct

References

Application Notes and Protocols for Sulfoproteomics Analysis of Golgi-Resident Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein sulfation, a critical post-translational modification (PTM) occurring primarily in the Golgi apparatus, plays a pivotal role in various cellular processes, including protein-protein interactions, signaling, and viral infections.[1] The enzymes responsible for this modification are the Golgi-resident tyrosylprotein sulfotransferases, TPST1 and TPST2.[1][2] This document provides a detailed workflow and experimental protocols for the identification and quantification of sulfated proteins within the Golgi apparatus, a process termed sulfoproteomics. The labile nature of the sulfate (B86663) modification has historically presented analytical challenges, but recent advancements in mass spectrometry (MS)-based proteomics have enabled more robust and comprehensive analyses.[3][4]

The workflow described herein is adapted from a successful phosphoproteomics strategy, which allows for the co-enrichment and identification of sulfotyrosine-containing peptides alongside phosphorylated peptides.[1][3] This approach leverages high-resolution mass spectrometry and specialized database search algorithms to confidently distinguish between these two isobaric PTMs.

I. Experimental Workflow Overview

The overall workflow for the sulfoproteomics analysis of Golgi-resident proteins encompasses several key stages, from sample preparation to data analysis. This process is designed to enrich for low-abundance sulfated peptides and confidently identify them using advanced mass spectrometry techniques.

Workflow cluster_SamplePrep Sample Preparation cluster_Enrichment Enrichment cluster_Analysis Analysis cluster_Data Data Processing Golgi_Isolation Golgi Apparatus Isolation Protein_Extraction Protein Extraction & Solubilization Golgi_Isolation->Protein_Extraction Proteolytic_Digestion Proteolytic Digestion Protein_Extraction->Proteolytic_Digestion IMAC Immobilized Metal Affinity Chromatography (IMAC) Proteolytic_Digestion->IMAC ZrO2 Zirconium Dioxide Chromatography (ZrO2) IMAC->ZrO2 LC_MSMS nano-uHPLC-Orbitrap MS/MS ZrO2->LC_MSMS Database_Search Open Database Search (e.g., MSFragger) LC_MSMS->Database_Search Validation Manual Validation Database_Search->Validation Quantification Label-Free Quantification Validation->Quantification

Caption: Overall workflow for sulfoproteomics analysis of Golgi-resident proteins.

II. Quantitative Data Summary

The application of this workflow to isolated rat liver Golgi membranes has yielded significant quantitative data on tyrosine sulfation. The following table summarizes the key findings from a representative study.[1]

Data PointInterphase Golgi MembranesMitotic Golgi MembranesTotal IdentifiedReference
Identified Tyrosine Sulfopeptides 601 MS/MS spectra-67 unique peptides[1]
Identified Sulfoproteins --26 different proteins[1]
Newly Identified Sulfoproteins --23[1][3]
Identified Phosphopeptides 3,652 MS/MS spectra--[1]

Note: The study also identified instances of potential crosstalk between sulfation and phosphorylation in Golgi proteins, highlighting the importance of analyzing both PTMs simultaneously.[1][4]

III. Detailed Experimental Protocols

Protocol 1: Isolation of Golgi Apparatus

This protocol describes the isolation of Golgi apparatus from rat liver tissue using a sucrose (B13894) gradient centrifugation method.

Materials:

  • Rat liver tissue

  • Sucrose solutions (various concentrations)

  • Homogenization buffer

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Homogenize fresh rat liver tissue in homogenization buffer on ice.

  • Perform a series of differential centrifugation steps to obtain a crude membrane fraction.

  • Layer the crude membrane fraction onto a discontinuous sucrose gradient.

  • Perform ultracentrifugation to separate organelles based on their density.

  • Carefully collect the enriched Golgi fraction from the appropriate interface of the sucrose gradient.[1]

  • Wash the collected Golgi fraction to remove residual sucrose.

Protocol 2: Protein Digestion and Peptide Preparation

Materials:

  • Isolated Golgi fraction

  • Lysis buffer (e.g., 8 M urea)

  • Protease inhibitors and phosphatase inhibitors

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Resuspend the isolated Golgi pellet in lysis buffer containing protease and phosphatase inhibitors.[1]

  • Sonicate the sample on ice to ensure complete lysis.[1]

  • Reduce protein disulfide bonds by adding DTT and incubating.

  • Alkylate cysteine residues by adding iodoacetamide (B48618) and incubating in the dark.

  • Dilute the sample to reduce the urea (B33335) concentration to less than 2 M.

  • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

Protocol 3: Enrichment of Sulfated and Phosphorylated Peptides

This protocol utilizes a sequential enrichment strategy to isolate both sulfo- and phosphopeptides.

Materials:

  • Immobilized Metal Affinity Chromatography (IMAC) resin

  • Zirconium dioxide (ZrO2) resin

  • Wash buffers

  • Elution buffers

Procedure:

  • First IMAC Enrichment:

    • Equilibrate the IMAC resin.

    • Load the desalted peptide sample onto the IMAC column.

    • Wash the column extensively to remove non-specifically bound peptides.

    • Elute the enriched phosphopeptides (and co-eluting sulfopeptides).

  • Second IMAC Enrichment:

    • Re-apply the flow-through from the first IMAC step to a fresh IMAC column to maximize recovery.

    • Wash and elute as described above.

  • ZrO2 Enrichment:

    • Combine the eluates from both IMAC steps.

    • Load the combined eluate onto a ZrO2 column.

    • Wash the column to remove any remaining non-phosphorylated and non-sulfated peptides.

    • Elute the final enriched fraction containing both sulfo- and phosphopeptides.[1]

Protocol 4: LC-MS/MS Analysis

Instrumentation:

  • Nano-ultra high-performance liquid chromatography (nano-uHPLC) system

  • High-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion)[1]

Procedure:

  • Resuspend the enriched peptide fraction in 0.1% formic acid.[1]

  • Inject the sample onto the nano-uHPLC system equipped with a reversed-phase column.

  • Separate the peptides using a gradient of increasing organic solvent.

  • Analyze the eluting peptides on the Orbitrap mass spectrometer in data-dependent acquisition (DDA) mode.

  • Configure the mass spectrometer to acquire high-resolution MS1 scans followed by higher-energy collisional dissociation (HCD) MS/MS scans of the most abundant precursor ions.[1]

  • Utilize dynamic exclusion to prevent repeated fragmentation of the same peptide.[1]

Protocol 5: Data Analysis

Software:

  • MSFragger or a similar open search algorithm

  • Software for peptide and protein identification and quantification

Procedure:

  • Perform an open database search of the raw MS/MS data against a relevant protein database (e.g., UniProt Rat).

  • Specify tyrosine sulfation and phosphorylation as variable modifications in the search parameters.

  • The open search will allow for the identification of peptides with a specific mass shift corresponding to the sulfo-group, even if not explicitly defined.

  • Manually validate the identified sulfated peptide spectra to ensure high confidence in the assignments.[1][3]

  • Perform label-free quantification to compare the relative abundance of sulfated peptides between different experimental conditions.

IV. Signaling Pathway and Logical Relationships

Tyrosine Sulfation in the Golgi Apparatus

Protein tyrosine sulfation is a key post-translational modification that occurs in the trans-Golgi network. This process is catalyzed by tyrosylprotein sulfotransferases (TPSTs) and is crucial for the function of many secreted and transmembrane proteins.

Sulfation_Pathway cluster_Golgi Trans-Golgi Network cluster_Function Cellular Functions PAPS PAPS (Sulfate Donor) TPST TPST1 / TPST2 PAPS->TPST Protein_out Sulfated Protein (sTyr) TPST->Protein_out Protein_in Unsulfated Protein (with Tyrosine) Protein_in->TPST PPI Protein-Protein Interactions Protein_out->PPI Signaling Cell Signaling Protein_out->Signaling Viral_Entry Viral Entry Protein_out->Viral_Entry

Caption: Tyrosine sulfation pathway in the Golgi apparatus.

This diagram illustrates the enzymatic reaction catalyzed by TPSTs in the trans-Golgi network, where a sulfate group from the universal donor PAPS (3'-phosphoadenosine-5'-phosphosulfate) is transferred to a tyrosine residue on a substrate protein. The resulting sulfated protein is then involved in various downstream cellular functions.

References

Application Notes and Protocols for the Quantification of Sulfur Metabolites in Cell Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfur-containing metabolites are vital for cellular function, playing critical roles in redox homeostasis, detoxification, and the biosynthesis of essential molecules. Key metabolites include the amino acids methionine and cysteine, the major cellular antioxidant glutathione (B108866) (GSH), its oxidized form glutathione disulfide (GSSG), the methyl donor S-adenosylmethionine (SAM), and the signaling gasotransmitter hydrogen sulfide (B99878) (H₂S).[1] Accurate quantification of these compounds in cell extracts is crucial for understanding cellular metabolism, investigating disease states, and in drug development.

However, the analysis of sulfur metabolites is challenging due to the high reactivity and instability of the thiol groups present in molecules like cysteine and glutathione. These groups are susceptible to oxidation during sample collection, extraction, and analysis, which can lead to inaccurate measurements.[2][3] Therefore, robust and validated analytical methods that incorporate strategies to preserve the in vivo redox state are essential.

This document provides detailed protocols for three widely used analytical techniques for quantifying sulfur metabolites in cell extracts:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the comprehensive profiling of multiple sulfur metabolites.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: A reliable and cost-effective method for targeted analysis of thiols.

  • Colorimetric Assays: A simple and rapid method for quantifying specific metabolites like hydrogen sulfide.

Each section includes a detailed experimental protocol, a summary of quantitative data from published studies, and workflow diagrams to guide the user.

Key Sulfur Metabolites and Signaling Pathway

The metabolism of sulfur-containing amino acids is a central cellular pathway. Methionine, an essential amino acid, is converted to S-adenosylmethionine (SAM), the universal methyl donor. After methyl group donation, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine via cystathionine. Cysteine is a precursor for the synthesis of glutathione, coenzyme A, and taurine. It can also be a source for the production of hydrogen sulfide (H₂S) through the action of enzymes like cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE).[1][4][5][6]

Sulfur_Metabolism_Pathway Simplified Sulfur Metabolism Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (+ CH₃ acceptor) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS Remethylation Remethylation (Folate Cycle) Homocysteine->Remethylation Cysteine Cysteine Cystathionine->Cysteine CSE/CGL Glutathione Glutathione (GSH) Cysteine->Glutathione GCL, GSS H2S Hydrogen Sulfide (H₂S) Cysteine->H2S CSE, CBS, 3-MST Taurine Taurine Cysteine->Taurine Remethylation->Methionine

Caption: Simplified overview of the central sulfur metabolism pathway.

General Protocol: Cell Lysis and Metabolite Extraction

Proper sample preparation is the most critical step for accurate metabolomic analysis. The following protocol is designed to rapidly quench metabolic activity and efficiently extract a broad range of metabolites, with a specific step to protect reactive thiol groups from oxidation.

Experimental Workflow: Sample Preparation

Sample_Preparation_Workflow General Workflow for Cell Sample Preparation start Start: Adherent Cells in Culture Dish wash 1. Rapid Wash (Ice-cold PBS) start->wash quench 2. Quench Metabolism (Add Liquid Nitrogen or Ice-Cold Extraction Solvent) wash->quench extract 3. Metabolite Extraction (Add 80% Methanol (B129727) with 10 mM NEM) quench->extract scrape 4. Scrape Cells (Collect cell lysate) extract->scrape centrifuge 5. Centrifuge (13,000 x g, 15 min, 4°C) scrape->centrifuge supernatant 6. Collect Supernatant (Metabolite Extract) centrifuge->supernatant dry 7. Dry Extract (Vacuum Concentrator) supernatant->dry store 8. Store at -80°C or Reconstitute for Analysis dry->store end Ready for Analysis store->end

Caption: Step-by-step workflow for cell lysis and metabolite extraction.

Detailed Protocol

This protocol is adapted from standard metabolomics procedures with modifications for thiol stabilization.[3][7][8][9]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Liquid Nitrogen (optional, but recommended for rapid quenching)[7]

  • Extraction Solvent: 80% Methanol (HPLC or MS-grade) in water, pre-chilled to -80°C

  • N-ethylmaleimide (NEM)

  • Cell Scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of reaching >13,000 x g at 4°C

Procedure:

  • Prepare Extraction Solvent with NEM: Immediately before use, prepare the extraction solvent by dissolving NEM in 80% methanol to a final concentration of 10 mM. Keep it on dry ice. NEM is a thiol-alkylating agent that forms stable adducts with reduced thiols (like GSH and cysteine), preventing their oxidation.[2][3][10][11]

  • Cell Washing:

    • Remove the culture medium from the dish.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining media components. Perform this step as rapidly as possible to minimize metabolic changes.[7][8]

  • Metabolic Quenching:

    • Method A (Liquid Nitrogen): Immediately after removing the final PBS wash, add liquid nitrogen directly to the dish to flash-freeze the cells and arrest metabolism instantly.[7]

    • Method B (Direct Extraction): If liquid nitrogen is not available, proceed directly to the extraction step.

  • Metabolite Extraction:

    • Add the pre-chilled 80% methanol containing 10 mM NEM to the dish. A typical volume is 1 mL for a 10 cm dish.

    • If using liquid nitrogen, add the solvent before all the liquid nitrogen has evaporated.

  • Cell Lysis and Collection:

    • Place the dish on ice.

    • Using a cell scraper, scrape the cells into the extraction solvent. Ensure thorough scraping to collect all cellular material.[7][8]

    • Pipette the resulting cell lysate into a pre-chilled microcentrifuge tube.

  • Clarification:

    • Vortex the lysate briefly.

    • Centrifuge the tube at >13,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[7]

  • Sample Collection and Storage:

    • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

    • The extract can be analyzed immediately or dried using a vacuum concentrator and stored at -80°C for later analysis.

Method: LC-MS/MS for Thiol Metabolites

This method provides high sensitivity and specificity for the simultaneous quantification of multiple thiol-containing metabolites, including their NEM-derivatized forms.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow Workflow for LC-MS/MS Analysis of Sulfur Metabolites start Start: Dried Metabolite Extract reconstitute 1. Reconstitute Sample (in Mobile Phase A or 50% Acetonitrile) start->reconstitute inject 2. Inject into LC-MS/MS reconstitute->inject separation 3. HILIC Separation (e.g., SeQuant ZIC-pHILIC) inject->separation ionization 4. Electrospray Ionization (ESI, Positive Mode) separation->ionization detection 5. MS/MS Detection (Triple Quadrupole, MRM Mode) ionization->detection quantify 6. Data Analysis (Quantification using Stable Isotope Standards) detection->quantify end Results: Metabolite Concentrations quantify->end

Caption: Analytical workflow for the quantification of thiols by LC-MS/MS.

Detailed Protocol

This protocol is based on established methods using HILIC chromatography coupled to a triple quadrupole mass spectrometer.[3][11][12][13]

Materials & Equipment:

  • UPLC/HPLC system

  • Triple Quadrupole Mass Spectrometer with ESI source

  • HILIC column (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.2

  • Mobile Phase B: Acetonitrile (B52724) (MS-grade)

  • Stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N-labeled GSH)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of 50% acetonitrile or Mobile Phase A.

  • LC Separation:

    • Column Temperature: 40°C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 80% B

      • 2-17 min: Linear gradient from 80% to 20% B

      • 17-21 min: Hold at 20% B

      • 21-25 min: Return to 80% B and equilibrate

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Key MRM Transitions (for NEM derivatives):

      • GSH-NEM: Precursor ion (m/z) 433.1 → Product ion (m/z) 304.1

      • Cysteine-NEM: Precursor ion (m/z) 247.1 → Product ion (m/z) 118.0

      • GSSG (non-derivatized): Precursor ion (m/z) 613.2 → Product ion (m/z) 355.1

    • Optimize collision energies and other source parameters for your specific instrument.

  • Quantification: Create calibration curves using authentic standards and stable isotope-labeled internal standards for absolute quantification.

Method: HPLC with Fluorescence Detection

This method is a robust alternative to LC-MS/MS for quantifying major thiols like GSH and cysteine. It relies on pre-column derivatization with a fluorogenic reagent.

Experimental Workflow: HPLC-Fluorescence Analysis

HPLC_Fluorescence_Workflow Workflow for HPLC-Fluorescence Analysis of Thiols start Start: Metabolite Extract (Supernatant) reduce 1. Optional: Reduce Disulfides (with TCEP) start->reduce derivatize 2. Derivatization (Add SBD-F, heat 60°C, 60 min) reduce->derivatize stop_rxn 3. Stop Reaction (Add HCl) derivatize->stop_rxn inject 4. Inject into HPLC stop_rxn->inject separation 5. C18 Reverse-Phase Separation inject->separation detection 6. Fluorescence Detection (Ex: 375 nm, Em: 510 nm) separation->detection quantify 7. Data Analysis (Quantification using Standard Curve) detection->quantify end Results: Thiol Concentrations quantify->end

Caption: Analytical workflow for the quantification of thiols by HPLC.

Detailed Protocol

This protocol uses Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) as the derivatizing agent.[14][15][16][17]

Materials & Equipment:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., InertSustain AQ-C18, 250 x 3.0 mm, 5 µm)[15][16]

  • SBD-F solution (e.g., 0.86 mg/mL in borate (B1201080) buffer)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (for total thiol measurement)

  • Mobile Phase: 100 mM Citric acid buffer (pH 3.0) with a methanol gradient

  • Thiol standards (GSH, Cysteine, etc.)

Procedure:

  • Reduction (Optional): To measure total thiols (reduced + oxidized), add TCEP solution to the sample and incubate for 30 minutes at room temperature to reduce disulfide bonds.[16]

  • Derivatization:

    • Mix 50 µL of the sample (or standard) with 175 µL of SBD-F solution.

    • Add an internal standard (e.g., N-acetylcysteine) if desired.

    • Heat the mixture at 60°C for 60 minutes in the dark.[16]

  • Stop Reaction: Stop the reaction by adding 25 µL of 1 M HCl.[16]

  • HPLC Analysis:

    • Column: InertSustain AQ-C18 (250 × 3.0 mm I.D., 5 µm)

    • Column Temperature: 40°C

    • Flow Rate: 0.3 mL/min

    • Mobile Phase: Gradient elution with 100 mM citric buffer (pH 3.0) and methanol.

    • Detection: Fluorescence detector set to Excitation λ = 375 nm and Emission λ = 510 nm.[16]

  • Quantification: Calculate thiol concentrations by comparing peak areas to a calibration curve generated from authentic standards.

Method: Colorimetric Assay for Hydrogen Sulfide (H₂S)

The Methylene Blue assay is a classic and straightforward method for quantifying H₂S in biological samples. It is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ to form the stable Methylene Blue dye, which can be measured spectrophotometrically.[18]

Experimental Workflow: H₂S Colorimetric Assay

H2S_Assay_Workflow Workflow for H₂S Colorimetric Assay start Start: Cell Lysate Supernatant trap 1. Trap H₂S (Add Zinc Acetate) start->trap color 2. Color Development (Add Diamine Reagent and Ferric Chloride) trap->color incubate 3. Incubate (20 min, Room Temp, Dark) color->incubate precipitate 4. Protein Precipitation (Add Trichloroacetic Acid - TCA) incubate->precipitate centrifuge 5. Centrifuge (10,000 x g, 5 min) precipitate->centrifuge measure 6. Measure Absorbance (Transfer supernatant to plate, read at 665 nm) centrifuge->measure end Results: H₂S Concentration measure->end

Caption: Workflow for the Methylene Blue colorimetric assay for H₂S.

Detailed Protocol

This protocol is a generalized procedure based on commercially available kits and published methods.[18][19][20]

Materials & Equipment:

  • Microplate reader capable of measuring absorbance at ~665 nm

  • Zinc Acetate (B1210297) solution (e.g., 2% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (e.g., 20 mM in 7.2 M HCl)

  • Ferric Chloride (FeCl₃) solution (e.g., 30 mM in 1.2 M HCl)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Sodium Sulfide (Na₂S) for standard curve

Procedure:

  • Standard Curve Preparation: Prepare a series of Na₂S standards of known concentrations in a suitable buffer.

  • H₂S Trapping: In a microcentrifuge tube, add 100 µL of sample (cell lysate supernatant) or standard. Add 100 µL of zinc acetate solution to trap H₂S as zinc sulfide (ZnS). Incubate for 10 minutes at room temperature.[18]

  • Color Development:

    • Add 50 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution and vortex.[18]

    • Add 50 µL of the FeCl₃ solution and vortex again.[18]

  • Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.

  • Protein Precipitation: Add 100 µL of 10% TCA solution to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes.[18]

  • Absorbance Measurement: Carefully transfer 200 µL of the supernatant to a 96-well plate. Measure the absorbance at 665-670 nm.

  • Quantification: Subtract the blank reading and determine the H₂S concentration from the standard curve.

Quantitative Data Summary

The intracellular concentrations of sulfur metabolites can vary significantly depending on the cell type and culture conditions. The following tables summarize representative data from the literature.

Table 1: Intracellular Thiol Concentrations in K562 Cells

MetaboliteConcentration (pmol / 1 x 10⁶ cells)Analytical Method
Cysteine5.5HPLC-Fluorescence[17]
γ-Glutamylcysteine6.4HPLC-Fluorescence[17]
Glutathione (GSH)153HPLC-Fluorescence[17]
CysteinylglycineNot DetectedHPLC-Fluorescence[17]

Data from a study on human chronic myelogenous leukemia K562 cells.[17]

Table 2: Performance Characteristics of H₂S Colorimetric Assay Kits

ParameterValueSource
Detection Range1.97 - 100 µmol/LElabscience Kit[20]
Sensitivity1.97 µmol/LElabscience Kit[20]
Detection Range0.76 - 100 µmol/LBio-Techne Kit
Sensitivity0.15 µmol/LBio-Techne Kit

Data as reported by manufacturers for commercially available kits.

References

Application Notes and Protocols for the Chemical Synthesis of Small Molecule Sulfates Using Sulfamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfation is a critical chemical modification that influences the biological activity, solubility, and metabolic stability of small molecules. The introduction of a sulfate (B86663) group can modulate the pharmacological profile of a drug candidate, impacting its efficacy and safety. Sulfamic acid (H₂NSO₃) has emerged as a versatile and mild reagent for the sulfation of a variety of small molecules, including phenols, alcohols, flavonoids, and steroids. Its ease of handling as a stable, non-hygroscopic solid and its selectivity make it an attractive alternative to more aggressive sulfating agents like chlorosulfonic acid or sulfur trioxide complexes.[1][2] These application notes provide detailed protocols and data for the chemical synthesis of small molecule sulfates using sulfamic acid, intended to guide researchers in drug discovery and development.

Advantages of Sulfamic Acid in Small Molecule Sulfation

Sulfamic acid offers several key advantages for the sulfation of small molecules in a research and drug development setting:

  • Mild Reaction Conditions: Sulfamic acid is less reactive than many other sulfating agents, allowing for the sulfation of sensitive substrates without significant degradation or side reactions.[1]

  • High Selectivity: It demonstrates good selectivity for hydroxyl groups, minimizing unwanted reactions with other functional groups that may be present in complex small molecules.

  • Ease of Handling: As a crystalline solid, sulfamic acid is easy to handle, weigh, and store compared to fuming or highly corrosive liquid reagents.

  • Safety: It is generally considered safer to use than reagents like oleum (B3057394) or chlorosulfonic acid.[2]

  • Catalyst-Enhanced Reactivity: The reactivity of sulfamic acid can be effectively enhanced by the use of catalysts such as urea (B33335), allowing for efficient sulfation at moderate temperatures.[2][3]

Data Presentation: Sulfation of Small Molecules with Sulfamic Acid

The following table summarizes quantitative data from the literature for the sulfation of various small molecules using sulfamic acid. This data provides a comparative overview of reaction conditions and outcomes.

SubstrateMolar Ratio (Substrate:Sulfamic Acid:Urea)SolventTemperature (°C)Time (h)YieldReference
Betulin1:2:1DMF60-702-3Not specified[2]
Betulin1:2:11,4-Dioxane (B91453)70-753-3.5Not specified[2]
Arabinogalactan1:1 (Sulfamic Acid:Urea)Melt (Solvent-free)115-1200.511.3-11.6 wt% Sulfur[3]
Xanthan Gum1 g Xanthan: 3.5 mmol (Sulfamic Acid-Urea complex)1,4-Dioxane902.313.1 wt% Sulfur[4]

Experimental Protocols

General Protocol for the Sulfation of a Small Molecule Alcohol/Phenol using Sulfamic Acid and Urea

This protocol provides a general procedure that can be adapted for the sulfation of various small molecule alcohols and phenols. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Small molecule substrate containing a hydroxyl group

  • Sulfamic acid (H₂NSO₃)

  • Urea (CO(NH₂)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 3-5%) for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography (if necessary)

  • Appropriate deuterated solvent for NMR analysis

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the small molecule substrate in a minimal amount of anhydrous DMF or 1,4-dioxane.

  • Addition of Reagents: To the stirred solution, add urea (typically 1-2 molar equivalents relative to the substrate) followed by sulfamic acid (typically 2-3 molar equivalents relative to the substrate).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-90°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization and Extraction: Carefully add deionized water to the reaction mixture. Neutralize the solution to a pH of ~7-8 by the dropwise addition of a NaOH or KOH solution. The sulfated product, now in its salt form, is often water-soluble. Wash the aqueous layer with an organic solvent like ethyl acetate (B1210297) to remove any unreacted starting material and non-polar impurities.

  • Purification: The aqueous layer containing the sulfated product can be lyophilized to obtain the crude solid. Further purification can be achieved by techniques suitable for polar compounds, such as reversed-phase column chromatography or dialysis if the product is of sufficient molecular weight.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Detailed Protocol: Dual Sulfation of Betulin[2]

Materials:

  • Betulin

  • Sulfamic acid

  • Urea

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Sulfuric acid (H₂SO₄) or 3-5% Potassium hydroxide (KOH) or 3-5% Sodium hydroxide (NaOH) for work-up

Procedure:

  • Combine betulin, sulfamic acid, and urea in a molar ratio of 1:2:1 in a round-bottom flask.

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 60-70°C with stirring for 2-3 hours.

  • Alternatively, the reaction can be performed in 1,4-dioxane at 70-75°C for 3-3.5 hours.

  • After the reaction is complete, cool the mixture and proceed with one of the following work-up procedures:

    • Acidic work-up: Add 10% sulfuric acid.

    • Basic work-up: Add 3-5% KOH or 3-5% NaOH to obtain the corresponding potassium or sodium salt of the sulfated betulin.

  • Isolate and purify the product using appropriate chromatographic techniques.

Mandatory Visualizations

Signaling Pathway: Heparan Sulfate Proteoglycan (HSPG) Signaling in Cancer

Sulfated glycosaminoglycans, such as heparan sulfate, are complex carbohydrates that play a crucial role in cell signaling pathways, including those that are dysregulated in cancer.[5][6][7] HSPGs on the cell surface and in the extracellular matrix act as co-receptors for various growth factors, modulating their interaction with their primary receptors and influencing downstream signaling cascades that control cell proliferation, angiogenesis, and metastasis.[8][9]

HSPG_Signaling_in_Cancer cluster_ECM Extracellular Matrix cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Growth_Factor Growth Factor (e.g., FGF, VEGF) HSPG_Membrane HSPG (Syndecan/Glypican) Growth_Factor->HSPG_Membrane Binds Receptor Growth Factor Receptor (e.g., FGFR, VEGFR) Growth_Factor->Receptor Binds HSPG_ECM HSPG HSPG_ECM->Growth_Factor Sequesters/ Presents HSPG_Membrane->Receptor Presents to Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Signaling_Cascade Activates Transcription Gene Transcription Signaling_Cascade->Transcription Regulates Cellular_Response Cancer Progression (Proliferation, Angiogenesis, Metastasis) Transcription->Cellular_Response Leads to

Caption: HSPG-mediated growth factor signaling in cancer.

Experimental Workflow: Chemical Synthesis of a Small Molecule Sulfate

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a small molecule sulfate using sulfamic acid.

Sulfation_Workflow Start Start: Small Molecule with Hydroxyl Group Reaction Sulfation Reaction: - Substrate - Sulfamic Acid - Urea (catalyst) - Anhydrous Solvent (DMF) - Heat (60-90°C) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up: - Add Water - Neutralize (NaOH/KOH) - Organic Wash Monitoring->Workup Complete Purification Purification: - Lyophilization - Reversed-phase  Chromatography Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry Purification->Characterization End End: Pure Sulfated Small Molecule Characterization->End

Caption: General workflow for small molecule sulfation.

References

Application Notes and Protocols for Studying Radiation Damage in Sulfur-Containing Biomolecules using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur-containing amino acids, namely cysteine and methionine, are highly susceptible to radiation-induced oxidative damage due to the relatively low bond dissociation energy of the sulfur-hydrogen and carbon-sulfur bonds. This vulnerability makes them critical targets in understanding the mechanisms of radiation damage in biological systems. Mass spectrometry has emerged as a powerful analytical tool for identifying and quantifying these modifications, providing invaluable insights for fields ranging from radiation biology to drug development. This document provides detailed application notes and protocols for utilizing mass spectrometry to study radiation damage in sulfur-containing biomolecules.

Key Radiation-Induced Modifications in Sulfur-Containing Amino Acids

Ionizing radiation can induce a variety of modifications in cysteine and methionine residues. These modifications result in specific mass shifts that can be detected by mass spectrometry.

Table 1: Common Radiation-Induced Modifications and Mass Shifts in Cysteine and Methionine.

Amino AcidModificationMass Shift (Da)Chemical Formula Change
Cysteine Cysteine Sulfenic Acid+16+O
Cysteine Sulfinic Acid+32+O₂
Cysteine Sulfonic Acid+48+O₃
Serine-16-SH +OH
Methionine Methionine Sulfoxide+16+O
Methionine Sulfone+32+O₂
Aldehyde formation at γ-carbon-32-C₂H₄S +O
Cystine Oxidative opening of disulfide bond+32 / +48+O₂ / +O₃

Data compiled from multiple sources.[1][2]

Experimental Workflow for Mass Spectrometry Analysis of Irradiated Biomolecules

The general workflow for analyzing radiation damage in sulfur-containing biomolecules involves sample preparation, irradiation, proteolytic digestion (for proteins and peptides), and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_irradiation Irradiation cluster_digestion Sample Processing cluster_analysis Analysis biomolecule Sulfur-Containing Biomolecule (Peptide/Protein) buffer Aqueous Buffer Solution irradiation Exposure to Ionizing Radiation (e.g., X-rays, γ-rays) buffer->irradiation reduction Reduction (e.g., DTT) irradiation->reduction alkylation Alkylation (e.g., Iodoacetamide) reduction->alkylation digestion Proteolytic Digestion (e.g., Trypsin) alkylation->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Identification & Quantification of Modifications) lcms->data_analysis

A generalized experimental workflow for the mass spectrometry-based analysis of radiation damage.

Detailed Experimental Protocols

Protocol 1: Irradiation and Sample Preparation of Peptides

This protocol is adapted for the analysis of radiation-induced modifications in synthetic peptides containing cysteine or methionine.

Materials:

  • Synthetic peptide of interest

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 7.8)

  • Irradiation source (e.g., X-ray irradiator, ⁶⁰Co source)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (for larger peptides if necessary)

  • Formic acid

  • Acetonitrile (B52724) (ACN)

  • Ultrapure water

Procedure:

  • Sample Preparation: Dissolve the synthetic peptide in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

  • Irradiation: Place the peptide solution in a suitable container (e.g., microcentrifuge tube) and expose it to the desired dose of ionizing radiation. Doses can range from a few Grays (Gy) to several kGy depending on the experimental goals.[2] A non-irradiated sample should be prepared under identical conditions to serve as a control.

  • Reduction and Alkylation (for cysteine-containing peptides):

    • Add DTT to the irradiated and control samples to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature.

    • Add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion (optional, for large peptides):

    • Add trypsin to the sample at a 1:50 (enzyme:peptide) ratio (w/w).

    • Incubate at 37°C overnight.

  • Sample Cleanup: Acidify the samples with formic acid to a final concentration of 0.1%. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

  • LC-MS/MS Analysis: Dry the eluted peptides in a vacuum centrifuge and reconstitute them in 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: In-gel Digestion of Irradiated Proteins

This protocol is suitable for identifying radiation-induced modifications in proteins separated by gel electrophoresis.

Materials:

  • Polyacrylamide gel with separated protein bands

  • Destaining solution (50% acetonitrile in 25 mM ammonium bicarbonate)

  • Acetonitrile (ACN)

  • Trypsin solution (10 ng/µL in 25 mM ammonium bicarbonate)

  • Extraction solution (5% formic acid in 50% acetonitrile)

Procedure:

  • Excision and Destaining: Excise the protein band of interest from the gel. Cut the gel piece into small cubes (approx. 1x1 mm). Destain the gel pieces by washing them several times with the destaining solution at 37°C until the gel is clear.[3]

  • Dehydration and Rehydration: Dehydrate the gel pieces with 100% ACN and dry them in a vacuum centrifuge.[3] Rehydrate the dried gel pieces with the trypsin solution and incubate for 15 minutes. Add additional 25 mM ammonium bicarbonate to cover the gel pieces.[3]

  • Digestion: Incubate the gel pieces overnight at 37°C.[3]

  • Peptide Extraction: Extract the peptides from the gel pieces by adding the extraction solution and sonicating for 15 minutes. Collect the supernatant. Repeat the extraction step once.

  • Sample Preparation for MS: Combine the supernatants and dry them in a vacuum centrifuge. Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

Quantitative Data Presentation

Mass spectrometry allows for the quantitative analysis of radiation-induced modifications. The following table provides an example of how to present such data, showing the relative abundance of modified peptides after irradiation.

Table 2: Example of Quantitative Analysis of Radiation Damage to a Methionine-Containing Peptide.

Radiation Dose (Gy)Unmodified Peptide (%)Methionine Sulfoxide (+16 Da) (%)Methionine Sulfone (+32 Da) (%)
098.51.5<0.1
1085.214.30.5
5045.751.82.5
10020.172.37.6

This is a hypothetical data table for illustrative purposes.

Signaling Pathway Visualization

Oxidative damage to sulfur-containing amino acids can trigger various cellular signaling pathways. For example, the oxidation of critical cysteine residues in signaling proteins can alter their function and initiate downstream events. The following diagram illustrates a simplified signaling cascade initiated by radiation-induced oxidative stress.

signaling_pathway cluster_stimulus Stimulus cluster_damage Molecular Damage cluster_signaling Signaling Cascade cluster_response Cellular Response radiation Ionizing Radiation ros Reactive Oxygen Species (ROS) radiation->ros protein_ox Oxidation of Sulfur-Containing Amino Acids (Cys, Met) ros->protein_ox protein_dys Protein Dysfunction/ Conformational Change protein_ox->protein_dys mapk MAPK Pathway Activation protein_dys->mapk nfkb NF-κB Pathway Activation protein_dys->nfkb gene_exp Altered Gene Expression mapk->gene_exp nfkb->gene_exp apoptosis Apoptosis gene_exp->apoptosis dna_repair DNA Repair gene_exp->dna_repair

A simplified signaling pathway initiated by radiation-induced oxidative stress on proteins.

Conclusion

Mass spectrometry is an indispensable tool for the detailed investigation of radiation damage to sulfur-containing biomolecules. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the fundamental mechanisms of radiation damage and for the development of radioprotective and radiosensitizing agents. The ability to identify and quantify specific modifications provides a level of detail that is crucial for advancing our knowledge in this critical area of research.

References

Troubleshooting & Optimization

Troubleshooting low yields in sulfonamide synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sulfonamide synthesis, with a focus on improving reaction yields.

Frequently Asked Questions & Troubleshooting Guides

Q1: My sulfonamide reaction has a very low yield. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield sulfonamide synthesis, begin by verifying the fundamentals of your reaction setup and reagents. A systematic check of these core components often reveals the root cause of the issue.

Table 1: Initial Troubleshooting Checklist for Low-Yield Sulfonamide Synthesis

Area of Focus Key Checkpoint Recommended Action
Reagent Quality Amine Purity: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[1]
Sulfonyl Chloride Quality: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1] Use a fresh bottle or purify the reagent before use.
Solvent Anhydrousness: The presence of water is a primary cause of failure, leading to the hydrolysis of the sulfonyl chloride.[1] Use anhydrous solvents and dry glassware thoroughly.
Base Purity: If using a tertiary amine base like triethylamine (B128534) or pyridine (B92270), ensure it is pure and dry.
Reaction Conditions Stoichiometry: Double-check the molar ratios. A common starting point is a 1:1 ratio of amine to sulfonyl chloride with a slight excess of base (1.1–1.5 equivalents).[1]
Temperature: Reactions are often run at 0 °C to room temperature.[1] If the reaction is sluggish due to poor reactivity, gentle heating may be required. However, excessive heat can promote side reactions.[1]

| | Atmosphere: | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation from atmospheric moisture.[1] |

Q2: What are the primary causes of low yield related to the starting materials?

A2: The inherent reactivity of your specific amine and sulfonylating agent is a critical factor.

  • Low Amine Nucleophilicity: The reactivity of the amine is paramount. Electron-deficient anilines (those with electron-withdrawing groups) or sterically hindered amines are less nucleophilic and react slowly.

    • Solution: Increase the reaction temperature or use a higher-boiling point solvent. The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also significantly enhance the reaction rate.

  • Poor Stability of Sulfonylating Agent: Standard sulfonyl chlorides can be prone to degradation, especially from moisture.[2]

    • Solution: Consider using sulfonyl fluorides, which are often more stable and can provide better yields, though they are less reactive than sulfonyl chlorides.[3]

Q3: I suspect side reactions are consuming my starting materials. What are the common side reactions and how can I prevent them?

A3: Several competitive reactions can lower the yield of the desired sulfonamide.

  • Hydrolysis of Sulfonyl Chloride: This is the most common side reaction, where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid, which is unreactive toward the amine.

    • Prevention: Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Perform any necessary aqueous workup quickly and at a low temperature. The low water solubility of some sulfonyl chlorides can offer some protection against extensive hydrolysis.[4]

  • Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) have two N-H protons and can react twice with the sulfonyl chloride to form a bis-sulfonated impurity, R-N(SO₂R')₂.

    • Prevention: Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. Add the sulfonyl chloride solution slowly (dropwise) to the amine solution to avoid creating localized areas of high sulfonyl chloride concentration.

Q4: My amine is very unreactive (e.g., sterically hindered or electron-deficient). What alternative methods can I try?

A4: For challenging substrates, modifying the reaction conditions or using a different synthetic approach may be necessary.

Table 2: Strategies for Unreactive Amines

Strategy Description Key Considerations
Forcing Conditions Increase reaction temperature and/or time. Monitor for decomposition of starting materials or product.
Catalysis Add a catalytic amount (e.g., 0.1 eq) of 4-dimethylaminopyridine (DMAP). DMAP forms a highly reactive sulfonyl-DMAP intermediate.
Base Selection The choice of base is important. Pyridine can act as both a base and a nucleophilic catalyst.[5][6] For highly hindered substrates, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be preferable.
Alternative Reagents Use more stable sulfonyl fluorides instead of sulfonyl chlorides.[3] Note that sulfonyl fluorides are generally less reactive.

| Alternative Methods | For very difficult couplings, consider modern methods like palladium-catalyzed cross-coupling reactions.[7][8] | These methods often require specialized ligands and catalysts but show broad substrate compatibility.[7][8] |

Q5: How can I effectively purify my sulfonamide product and remove common impurities?

A5: Sulfonamides are typically crystalline solids, making recrystallization a powerful purification technique.[5]

  • Recrystallization: This is often the most effective method.

    • Solvent Selection: Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol/water. The ideal solvent should dissolve the sulfonamide at high temperatures but not at room temperature or below.

  • Aqueous Workup: A standard aqueous wash procedure can remove the most common impurities before final purification.

    • Acid Wash (e.g., 1M HCl): Removes unreacted amine and other basic byproducts.

    • Base Wash (e.g., saturated NaHCO₃): Removes the hydrolyzed sulfonyl chloride (sulfonic acid) and other acidic impurities.

  • Silica (B1680970) Gel Chromatography: If recrystallization is ineffective, column chromatography is the next option.

    • Tailing: Sulfonamides can sometimes exhibit "tailing" on silica gel due to the acidic N-H proton. Adding a small amount of a modifier like triethylamine (0.5-1%) or acetic acid to the eluent can improve peak shape.

Experimental Protocols

Protocol 1: General Synthesis of Sulfonamides using Sulfonyl Chloride

This protocol describes a standard method for reacting an amine with a sulfonyl chloride.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758), pyridine, or THF).

  • Addition of Base: Add a suitable base, such as pyridine (1.5 equivalents) or triethylamine (1.5 equivalents). If using a catalytic amount of DMAP (0.1 equivalents), add it at this stage.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC or LCMS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate the general sulfonamide formation mechanism and a logical workflow for troubleshooting low yields.

Sulfonamide_Formation cluster_reactants Reactants cluster_products Products Amine Amine (R₂NH) Intermediate Reaction Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (R'SO₂Cl) SulfonylChloride->Intermediate Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt Product Sulfonamide (R'SO₂NR₂) Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl HCl->Salt

Caption: General mechanism of sulfonamide formation.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality - Purity of Amine/Sulfonyl Chloride - Anhydrous Solvents/Glassware Start->CheckReagents CheckConditions Step 2: Review Reaction Conditions - Correct Stoichiometry? - Optimal Temperature? - Inert Atmosphere? CheckReagents->CheckConditions Reagents OK InvestigateReactivity Step 3: Assess Substrate Reactivity - Is amine hindered or e⁻-deficient? - Is sulfonyl chloride stable? CheckConditions->InvestigateReactivity Conditions OK Optimize Optimize Conditions - Increase Temperature - Add Catalyst (DMAP) - Change Base InvestigateReactivity->Optimize Yes, Low Reactivity Success Yield Improved InvestigateReactivity->Success No, Reactivity is Fine (Re-evaluate Steps 1-2) Alternative Consider Alternatives - Use Sulfonyl Fluoride - Try Alternative Coupling Method Optimize->Alternative Still Low Yield Optimize->Success Alternative->Success

Caption: Troubleshooting workflow for low sulfonamide yields.

References

How to prevent hydrolysis of sulfonyl chloride during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for sulfonyl chloride synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the synthesis and use of sulfonyl chlorides, with a focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sulfonyl chloride degradation during synthesis?

The primary cause of degradation is hydrolysis, which occurs when the sulfonyl chloride reacts with water.[1][2] The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction results in the formation of the corresponding sulfonic acid and hydrochloric acid (HCl), reducing the yield of the desired product.[1][2]

Q2: My overall yield of sulfonyl chloride is significantly lower than expected. What are the most common causes?

Low yields can stem from several factors, but hydrolysis of the sulfonyl chloride product is a frequent cause of yield loss, particularly during aqueous workups.[3] Other key areas to investigate include incomplete reaction, degradation of the product during purification, and the formation of side products.[3]

Q3: How can I minimize water contamination in my reaction?

To minimize water contamination, it is crucial to use anhydrous solvents and reagents. Solvents should be freshly dried using appropriate drying agents like molecular sieves or sodium sulfate (B86663).[2] Reagents should be stored in desiccators and handled under an inert atmosphere, such as nitrogen or argon.[1][2] It is also important to ensure all glassware is thoroughly dried before use, for example, by flame-drying or oven-drying.[4]

Q4: What is the effect of temperature on the rate of hydrolysis?

The rate of hydrolysis increases with temperature.[2] Therefore, running reactions at lower temperatures can significantly reduce the extent of hydrolysis.[2] If the desired reaction requires elevated temperatures, the sulfonyl chloride should be added slowly to control any exotherm and maintain a consistent temperature.[2]

Q5: Are there specific solvents that can reduce the rate of hydrolysis?

Aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), and tetrahydrofuran (B95107) (THF) are preferred for reactions involving sulfonyl chlorides as they do not participate in the hydrolysis reaction.[2] Protic solvents, especially water and alcohols, should be avoided or used in minimal amounts if absolutely necessary for the reaction.[2]

Q6: How does the pH of the reaction mixture affect hydrolysis?

The hydrolysis of sulfonyl chlorides can occur under both neutral and alkaline conditions.[2] Alkaline conditions, in particular, can accelerate the rate of hydrolysis due to the presence of the more nucleophilic hydroxide (B78521) ion.[2] Therefore, maintaining a neutral or slightly acidic reaction medium is generally advisable.[2]

Q7: My desired reaction involves an aqueous workup. How can I prevent hydrolysis during this step?

During an aqueous workup, it is critical to minimize the contact time between the sulfonyl chloride and water.[2] Use cold water or brine for washing, and perform extractions as quickly as possible.[2][3] Separating the oily product layer as quickly as possible can also help to minimize hydrolysis.[3]

Q8: My sulfonyl chloride appears to be decomposing during storage. What are the best practices for storage?

To maintain product stability, sulfonyl chlorides should be stored in sealed, moisture-proof containers under an inert atmosphere of nitrogen or argon.[1] Storage should be in a cool, dry, and dark place, preferably in an amber glass bottle, to prevent decomposition initiated by light, heat, or impurities.[1][5]

Troubleshooting Guide: Preventing Hydrolysis

This guide provides a systematic approach to identifying and resolving issues related to the hydrolysis of sulfonyl chlorides during synthesis.

Issue Potential Cause Recommended Solution
Low product yield with the presence of sulfonic acid byproduct. Water contamination in reactants or solvents.Use anhydrous grade solvents and dry reagents before use. Consider using drying agents like molecular sieves in the reaction mixture.[2]
Exposure to atmospheric moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4]
High reaction temperature.Perform the reaction at a lower temperature to decrease the rate of hydrolysis.[2]
Product degradation during aqueous workup. Prolonged contact with the aqueous phase.Minimize the time of the aqueous workup. Use cold water or brine and perform extractions rapidly.[2][3]
Basic conditions during workup.If a basic wash is necessary, use a weak base (e.g., sodium bicarbonate) and perform the wash quickly at low temperatures.[6]
Decomposition of sulfonyl chloride during purification. Hydrolysis on silica (B1680970) gel during column chromatography.Deactivate the silica gel with a small amount of a non-polar solvent or use a less polar solvent system. Alternatively, consider purification by distillation under reduced pressure for liquid sulfonyl chlorides or recrystallization from a non-polar, anhydrous solvent for solids.[3]
Inconsistent reaction outcomes. Variable amounts of water in starting materials or environment.Standardize the procedure for drying solvents, reagents, and glassware. Monitor atmospheric humidity if possible.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions

This protocol outlines the setup for a reaction that is sensitive to water and air.

  • Glassware Preparation: All glassware (e.g., round-bottom flask, condenser, dropping funnel) should be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.

  • Assembly: Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Once cooled, maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with nitrogen or argon, or a Schlenk line.

  • Reagent Addition: Anhydrous solvents and liquid reagents should be added via syringe through a rubber septum. Solid reagents should be added under a counterflow of inert gas.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction should be quenched and worked up according to a procedure that minimizes exposure to water, as detailed in Protocol 2.

Protocol 2: Minimized-Hydrolysis Aqueous Workup

This protocol is designed to reduce the degradation of sulfonyl chlorides during the workup phase.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add the reaction mixture to a separate flask containing ice-cold water or a saturated aqueous solution of sodium chloride (brine).[3]

  • Extraction: Promptly transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times to ensure complete removal from the aqueous phase.[3]

  • Washing: If necessary, wash the combined organic layers quickly with cold brine or a cold, dilute solution of a weak base like sodium bicarbonate.[2][6] Avoid strong bases.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3] Ensure the drying agent is added in sufficient quantity until it no longer clumps together.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product immediately using an appropriate method, such as distillation under reduced pressure or recrystallization from an anhydrous, non-polar solvent.[3]

Visual Guides

Hydrolysis_Mechanism RSO2Cl Sulfonyl Chloride (R-SO₂-Cl) Intermediate Transition State RSO2Cl->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate RSO3H Sulfonic Acid (R-SO₃H) Intermediate->RSO3H Chloride leaving HCl Hydrochloric Acid (HCl) Intermediate->HCl

Caption: Mechanism of sulfonyl chloride hydrolysis.

Troubleshooting_Workflow start Low Yield or Product Decomposition check_water Check for Water Contamination start->check_water check_temp Review Reaction Temperature start->check_temp check_workup Analyze Workup Procedure start->check_workup check_purification Examine Purification Method start->check_purification solution_dry Use Anhydrous Solvents/Reagents & Inert Atmosphere check_water->solution_dry solution_temp Lower Reaction Temperature check_temp->solution_temp solution_workup Minimize Time & Use Cold Solutions check_workup->solution_workup solution_purification Use Anhydrous/Non-polar Conditions check_purification->solution_purification end Improved Yield and Purity solution_dry->end solution_temp->end solution_workup->end solution_purification->end

Caption: Troubleshooting workflow for sulfonyl chloride synthesis.

References

Optimizing reaction conditions for stable sulfonamide bond formation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the formation of stable sulfonamide bonds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of sulfonamides, offering potential causes and solutions in a direct question-and-answer format.

Q1: My sulfonamide synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in sulfonamide synthesis and can stem from several factors. Here are the most common causes and potential solutions to improve your reaction's outcome.

  • Poor Reactivity of Starting Materials: The nucleophilicity of the amine is critical; electron-deficient or sterically hindered amines react more slowly.[1] Similarly, some sulfonyl chlorides can be prone to degradation.[1]

    • Solution: Increase the reaction temperature or use a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also enhance the reaction rate.[1] Consider using more stable sulfonylating agents, such as sulfonyl fluorides, which can provide better yields, especially with amines bearing sensitive functional groups.[1]

  • Side Reactions: The primary side reaction is the hydrolysis of the sulfonyl chloride in the presence of water, which consumes the starting material.[1][2]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[1][2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.[2][3]

  • Suboptimal Reaction Conditions: The choice and amount of base, solvent, and reaction temperature are crucial. An inadequate amount of base can lead to the protonation of the amine, reducing its nucleophilicity.[3]

    • Solution: Use at least one equivalent of a suitable base like pyridine (B92270) or triethylamine (B128534) (TEA).[3] For sterically hindered substrates, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be preferable.[1] Aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly used.[3] While reactions are often run at 0 °C to room temperature, gentle heating may be necessary for sluggish reactions.[2]

Q2: I'm observing multiple spots on my TLC, suggesting the formation of side products. What are these impurities and how can I prevent them?

A2: The formation of side products is a common challenge. Here are some of the most frequent impurities and strategies to avoid them:

  • Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): This is the most common impurity, formed when the sulfonyl chloride reacts with trace water.[1]

    • Minimization: As mentioned previously, ensure strictly anhydrous conditions.[1][2] The resulting sulfonic acid can often be removed during an aqueous workup with a basic wash (e.g., saturated sodium bicarbonate solution).[1]

  • Bis-sulfonated Amine: Primary amines (R-NH₂) can react twice with the sulfonyl chloride to form a bis-sulfonylated product, R-N(SO₂R')₂.[1]

    • Minimization: Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. The slow, dropwise addition of the sulfonylating agent to the amine solution can also help prevent this side reaction.[1]

  • Unreacted Starting Materials: Residual amine or sulfonyl chloride can remain if the reaction does not go to completion.[1]

    • Minimization: Drive the reaction to completion by increasing the reaction time or temperature. Using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride can help consume all of the amine.[1]

Q3: How do I purify my sulfonamide product effectively?

A3: Sulfonamides are typically crystalline solids, which aids in their purification.[1][4] However, challenges can still arise.

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.[1]

    • Solvent Selection: The goal is to find a solvent system where the sulfonamide is soluble at high temperatures but poorly soluble at room temperature. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.[1]

  • Silica (B1680970) Gel Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is the next step.[1]

    • Mobile Phase: A typical mobile phase is a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[1]

    • Tailing: Sulfonamides can sometimes "tail" on silica gel due to the acidic N-H proton. Adding a small amount of a modifier, such as 0.5-1% triethylamine or acetic acid, to the eluent can often improve peak shape.[1]

  • Aqueous Wash (Workup): A standard aqueous workup can remove many common impurities before final purification.[1]

    • Acid Wash (e.g., 1M HCl): Removes unreacted amine and other basic impurities.[1]

    • Base Wash (e.g., sat. NaHCO₃): Removes the hydrolyzed sulfonyl chloride (as sulfonic acid) and other acidic impurities.[1]

Q4: How stable is the sulfonamide bond under different pH conditions?

A4: The stability of the sulfonamide bond is highly dependent on pH. Generally, sulfonamides are more stable in neutral to alkaline conditions and are more susceptible to degradation under acidic conditions.[5] The anionic form of a sulfonamide, which is more prevalent at higher pH, is less sensitive to hydrolysis.[5] However, they are generally considered to have improved hydrolytic stability compared to amides.[6][7]

Data Presentation: Reaction Optimization

The choice of base and solvent can significantly impact the yield of a sulfonamide synthesis. The following tables summarize common conditions.

Table 1: Common Bases for Sulfonamide Synthesis

BaseTypeCommon Use CaseNotes
Pyridine Nucleophilic Base/CatalystGeneral purpose; can act as both base and catalyst.[1]Often used as the solvent as well.
Triethylamine (TEA) Non-nucleophilic BaseGeneral purpose base to scavenge HCl.[1]A standard and cost-effective choice.
DIPEA Non-nucleophilic, Hindered BaseUsed with sterically hindered amines or sulfonyl chlorides.[1]Its bulkiness prevents it from acting as a nucleophile.
DMAP Nucleophilic CatalystUsed in catalytic amounts with another base (e.g., TEA).[1]Forms a highly reactive intermediate with the sulfonyl chloride.

Table 2: Common Solvents for Sulfonamide Synthesis

SolventTypeRationale for Use
Dichloromethane (DCM) AproticGood solubility for many organic compounds; easy to remove.[1][3]
Acetonitrile (ACN) Polar AproticGood for a wide range of polarities.[3]
Tetrahydrofuran (THF) Aprotic EtherCommon aprotic solvent.[3]
Pyridine BasicCan serve as both the solvent and the base.[1]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride

This protocol describes a standard method for the reaction of an amine with a sulfonyl chloride using a tertiary amine base.

Materials:

  • Primary or secondary amine (1.0 eq.)

  • Sulfonyl chloride (1.1 eq.)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine or Pyridine, 1.5 eq.)

  • DMAP (optional, 0.1 eq.)

  • 1M HCl (for workup)

  • Saturated aqueous NaHCO₃ (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄ (for drying)

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) in the anhydrous solvent in a flame-dried flask.

  • Addition of Base: Add the base (1.5 eq.) and optional DMAP catalyst (0.1 eq.). Cool the mixture to 0 °C in an ice bath.[1]

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 10-15 minutes, maintaining the temperature at 0 °C.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography as described in the FAQ section.[1]

Visualizations

The following diagrams illustrate key workflows and concepts in sulfonamide synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Amine in Anhydrous Solvent add_base Add Base & Cool to 0 °C prep->add_base add_sulfonyl Dropwise Addition of Sulfonyl Chloride add_base->add_sulfonyl react Stir at RT (2-16h) add_sulfonyl->react monitor Monitor by TLC/LC-MS react->monitor quench Aqueous Workup (Acid/Base Wash) monitor->quench Reaction Complete isolate Dry & Concentrate quench->isolate purify Purify (Recrystallization/Column) isolate->purify final_product Pure Sulfonamide purify->final_product

Caption: General experimental workflow for sulfonamide synthesis.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? Pure?) start->check_reagents check_conditions Review Conditions (Base? Temp? Stoichiometry?) start->check_conditions check_reactivity Assess Substrate Reactivity (Hindered? E-deficient?) start->check_reactivity solution_reagents Use Anhydrous Solvents Dry Glassware Use Fresh Reagents check_reagents->solution_reagents solution_conditions Optimize Base (e.g., DIPEA) Adjust Temperature Ensure Correct Ratios check_conditions->solution_conditions solution_reactivity Increase Temperature Add Catalyst (DMAP) Use More Stable Reagent (e.g., R-SO2F) check_reactivity->solution_reactivity

Caption: Troubleshooting flowchart for low reaction yields.

reaction_mechanism amine R'-NH₂ (Amine) sulfonamide R-SO₂-NH-R' (Sulfonamide) amine->sulfonamide Nucleophilic Attack sulfonyl_chloride R-SO₂Cl (Sulfonyl Chloride) sulfonyl_chloride->sulfonamide hcl HCl sulfonamide->hcl + scavenged (Scavenged by Base) hcl->scavenged base + Base

Caption: Simplified mechanism of sulfonamide bond formation.

References

Common side products in sulfonamide synthesis and how to minimize them.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfonamide Synthesis

This guide provides troubleshooting for common issues encountered during the synthesis of sulfonamides, a crucial functional group in pharmaceuticals and agrochemicals. The following questions and answers are designed to help researchers, scientists, and drug development professionals diagnose and resolve challenges in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in sulfonamide synthesis when using a sulfonyl chloride and an amine?

A1: The most frequently encountered side products are the result of competing reaction pathways or incomplete reactions. These include:

  • Bis-sulfonated Amine (Disulfonamide): This occurs when a primary amine (R-NH₂) reacts with two equivalents of the sulfonyl chloride, resulting in the structure R-N(SO₂R')₂.[1] This side product is typically less polar than the desired monosulfonamide.

  • Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): Sulfonyl chlorides are highly susceptible to hydrolysis in the presence of water, which consumes the starting material and forms the corresponding sulfonic acid (R'-SO₃H).[1][2][3] This is a very common competitive pathway.[1]

  • Unreacted Starting Materials: Residual starting amine and sulfonyl chloride (or its hydrolyzed form) are often present as impurities, especially if the reaction does not go to completion.[1]

Q2: My TLC shows a significant non-polar spot that I suspect is the bis-sulfonated product. How can I minimize its formation?

A2: The formation of the bis-sulfonated side product is a common issue, particularly with primary amines. To minimize it, you should focus on controlling the reaction stoichiometry and conditions.

  • Order of Addition: The most critical step is to add the sulfonyl chloride slowly and dropwise to the solution of the amine and base.[1] This maintains a low concentration of the electrophile (sulfonyl chloride) relative to the nucleophile (amine), favoring the formation of the monosulfonated product. Never add the amine to the sulfonyl chloride.

  • Stoichiometry: Avoid using a large excess of the sulfonyl chloride. A slight excess of 1.1 to 1.2 equivalents is sometimes used to ensure all the amine is consumed, but a large excess will promote disulfonylation.[1] Alternatively, using a slight excess of the primary amine can help, though this will require removal during purification.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help control the reaction rate and improve selectivity for the mono-sulfonated product.

Q3: My yield is very low, and I suspect my sulfonyl chloride is degrading. How can I prevent hydrolysis?

A3: Sulfonyl chloride hydrolysis is a major cause of low yields.[2] The following best practices are essential:

  • Anhydrous Conditions: Ensure all glassware is thoroughly oven- or flame-dried before use. Use high-quality anhydrous solvents to minimize the presence of trace water.[1]

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent atmospheric moisture from entering the reaction.

  • Aqueous Workup: If an aqueous workup is required, perform it quickly and at a low temperature to minimize the contact time between the unreacted sulfonyl chloride and water.[1] Interestingly, the low solubility of some sulfonyl chlorides in water can offer some protection from extensive hydrolysis, allowing for certain aqueous processes.[4]

  • Alternative Reagents: For particularly sensitive substrates, consider using sulfonyl fluorides, which are often more stable towards hydrolysis and can lead to better yields.[1][5]

Q4: How can I effectively purify my final sulfonamide product and remove these common impurities?

A4: A combination of a liquid-liquid extraction (workup) and column chromatography is typically effective.

  • Aqueous Workup:

    • Acid Wash: A wash with a dilute acid (e.g., 1M HCl) will protonate and transfer any unreacted amine and other basic impurities into the aqueous layer.[1]

    • Base Wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate and remove the sulfonic acid byproduct (from hydrolysis) and other acidic impurities into the aqueous layer.[1]

  • Silica (B1680970) Gel Chromatography:

    • This is the most common method for final purification. A solvent system of intermediate polarity (e.g., ethyl acetate/hexanes) is typically used.

    • Troubleshooting Tailing: Sulfonamides can sometimes exhibit "tailing" on silica gel due to the acidic N-H proton. To achieve better peak shapes, you can add a small amount of a modifier to the eluent, such as 0.5-1% triethylamine (B128534) (if your product is stable to base) or acetic acid.[1]

Data Presentation: Reagent Stoichiometry

The following table summarizes the generally recommended stoichiometry for a standard sulfonamide synthesis aimed at minimizing side products.

ReagentEquivalentsPurpose
Amine (Primary or Secondary)1.0Limiting Reagent
Sulfonyl Chloride1.1 - 1.2Slight excess to drive reaction to completion[1]
Base (e.g., Pyridine (B92270), TEA)1.5 - 2.0To neutralize the HCl generated during the reaction[1]
Catalyst (e.g., DMAP)0.1 (if needed)For poorly reactive or sterically hindered amines[1]

Experimental Protocols

High-Yield Monosulfonamide Synthesis Protocol

This protocol is optimized to minimize the formation of bis-sulfonated and hydrolyzed side products.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

    • Use anhydrous solvents for the reaction.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

    • Add a suitable base, such as pyridine (1.5 equiv.) or triethylamine (1.5 equiv.).[1] If the amine is poorly reactive, a catalytic amount of DMAP (0.1 equiv.) can be added at this stage.[1]

    • Cool the stirred mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Dissolve the sulfonyl chloride (1.1 equiv.) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes using a syringe pump or dropping funnel.[1] A slow addition rate is crucial.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. If the reaction is sluggish, gentle heating may be required.

  • Workup and Purification:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and dilute with the organic solvent.

    • Wash the organic layer sequentially with 1M HCl, water, and saturated NaHCO₃ solution.[1]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizations

G Start Amine (R-NH2) + Sulfonyl Chloride (R'-SO2Cl) Desired Desired Product: Monosulfonamide (R-NHSO2R') Start->Desired Main Pathway (Slow R'-SO2Cl addition) Side1 Side Product 1: Bis-sulfonamide (R-N(SO2R')2) Start->Side1 Side Pathway (Excess R'-SO2Cl) Side2 Side Product 2: Sulfonic Acid (R'-SO3H) Start->Side2 Side Pathway (Hydrolysis) Base Base (e.g., Pyridine) Base->Start H2O Trace H2O H2O->Start

Caption: Reaction pathways in sulfonamide synthesis.

G A 1. Reaction Setup (Anhydrous Conditions, 0 °C) B 2. Slow, Dropwise Addition of Sulfonyl Chloride A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Workup C->D E Acid Wash (1M HCl) (Removes excess amine) D->E Step 4a F Base Wash (NaHCO3) (Removes sulfonic acid) D->F Step 4b G 5. Dry & Concentrate E->G F->G H 6. Column Chromatography G->H I Pure Sulfonamide H->I

Caption: Experimental and purification workflow.

References

Addressing stability issues of sulfonyl hydrazides in acidic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl hydrazides. This resource provides guidance on addressing the stability challenges of sulfonyl hydrazides, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for sulfonyl hydrazides in experimental settings?

A1: Sulfonyl hydrazides are generally stable, crystalline solids that are easy to handle.[1] However, their stability can be compromised in aqueous solutions, particularly under acidic conditions, where they can be susceptible to hydrolysis. This degradation can impact experimental reproducibility, quantification, and the overall integrity of the compound.

Q2: What is the expected degradation pathway for a sulfonyl hydrazide in an acidic aqueous solution?

A2: The primary degradation pathway in acidic conditions is hydrolysis of the sulfur-nitrogen (S-N) bond. While specific kinetic studies on sulfonyl hydrazides are not extensively published, a plausible mechanism analogous to the acid-catalyzed hydrolysis of other hydrazones and acid derivatives involves two main steps.[2][3] First, the nitrogen atom of the hydrazide moiety is protonated, making the sulfur atom more electrophilic. Subsequently, a water molecule performs a nucleophilic attack on the sulfur atom, leading to the cleavage of the S-N bond. This process yields the corresponding sulfinic acid and hydrazine (B178648) as the final degradation products.

Q3: What are the typical degradation products I should expect to see?

A3: Upon acid-catalyzed hydrolysis, a sulfonyl hydrazide (R-SO₂-NHNH₂) will typically degrade into the corresponding sulfinic acid (R-SO₂H) and hydrazine (H₂NNH₂) or its protonated form. In some cases, particularly for 1,2-bis(sulfonyl)-1-alkylhydrazines in neutral solutions, decomposition can yield a sulfinate, nitrogen gas, and an alcohol.[4]

Q4: How does pH influence the stability of sulfonyl hydrazides?

A4: The rate of hydrolysis for hydrazide and hydrazone-containing compounds is strongly pH-dependent.[5] Stability generally decreases as the pH becomes more acidic. The protonation of the hydrazide group facilitates the nucleophilic attack by water, thereby accelerating the degradation process. Conversely, as the pH approaches neutrality, the stability of these compounds typically increases.[6]

Q5: Are there structural features that affect the stability of sulfonyl hydrazides?

A5: Yes, structural modifications can significantly impact stability. For related 1,2-bis(sulfonyl)-1-alkylhydrazines, increasing the electron-withdrawing capacity (and leaving group ability) of the sulfonyl group shortens the compound's half-life.[4] Similarly, for hydrazones, aromatic substituents tend to increase stability compared to aliphatic ones due to electronic delocalization.[3] Therefore, researchers should consider that the electronic properties of the 'R' group in their R-SO₂-NHNH₂ molecule will likely influence its stability in acidic media.

Troubleshooting Guides

Problem 1: My sulfonyl hydrazide compound shows rapid degradation after being dissolved in an acidic buffer (e.g., pH 4-6).

Possible Cause Troubleshooting Step
Acid-Catalyzed Hydrolysis Confirm the pH of your solution. Sulfonyl hydrazides are labile at low pH.
Solution A: If experimentally feasible, increase the pH of the buffer to a value closer to neutral (pH 6.8-7.4).
Solution B: Prepare stock solutions in an aprotic organic solvent like DMSO or acetonitrile (B52724) and add them to the aqueous buffer immediately before use to minimize exposure time.
Solution C: Conduct experiments at a lower temperature (e.g., 4 °C) to decrease the rate of hydrolysis.

Problem 2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample containing a sulfonyl hydrazide.

Possible Cause Troubleshooting Step
On-Column or Mobile Phase Degradation The acidic mobile phase (e.g., containing 0.1% TFA or formic acid) may be causing the compound to degrade on the column or in the autosampler.
Solution A: Analyze the degradation profile over time. Inject the sample immediately after preparation and then again after several hours to see if the impurity peaks increase.
Solution B: If possible, develop an HPLC method with a mobile phase at a higher pH to improve stability during the analytical run.
Identification of Degradants The new peaks are likely the sulfinic acid and hydrazine degradation products.
Solution: Use LC-MS to get the mass of the unknown peaks. The expected masses would correspond to your starting material's respective sulfinic acid and hydrazine fragments.[7]

Problem 3: My experiment is giving inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Time The time between dissolving the sulfonyl hydrazide in an acidic medium and performing the experiment or analysis varies between runs, leading to different levels of degradation.
Solution A: Standardize all sample preparation procedures. Use a timer to ensure that all samples are exposed to the acidic conditions for the same duration before analysis or use.
Solution B: Prepare and analyze a control sample of the sulfonyl hydrazide in the experimental buffer to quantify the percentage of degradation over the typical experiment time. This can be used as a correction factor or to define a stability window.
Visualizing Stability Issues and Solutions

Proposed Mechanism of Acid-Catalyzed Hydrolysis

G cluster_step2 Step 2: Nucleophilic Attack & Cleavage SH R-SO₂-NHNH₂ (Sulfonyl Hydrazide) SH_H R-SO₂-N⁺H₂NH₂ (Protonated Intermediate) SH->SH_H + H⁺ H3O H₃O⁺ (Acid Catalyst) H2O_1 H₂O SH_H_2 R-SO₂-N⁺H₂NH₂ H2O_2 H₂O (Nucleophile) TransitionState [Transition State] H2O_2->TransitionState SulfinicAcid R-SO₂H (Sulfinic Acid) Hydrazine H₂NNH₃⁺ (Protonated Hydrazine) TransitionState->SulfinicAcid TransitionState->Hydrazine SH_H_2->TransitionState

Caption: Proposed mechanism for acid-catalyzed hydrolysis of sulfonyl hydrazides.

Troubleshooting Workflow for Compound Degradation

G start Compound degradation observed in acidic solution check_ph Is the solution pH < 6.5? start->check_ph ph_yes YES check_ph->ph_yes Yes ph_no NO check_ph->ph_no No mitigate Mitigation Strategies ph_yes->mitigate check_other Investigate other causes (e.g., oxidation, photodegradation) ph_no->check_other raise_ph Increase buffer pH (if possible) mitigate->raise_ph use_cosolvent Prepare stock in DMSO/ACN, then dilute immediately before use mitigate->use_cosolvent lower_temp Run experiment at lower temperature (e.g., 4°C) mitigate->lower_temp end Stability Improved raise_ph->end use_cosolvent->end lower_temp->end

Caption: Logic diagram for troubleshooting sulfonyl hydrazide degradation.

Quantitative Data & Analytical Methods

Stability of Hydrazone Conjugates in Aqueous Buffers

While specific kinetic data for a wide range of sulfonyl hydrazides is limited in the literature, data from structurally related hydrazone conjugates provides insight into the profound effect of pH on stability. The hydrolysis rates are significantly faster under acidic conditions.

Compound TypeConditionHalf-Life (t₁/₂)Reference Compound
Aliphatic HydrazonepH 5.5, 37 °C< 2 minutesPEG-PE Conjugate
Aliphatic HydrazonepH 7.4, 37 °CReasonably StablePEG-PE Conjugate
Aromatic HydrazonepH 5.5, 37 °C> 48 hoursPEG-PE Conjugate
Aromatic HydrazonepH 7.4, 37 °C> 72 hoursPEG-PE Conjugate
Table adapted from stability data on related hydrazone conjugates, which illustrates the general principles of stability under acidic vs. neutral pH.[3]
Recommended Analytical Methods for Stability Studies

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the recommended technique for monitoring the stability of sulfonyl hydrazides.[7][8]

ParameterHPLC-UVLC-MS/MS
Specificity High (Good for separating parent from degradants)Very High (Mass confirmation of parent and degradants)
Sensitivity (LOQ) ~0.3 µg/mL~0.03 ng/mL
Primary Use Routine stability testing, purity checks.Degradant identification, analysis in complex matrices.
This table provides a general comparison of analytical techniques for quantifying sulfonyl hydrazides.[7]

Experimental Protocols

Protocol: Assessing Sulfonyl Hydrazide Stability in Acidic Buffer

This protocol outlines a general method for determining the stability of a sulfonyl hydrazide in a specific acidic buffer using HPLC analysis.

Workflow for Stability Testing

G cluster_sampling 5. Time-Point Sampling prep_stock 1. Prepare 10 mM Stock in DMSO or Acetonitrile initiate 3. Initiate Reaction (Spike stock into buffer to 50 µM) prep_stock->initiate prep_buffer 2. Prepare Acidic Buffer (e.g., 100 mM Acetate, pH 4.5) prep_buffer->initiate incubate 4. Incubate at 37°C initiate->incubate t0 t = 0 min incubate->t0 t30 t = 30 min t60 t = 60 min t120 t = 120 min t_final t = 240 min quench 6. Quench Aliquot (e.g., with high pH buffer or ACN) t_final->quench analyze 7. Analyze by HPLC/LC-MS quench->analyze

Caption: Experimental workflow for a sulfonyl hydrazide stability study.

Detailed Methodology

1. Materials and Reagents:

  • Sulfonyl hydrazide test compound

  • DMSO or Acetonitrile (HPLC grade)

  • Reagents for buffer preparation (e.g., sodium acetate, acetic acid)

  • Water (HPLC grade)

  • HPLC mobile phase solvents

  • HPLC column (e.g., C18, 250mm x 4.6mm, 5 µm)

2. Buffer Preparation (Example: 100 mM Acetate Buffer, pH 4.5):

  • Prepare solutions of 100 mM acetic acid and 100 mM sodium acetate.

  • Mix the solutions and adjust with either the acid or base solution until the pH is exactly 4.5, as measured by a calibrated pH meter.

  • Filter the buffer through a 0.22 µm filter.

3. Sample Preparation and Incubation:

  • Prepare a 10 mM stock solution of the sulfonyl hydrazide in DMSO or acetonitrile.

  • Pre-warm the acidic buffer to the desired incubation temperature (e.g., 37 °C).[9]

  • To initiate the stability test, add a calculated volume of the stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 50 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues. Mix thoroughly.

4. Time-Point Sampling:

  • Immediately after mixing, withdraw the first aliquot (t=0).

  • Continue to withdraw aliquots at predetermined time intervals (e.g., 30, 60, 120, 240 minutes).[9]

  • For each time point, immediately quench the reaction to stop further degradation. This can be done by diluting the aliquot into a neutralizing or aprotic solution, such as the initial mobile phase or pure acetonitrile, and storing at a low temperature (-20 °C) until analysis.[9]

5. HPLC Analysis:

  • Set up an HPLC method capable of separating the parent sulfonyl hydrazide from its potential degradation products.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point. Note: If on-column degradation is suspected, a less acidic modifier may be needed.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for the compound (e.g., 254 nm) or MS detector.

  • Inject all samples from the time course in a single batch to ensure consistent analytical conditions.

6. Data Analysis:

  • Integrate the peak area of the parent sulfonyl hydrazide at each time point.

  • Normalize the peak area at each time point to the peak area at t=0.

  • Plot the percentage of the remaining parent compound versus time. From this plot, you can determine the degradation rate and the half-life (t₁/₂) of the compound under the tested conditions.

References

Strategies for improving the reproducibility of organic synthesis experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their organic synthesis experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during organic synthesis that can impact reproducibility.

Low Reaction Yield

A low yield of the desired product is a frequent issue. A systematic approach to troubleshooting is essential to identify the root cause.[1]

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Start Low Yield Observed Reagent_Quality Verify Reagent & Solvent Quality (Purity, Activity, Water Content) Start->Reagent_Quality Reagent_Quality->Reagent_Quality Reaction_Conditions Optimize Reaction Conditions (Temp, Conc, Time, Stoichiometry) Reagent_Quality->Reaction_Conditions Reagents OK Monitor_Progress Monitor Reaction Progress (TLC, GC-MS, NMR) Reaction_Conditions->Monitor_Progress Monitor_Progress->Reaction_Conditions Reaction Stalled Workup_Purification Evaluate Work-up & Purification (Extraction, Chromatography, Recrystallization) Monitor_Progress->Workup_Purification Reaction Complete Product_Decomposition Check for Product Decomposition Workup_Purification->Product_Decomposition Product Loss Side_Reactions Investigate Side Reactions Product_Decomposition->Side_Reactions Decomposition Occurs Improved_Yield Improved Yield Product_Decomposition->Improved_Yield No Decomposition Side_Reactions->Improved_Yield Side Reactions Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

Common Causes and Solutions for Low Yield

Potential Cause Troubleshooting Strategy
Impure/Inactive Reagents or Catalysts Use freshly opened or purified reagents. Verify the concentration of solutions, especially for organometallic reagents. Ensure catalysts are stored under appropriate conditions.[2]
Incorrect Reaction Conditions Ensure accurate temperature control. Monitor the reaction progress to determine the optimal reaction time.[2] For heterogeneous reactions, ensure vigorous stirring.
Moisture or Air Contamination Use anhydrous solvents and an inert atmosphere (N₂ or Ar) for sensitive reactions.[1]
Product Loss During Work-up Minimize the number of aqueous washes. Back-extract aqueous layers with fresh organic solvent to recover any dissolved product.[2]
Product Decomposition on Silica (B1680970) Gel Deactivate silica gel with a small amount of triethylamine (B128534). Consider alternative purification methods like recrystallization or distillation.[2]
Formation of Side Products Isolate and characterize side products to understand the reaction pathway. Modify reaction conditions (e.g., lower temperature, change catalyst) to disfavor side reactions.[3]
Purification Challenges

Difficulties in purifying the final product can lead to lower yields and inconsistent results.

Troubleshooting Common Purification Techniques

Technique Problem Solution
Thin-Layer Chromatography (TLC) Streaking or elongated spots The sample may be overloaded; try running a more diluted sample. For acidic or basic compounds, add a small amount of acetic acid or triethylamine to the eluent.[4]
No visible spots The sample may be too dilute; try spotting multiple times in the same location, allowing the solvent to dry between applications. The compound may not be UV-active; try a different visualization method like staining.[4]
Flash Column Chromatography Poor separation Optimize the solvent system using TLC first. Ensure the column is packed properly to avoid channeling.[1]
Compound won't elute The compound may have decomposed on the column; test for stability on silica first. The solvent system may be too non-polar; gradually increase the polarity of the eluent.[5]
Recrystallization Compound "oils out" The boiling point of the solvent may be higher than the melting point of the solute. Use a lower-boiling solvent or add more solvent to reduce the saturation.[1]
No crystals form The solution may be supersaturated; try scratching the inside of the flask or adding a seed crystal. There may be too much solvent; evaporate some solvent and try to cool again.[3]

Frequently Asked Questions (FAQs)

Q1: How critical is the quality of starting materials and solvents for reproducibility?

A1: The purity of starting materials and solvents is paramount for achieving reproducible results in organic synthesis. Impurities can act as catalysts or inhibitors, lead to side reactions, or alter the reaction kinetics, all of which can significantly impact the yield and purity of the final product.[6] For instance, even small amounts of water can quench moisture-sensitive reagents like Grignard reagents, drastically reducing the yield.[7]

Data on the Impact of Impurities

Reaction Type Impurity Effect on Yield
Grignard ReactionWater in THFA study showed that increasing water content in THF from 220 ppm to 1% can decrease the yield of n-butanol from a Grignard reaction by approximately 35%.[8]
Disulfide ReductionAcetone (B3395972) in Isopropanol (B130326)In a photochemical disulfide reduction, the presence of acetone as a photoinitiator in isopropanol was essential, leading to a product yield of 93%.[9] In contrast, using methanol (B129727) instead of isopropanol with acetone resulted in a much lower yield of 32%.[9]

Solvent Purity Grades

The choice of solvent grade can significantly impact reproducibility. Higher purity grades have lower levels of impurities that could interfere with the reaction.

Grade Typical Purity Key Features & Common Uses
Technical Grade Purity is not guaranteed; suitable for general industrial use.Not recommended for synthesis where purity is critical.
Laboratory Grade Relatively high quality with unknown levels of impurities.Suitable for educational applications but not for research requiring high reproducibility.[10]
ACS Reagent Grade Meets or exceeds standards set by the American Chemical Society (typically ≥95%).Acceptable for many laboratory and analytical applications.[11]
HPLC Grade High purity (often >99.9%) with low UV absorbance.Specifically manufactured for High-Performance Liquid Chromatography.[4]
Spectrophotometric Grade Highest purity with very low levels of UV-absorbing impurities.Used in spectrophotometric analysis and other sensitive applications.

Q2: My reaction is not working even though I'm following a published procedure. What should I check?

A2: Reproducibility issues with literature procedures are common.[5] Here's a checklist of factors to investigate:

  • Reagent Quality: Are your reagents the same grade and purity as specified in the procedure? Reagents can degrade over time.[2]

  • Solvent Purity: Did you use dry solvents if the reaction is moisture-sensitive?

  • Reaction Setup: Was the glassware thoroughly dried? Was an inert atmosphere properly established if required?

  • Temperature Control: Was the reaction maintained at the correct temperature?

  • Stirring: Was the stirring efficient, especially for heterogeneous mixtures?

  • Order and Rate of Addition: Were the reagents added in the correct order and at the specified rate?

Q3: How can I minimize the formation of side products?

A3: The formation of unexpected side products can be a major obstacle to obtaining a pure product and a good yield.[3] A logical approach is necessary to identify and minimize them.

Workflow for Addressing Side Products

SideProductsWorkflow Start Side Products Detected Isolate_Characterize Isolate & Characterize Side Products (NMR, MS, IR) Start->Isolate_Characterize Propose_Mechanism Propose Mechanism for Side Product Formation Isolate_Characterize->Propose_Mechanism Modify_Conditions Modify Reaction Conditions to Disfavor Side Reaction (e.g., Lower Temp, Change Catalyst) Propose_Mechanism->Modify_Conditions Reevaluate_Reagents Re-evaluate Reagent Choice Propose_Mechanism->Reevaluate_Reagents Minimized_Side_Products Minimized Side Products Modify_Conditions->Minimized_Side_Products Reevaluate_Reagents->Minimized_Side_Products

Caption: A logical workflow for addressing unexpected side products.

Q4: I'm having trouble with my aqueous work-up, especially with emulsions. What can I do?

A4: Aqueous work-ups are crucial for removing impurities, but they can present challenges like the formation of stable emulsions.

Troubleshooting Emulsions

  • Wait: Sometimes, emulsions will break on their own if left to stand.[1]

  • Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[1]

  • Filter through Celite: Filtering the entire mixture through a pad of Celite can help to break up emulsions caused by fine solid particles.

  • Change the Solvent: If emulsions are a persistent problem, consider evaporating the reaction solvent and redissolving the residue in a different extraction solvent.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments and techniques to ensure greater reproducibility.

Setting Up a Reaction Under an Inert Atmosphere

For reactions sensitive to air or moisture, establishing an inert atmosphere is critical.

Workflow for Setting Up an Inert Atmosphere Reaction

InertAtmosphereWorkflow Start Prepare Glassware (Clean and Flame/Oven Dry) Seal_System Seal the System (Rubber Septum) Start->Seal_System Inert_Gas Prepare Inert Gas Source (Nitrogen or Argon Balloon) Seal_System->Inert_Gas Purge_Air Purge the Air (Inlet and Outlet Needles) Inert_Gas->Purge_Air Positive_Pressure Maintain Positive Pressure Purge_Air->Positive_Pressure Add_Reagents Add Reagents via Syringe Positive_Pressure->Add_Reagents

Caption: Step-by-step workflow for setting up an inert atmosphere reaction.

Detailed Protocol:

  • Prepare Glassware: Ensure the reaction flask and any other necessary glassware are clean and thoroughly dried, either by flame-drying under vacuum or oven-drying.

  • Seal the System: While the flask is still hot, seal it with a rubber septum.

  • Prepare Inert Gas Source: Fill a balloon with nitrogen or argon gas.

  • Purge the Air: Insert a needle connected to the inert gas source through the septum. Insert a second "outlet" needle to allow the air inside the flask to be displaced. Purge for 5-10 minutes.

  • Maintain Positive Pressure: Remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas, preventing air from entering the flask.

  • Add Reagents: Use syringes to add anhydrous solvents and liquid reagents through the septum.

General Aqueous Work-up Procedure

Aqueous work-ups are used to separate the desired organic product from water-soluble impurities.

Detailed Protocol:

  • Quench the Reaction: If necessary, carefully add a quenching agent to stop the reaction.

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.

  • Add Organic Solvent and Aqueous Solution: Add an immiscible organic solvent to dissolve the product and an aqueous solution (e.g., water, brine, dilute acid, or base) to wash away impurities.

  • Shake and Vent: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently to mix the layers.

  • Separate the Layers: Allow the layers to separate and then drain the lower layer.

  • Repeat Washes: Repeat the washing process as necessary with fresh aqueous solution.

  • Dry the Organic Layer: Drain the organic layer into a clean flask and add a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter and Concentrate: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

References

Technical Support Center: Analysis of Sulfated Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with identifying sulfated peptides by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in identifying sulfated peptides by mass spectrometry?

The main difficulties in identifying sulfated peptides by mass spectrometry include:

  • Lability of the Sulfate (B86663) Group: The sulfate group is highly labile and prone to neutral loss of SO₃ (80 Da) during collision-induced dissociation (CID), which is a common fragmentation technique.[1][2][3] This facile fragmentation complicates the precise localization of the sulfation site.

  • Isobaric Nature with Phosphorylation: Sulfation and phosphorylation are isobaric modifications, meaning they have nearly the same mass (a difference of only ~9.5 ppm).[4][5][6][7] This small mass difference makes it challenging to distinguish between sulfated and phosphorylated peptides, especially with lower-resolution mass spectrometers.

  • Suboptimal Enrichment: Standard enrichment strategies for phosphopeptides, such as titanium dioxide (TiO₂) and immobilized metal affinity chromatography (IMAC), are generally less effective for capturing sulfated peptides.[4][8]

  • Database Search Complications: The prominent neutral loss of the sulfate group can lead to a lack of fragment ions containing the modification, making it difficult for standard database search algorithms to confidently identify the sulfated peptide.[3][6] This can result in misidentification or failure to identify the peptide.

  • Acid Instability: The sulfate ester bond can be unstable under acidic conditions, which are often used in reversed-phase chromatography, potentially leading to the loss of the modification during sample preparation and analysis.[8][9]

Q2: How can I differentiate between a sulfated and a phosphorylated peptide?

Distinguishing between these two isobaric post-translational modifications is a critical step. Here are several strategies:

  • High-Resolution Mass Spectrometry: Utilizing a high-resolution mass spectrometer can allow for the differentiation of the small mass difference between a sulfate (SO₃, 79.9568 Da) and a phosphate (B84403) (HPO₃, 79.9663 Da) group.[5]

  • Fragmentation Techniques:

    • Collision-Induced Dissociation (CID): Sulfated peptides characteristically show a facile neutral loss of 80 Da, while phosphopeptides are generally more stable and produce a neutral loss of 98 Da (H₃PO₄).[1][2][10]

    • Electron-Transfer Dissociation (ETD) and Ultraviolet Photodissociation (UVPD): These alternative fragmentation methods can be less prone to inducing the neutral loss of the sulfate group, preserving the modification on the peptide backbone and aiding in site localization.[11]

  • Ion-Pairing Chromatography: Using ion-pairing reagents in the mobile phase can help to resolve sulfated and phosphorylated peptides chromatographically.[12][13]

  • Enzymatic Treatment: Treatment of the sample with alkaline phosphatase will remove phosphate groups but not sulfate groups, providing a definitive way to distinguish between the two.[14]

Q3: What are the recommended methods for enriching sulfated peptides?

While challenging, several methods can be employed to enrich for sulfated peptides:

  • Anion-Exchange Chromatography (AEX): This technique separates peptides based on their charge, and the negatively charged sulfate group allows for strong retention on an AEX column.[15][16]

  • Optimized IMAC and TiO₂ Protocols: While not as efficient as for phosphopeptides, some studies have developed optimized protocols using Zr⁴⁺-IMAC and TiO₂ for the enrichment of sulfated peptides.[8][11]

  • Sulfate Emerging (SE) Method: This is a charge-controlling method that enhances the negative charge of the sulfate group through a combination of protease digestion and chemical modification, improving enrichment by anion-exchange chromatography.[15]

Troubleshooting Guides

Problem 1: Low or no identification of sulfated peptides.
Possible Cause Suggested Solution
Loss of sulfate group during sample preparation. Avoid strongly acidic conditions and prolonged storage in acidic solutions.[8][9] Maintain a neutral or slightly basic pH where possible.
Inefficient enrichment. Utilize enrichment strategies specifically optimized for sulfated peptides, such as strong anion-exchange (SAX) chromatography or the Sulfate Emerging (SE) method.[15][16] Consider that standard phosphopeptide enrichment kits may not be optimal.[4]
Poor ionization. Tyrosine sulfation's high acidity can hinder effective ionization in positive ion mode.[3] Experiment with both positive and negative ion modes to determine the optimal condition for your peptides of interest.
Incorrect database search parameters. Employ an "open" or "unrestricted" PTM search strategy that allows for a mass shift of +79.9568 Da.[3] Standard searches may fail due to the prominent neutral loss. Account for the neutral loss of SO₃ in your search parameters.
Problem 2: Ambiguous identification between sulfated and phosphorylated peptides.
Possible Cause Suggested Solution
Insufficient mass resolution. Use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to resolve the ~9.5 ppm mass difference.[5][6]
Ambiguous fragmentation spectra. Analyze the fragmentation pattern carefully. A dominant neutral loss of 80 Da in CID is characteristic of sulfation.[1][2] If possible, use alternative fragmentation methods like ETD or UVPD which may preserve the modification on fragment ions.[11]
Co-elution of isobaric species. Improve chromatographic separation by using a longer gradient, a different column chemistry, or by employing ion-pairing chromatography.[12][13]
Database misidentification. Search your data for both sulfation and phosphorylation simultaneously. Manually validate peptide-spectrum matches (PSMs) for ambiguous identifications, paying close attention to the precursor mass accuracy and the fragmentation pattern.[3]
Problem 3: Difficulty in localizing the site of sulfation.
Possible Cause Suggested Solution
Labile nature of the sulfate group in CID. The facile neutral loss of SO₃ in CID often results in a lack of site-determining fragment ions.[1][2]
Use of alternative fragmentation techniques. Employ ETD, EThcD, or UVPD. These methods can produce c- and z-type fragment ions while retaining the sulfate group, allowing for unambiguous site localization.[11]
Manual spectral interpretation. Carefully inspect the MS/MS spectra for any low-abundance fragment ions that retain the sulfate group.

Experimental Protocols

Protocol 1: Enrichment of Sulfated Glycopeptides using the Sulfate Emerging (SE) Method

This protocol is adapted from the sulfate emerging procedure which accentuates the negative charge of the sulfate group.[15]

  • Starting Material: Begin with a mixture of asialoglycopeptides, which can be obtained by digesting glycopeptides with sialidase.[15]

  • Carboxypeptidase B Digestion: Treat the peptide mixture with carboxypeptidase B to remove C-terminal basic residues, thus reducing the overall positive charge of the peptides.

  • Chemical Modification with Acetohydrazide: Modify the carboxyl groups of acidic amino acid residues (aspartic and glutamic acid) and the C-terminus with acetohydrazide to neutralize their negative charges.

  • Strong Anion-Exchange (SAX) Chromatography: a. Dissolve the modified peptides in 20 mM Tris-HCl containing 30% acetonitrile.[15] b. Inject the sample onto a TSKgel QAE-2SW column pre-equilibrated with the same buffer.[15] c. Elute the sulfated glycopeptides using a stepwise gradient of 0.75 M NaCl in the buffer.[15] d. Collect the fraction containing the sulfated glycopeptides.

  • Desalting: a. Acidify the collected fraction to pH 2.5 with 1 M HCl.[15] b. Load the solution onto a Sep-Pak C18 cartridge. c. Wash the cartridge with 0.1% TFA. d. Elute the peptides with 0.1% TFA in 80% acetonitrile.[15] e. Dry the eluate in a centrifugal evaporator.

Data Presentation

Table 1: Mass and Fragmentation Characteristics of Sulfated vs. Phosphorylated Peptides
FeatureSulfationPhosphorylation
Modification SO₃HPO₃
Monoisotopic Mass (Da) 79.956879.9663
Mass Difference (Da) -0.0095
Mass Difference (ppm for a 1000 Da peptide) -~9.5
Characteristic Neutral Loss in CID (Da) 80 (SO₃)98 (H₃PO₄)
Stability in CID LabileGenerally stable
Modified Residues Tyrosine, Serine, ThreonineTyrosine, Serine, Threonine

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis MS Analysis cluster_data_analysis Data Analysis protein_digestion Protein Digestion (e.g., Trypsin) sulfate_emerging Sulfate Emerging (SE) Method (Optional) protein_digestion->sulfate_emerging enrichment Sulfated Peptide Enrichment (e.g., SAX) protein_digestion->enrichment sulfate_emerging->enrichment lc_msms LC-MS/MS Analysis enrichment->lc_msms database_search Database Search (Open Mass Shift) lc_msms->database_search validation Manual Validation database_search->validation

Caption: Workflow for the identification of sulfated peptides.

troubleshooting_logic node_result node_result start Ambiguous +80 Da Modification Detected high_res High Mass Accuracy Data? start->high_res mass_diff Precursor Mass Closer to Sulfation (-79.9568 Da)? high_res->mass_diff Yes cid_spectrum Dominant 80 Da Neutral Loss in CID? high_res->cid_spectrum No mass_diff->cid_spectrum Yes phosphorylated Likely Phosphorylated mass_diff->phosphorylated No etd_uvpd ETD/UVPD Data Available? cid_spectrum->etd_uvpd Yes inconclusive Inconclusive (Further validation needed) cid_spectrum->inconclusive No site_ions Site-determining ions with +80 Da observed? etd_uvpd->site_ions Yes etd_uvpd->inconclusive No sulfated Likely Sulfated site_ions->sulfated Yes site_ions->inconclusive No

Caption: Logic for distinguishing sulfated vs. phosphorylated peptides.

References

Technical Support Center: Minimizing Degradation of Sulfonyl Hydrazide Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you minimize the degradation of sulfonyl hydrazide starting materials, ensuring the integrity and success of your experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for sulfonyl hydrazides?

A1: Sulfonyl hydrazides can degrade through several pathways, primarily:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions, breaking the sulfonyl-hydrazide bond.

  • Oxidation: Sulfonyl hydrazides can be oxidized to form sulfonyl radicals.[1] This is often an intended reaction pathway but can be an unwanted degradation route if it occurs prematurely. The presence of oxidizing agents or even atmospheric oxygen can promote this.

  • Thermal Decomposition: Elevated temperatures can cause the decomposition of sulfonyl hydrazides, which may release nitrogen gas.[2]

  • Photodegradation: Exposure to light, particularly UV light, can potentially induce degradation, although this is less commonly reported than other pathways.

Q2: How should I properly store my sulfonyl hydrazide compounds?

A2: To ensure the long-term stability of sulfonyl hydrazides, they should be stored in a cool, dry, and dark place.[3] It is recommended to store them in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen. Avoid storing them near strong acids, bases, or oxidizing agents.

Q3: My sulfonyl hydrazide appears to be clumping or "melting" upon weighing. What is happening and what should I do?

A3: This is likely due to the hygroscopic nature of the compound, where it readily absorbs moisture from the atmosphere.[3] To mitigate this, you can:

  • Weigh the compound in a glove box or dry box with a controlled, low-humidity atmosphere.

  • If a glove box is unavailable, weigh the desired amount quickly and directly into the reaction vessel.

  • Alternatively, weigh the solid in a sealed vial, then dissolve it in an appropriate anhydrous solvent for transfer via syringe.[3]

Q4: Can I prepare stock solutions of sulfonyl hydrazides? If so, what is the best way to store them?

A4: Preparing stock solutions is possible, but their stability will depend on the solvent and storage conditions. It is generally recommended to prepare solutions fresh just before use.[4] If you need to store a solution, use an anhydrous, aprotic solvent and store it in a tightly sealed container under an inert atmosphere at a low temperature (e.g., in a freezer). Periodically check for any signs of degradation, such as discoloration or precipitate formation.

Troubleshooting Guides

Issue 1: Low or no yield in a reaction where the sulfonyl hydrazide is a starting material.
Potential Cause Troubleshooting Step
Degradation of sulfonyl hydrazide prior to the reaction. Ensure proper storage and handling of the solid. Test the purity of the starting material (e.g., by melting point or NMR) before use.
Degradation upon dissolution. Use anhydrous solvents and prepare the solution immediately before adding it to the reaction mixture. If the solvent is protic (e.g., an alcohol), consider if it could be participating in a side reaction.
Incompatibility with reaction conditions. If the reaction is run at high temperatures, consider if thermal decomposition is occurring. If the reaction involves strong acids or bases, test the stability of your sulfonyl hydrazide to these conditions separately. A simple test is to dissolve a small amount in the reaction solvent with the acid or base and monitor by TLC over time.
Premature radical formation. If your reaction is sensitive to radicals but does not aim to generate them from the sulfonyl hydrazide, ensure the reaction is protected from light and that solvents are degassed to remove oxygen.
Issue 2: Appearance of unexpected side products in the reaction mixture.
Potential Cause Troubleshooting Step
Formation of N,N'-di-p-toluenesulfonylhydrazide. This impurity can sometimes be present in the starting material or form during synthesis.[5] It can be removed by recrystallization.[5]
Products from oxidative decomposition. If you observe products consistent with sulfonyl radical chemistry (e.g., vinyl sulfones from reaction with alkenes), it indicates premature oxidative degradation. Ensure your reaction is run under an inert atmosphere and that all reagents and solvents are free from oxidizing impurities.
Hydrolysis products. The presence of sulfonic acid or hydrazine (B178648) derivatives in your crude product may indicate hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Data Presentation

Quantitative stability data for a wide range of sulfonyl hydrazides under varied conditions is not extensively available in the literature. However, a study on glycoconjugates of p-toluenesulfonyl hydrazide provides some insight into their stability in aqueous solutions at 37 °C.

Table 1: Hydrolysis of p-Toluenesulfonyl Hydrazide Glycoconjugates at 37 °C [4][6]

pHHalf-life (t½)Stability Trend
4.03 hours - 300 days (compound dependent)Least stable
5.0Intermediate-
6.0Most stableApproaching neutral pH increases stability

Note: This data is for glycoconjugates and may not be directly representative of the parent sulfonyl hydrazide. However, it illustrates the general trend of increased stability as the pH approaches neutral.

Experimental Protocols

Protocol 1: Recommended Procedure for Weighing and Dissolving a Sulfonyl Hydrazide
  • Preparation: Dry the required glassware (e.g., vial, flask) in an oven at >120 °C for at least 4 hours and allow it to cool to room temperature in a desiccator.[7]

  • Weighing:

    • Ideal Method (Glove Box): Transfer the sulfonyl hydrazide container into a glove box with an inert atmosphere. Weigh the desired amount of the solid directly into a tared, dry vial.

    • Alternative Method: If a glove box is not available, remove the sulfonyl hydrazide from the desiccator. Quickly weigh the desired amount onto weighing paper or directly into a tared, dry reaction flask. Minimize the time the compound is exposed to the atmosphere.

  • Dissolution:

    • Add a stir bar to the flask containing the weighed sulfonyl hydrazide.

    • Seal the flask with a rubber septum.

    • Introduce an inert atmosphere into the flask by purging with dry argon or nitrogen.

    • Add the desired volume of anhydrous solvent via a dry syringe.

    • Stir the mixture until the solid is fully dissolved.

  • Use: Use the freshly prepared solution immediately in your reaction.

Protocol 2: Stability Test for a Sulfonyl Hydrazide under Reaction Conditions
  • Preparation: Prepare three small vials.

    • Vial A (Control): Dissolve a small amount (e.g., 5-10 mg) of the sulfonyl hydrazide in 0.5 mL of the reaction solvent.

    • Vial B (Test Condition 1): Dissolve the same amount of sulfonyl hydrazide in 0.5 mL of the reaction solvent and add the acidic or basic reagent used in your main reaction at the same concentration.

    • Vial C (Test Condition 2 - Optional): Prepare as above with any other potentially reactive species.

  • Monitoring:

    • Immediately spot a sample from each vial onto a TLC plate to get a t=0 reference point.

    • Leave the vials to stir under the same temperature conditions as your main reaction.

    • At regular intervals (e.g., 15 min, 1 hr, 4 hrs), take a small aliquot from each vial and spot it on a TLC plate.

  • Analysis: Develop the TLC plates and visualize the spots. If the spot corresponding to the sulfonyl hydrazide in Vial B or C diminishes in intensity faster than in Vial A, or if new spots appear, it indicates degradation under those specific conditions.

Visualizations

DegradationPathways cluster_degradation Degradation Triggers cluster_products Degradation Products SH Sulfonyl Hydrazide (R-SO2NHNH2) Water Water (H2O) (Acid/Base Catalyzed) SH->Water Hydrolysis Oxidants Oxidizing Agents (e.g., O2, Peroxides) SH->Oxidants Oxidation Heat Heat (Δ) SH->Heat Thermal Decomposition Hydrolysis_P Sulfonic Acid (R-SO3H) + Hydrazine Water->Hydrolysis_P Oxidation_P Sulfonyl Radical (R-SO2•) + N2 + H2O Oxidants->Oxidation_P Thermal_P Decomposition Products (e.g., R-H, N2) Heat->Thermal_P TroubleshootingWorkflow cluster_conditions Reaction Condition Analysis cluster_workup Workup Analysis Start Low Yield or Unexpected Side Products Check_SM 1. Verify Starting Material Integrity (Purity, Storage Conditions) Start->Check_SM Check_Conditions 2. Analyze Reaction Conditions Check_SM->Check_Conditions Temp Temperature too high? Check_Conditions->Temp Reagents Incompatible Reagents? (Strong Acid/Base, Oxidants) Check_Conditions->Reagents Atmosphere Atmosphere controlled? (Inert gas needed?) Check_Conditions->Atmosphere Check_Workup 3. Evaluate Workup Procedure pH_Stability Product stable to aqueous workup pH? Check_Workup->pH_Stability Aqueous_Sol Product lost in aqueous layer? Check_Workup->Aqueous_Sol Solution Implement Corrective Actions Temp->Check_Workup Reagents->Check_Workup Atmosphere->Check_Workup pH_Stability->Solution Aqueous_Sol->Solution HandlingDecisionTree Start Handling Sulfonyl Hydrazide Is_Hygroscopic Is the solid hygroscopic? Start->Is_Hygroscopic Weigh_Glovebox Weigh in glove box Is_Hygroscopic->Weigh_Glovebox Yes Weigh_Quickly Weigh quickly in ambient atmosphere Is_Hygroscopic->Weigh_Quickly No / Glove box unavailable Prepare_Solution Preparing a solution? Weigh_Glovebox->Prepare_Solution Weigh_Quickly->Prepare_Solution Use_Anhydrous Use anhydrous solvent under inert atmosphere Prepare_Solution->Use_Anhydrous Yes End Proceed with experiment Prepare_Solution->End No (using solid directly) Use_Fresh Prepare fresh and use immediately Use_Anhydrous->Use_Fresh Use_Fresh->End

References

Technical Support Center: Improving the Serum Stability of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the serum stability of antibody-drug conjugates (ADCs).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the serum stability of ADCs.

Q1: Why is the serum stability of an ADC a critical quality attribute?

The stability of an ADC in plasma is a crucial determinant of its therapeutic index, directly impacting both efficacy and safety.[1] A stable ADC ensures that the cytotoxic payload remains attached to the antibody while in circulation, which is essential for minimizing off-target toxicity and ensuring the maximum amount of payload reaches the target tumor cells.[1][][3] Premature release of the payload can lead to severe side effects, as the potent drug can harm healthy tissues.[4][5]

Q2: What are the primary factors that influence ADC serum stability?

Several factors can affect the serum stability of an ADC, including:

  • Linker Chemistry : The type of linker used to connect the antibody and the payload is a pivotal factor.[4][6] Linkers are broadly categorized as cleavable and non-cleavable, each with different stability profiles in plasma.[1]

  • Conjugation Site : The location on the antibody where the linker-payload is attached can influence the stability of the antibody-linker interface.[4]

  • Payload Hydrophobicity : Many cytotoxic payloads are hydrophobic, which can increase the ADC's propensity to aggregate and impact its overall stability.[7][8]

  • Drug-to-Antibody Ratio (DAR) : A higher DAR can lead to increased aggregation and may negatively affect the thermal stability of the ADC.[9][10]

Q3: What is the difference between cleavable and non-cleavable linkers in terms of stability?

Cleavable and non-cleavable linkers are designed with different payload release mechanisms, which directly impacts their serum stability.[3][11]

  • Non-cleavable linkers generally exhibit higher stability in plasma.[1] They are designed to release the payload only after the ADC is internalized by the target cell and the antibody is degraded within the lysosome.[1] An example is the thioether linker SMCC used in Trastuzumab emtansine (Kadcyla).[1]

  • Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cell, such as lower pH or the presence of certain enzymes.[1][] While this allows for targeted release, it can sometimes lead to premature payload release in the bloodstream.[1] The stability of cleavable linkers varies significantly based on their chemical makeup.[1]

Q4: How does the hydrophobicity of the payload affect ADC stability?

Many potent cytotoxic drugs used as payloads are highly hydrophobic.[7] Attaching these molecules to the antibody increases the overall hydrophobicity of the ADC, which can lead to several stability issues:[7][8]

  • Aggregation : Increased hydrophobicity promotes self-association of ADC molecules to minimize their exposure to the aqueous environment, leading to the formation of high-molecular-weight (HMW) species.[7][8]

  • Reduced Solubility : Hydrophobic payloads can decrease the overall solubility of the ADC, further contributing to aggregation.[11]

  • Structural Destabilization : The addition of hydrophobic payloads can destabilize the native structure of the antibody, making it more prone to unfolding and aggregation.[8]

Section 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting common stability issues encountered during ADC development.

Issue 1: High Levels of Aggregates Detected in ADC Preparation

Q: My ADC preparation shows a high percentage of high-molecular-weight (HMW) species. What are the potential causes and how can I mitigate this?

A: ADC aggregation, the self-association of individual ADC molecules into larger species, is a common and critical issue that can reduce therapeutic efficacy and potentially induce an immunogenic response.[7]

Potential Causes:

  • Payload Hydrophobicity : The covalent attachment of hydrophobic payloads increases the overall hydrophobicity of the antibody, driving self-association.[7]

  • Conjugation Process Stress : The chemical conditions during conjugation (e.g., pH, temperature, organic co-solvents) can stress the antibody, exposing hydrophobic regions and leading to aggregation.[7]

  • Suboptimal Formulation : An inappropriate buffer pH or ionic strength can fail to stabilize the ADC.[7] If the pH is close to the antibody's isoelectric point (pI), solubility is reduced, promoting aggregation.[7][12]

  • Storage and Handling : Physical stressors like freeze-thaw cycles, high temperatures, and vigorous shaking can contribute to aggregate formation.[7]

Troubleshooting Workflow:

G cluster_0 Troubleshooting ADC Aggregation cluster_1 Investigation cluster_2 Mitigation Strategies start High Aggregation Detected by SEC-HPLC check_payload Assess Payload Hydrophobicity start->check_payload check_process Review Conjugation Process (pH, temp, co-solvents) start->check_process check_formulation Analyze Formulation Buffer (pH vs. pI, excipients) start->check_formulation check_handling Evaluate Storage & Handling (freeze-thaw, temp) start->check_handling opt_linker Use Hydrophilic Linkers (e.g., PEG) check_payload->opt_linker High Hydrophobicity opt_process Optimize Conjugation Conditions (gentler pH, lower temp) check_process->opt_process Harsh Conditions opt_formulation Screen Excipients (e.g., polysorbates, sugars) & Optimize Buffer check_formulation->opt_formulation Suboptimal Buffer opt_handling Implement Strict Handling Protocols (controlled storage) check_handling->opt_handling Improper Handling end_node Reduced Aggregation & Improved Stability opt_linker->end_node opt_process->end_node opt_formulation->end_node opt_handling->end_node

Caption: Troubleshooting workflow for ADC aggregation.

Issue 2: Premature Payload Release Observed in Plasma

Q: We are detecting significant levels of free payload in our in vivo studies shortly after administration. What could be causing this and how do we fix it?

A: Premature release of the cytotoxic payload in circulation is a major concern as it can lead to off-target toxicity and reduced efficacy.[13] The primary cause is typically linker instability.[13]

Potential Causes:

  • Chemical Instability of the Linker : Some linkers, such as those containing ester bonds, may be susceptible to hydrolysis at physiological pH.[13]

  • Enzymatic Cleavage : Cleavable linkers can be susceptible to cleavage by enzymes present in plasma. For instance, valine-citrulline (vc) linkers can be cleaved by mouse plasma carboxylesterase 1c (Ces1c), a phenomenon not typically seen in human plasma.[13][14]

  • Maleimide Exchange : For ADCs conjugated via cysteine-maleimide chemistry, the payload can be transferred to other thiol-containing molecules in the plasma, such as albumin, through a retro-Michael reaction.[13][15] This reduces the ADC's DAR over time.[13]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Premature Payload Release cluster_1 Investigation cluster_2 Diagnosis & Solution start High Free Payload Detected in Plasma assay Perform In Vitro Plasma Stability Assay (mouse vs. human plasma) start->assay analyze Analyze Linker Chemistry (e.g., maleimide, ester, peptide) assay->analyze maleimide Maleimide Exchange? analyze->maleimide enzymatic Enzymatic Cleavage? analyze->enzymatic hydrolysis Chemical Hydrolysis? analyze->hydrolysis sol_maleimide Use More Stable Linker (e.g., sulfone-based) or Hydrolyze Succinimide Ring maleimide->sol_maleimide Yes sol_enzymatic Modify Peptide Sequence (e.g., Val-Ala instead of Val-Cit for mouse) or Use Non-Cleavable Linker enzymatic->sol_enzymatic Yes sol_hydrolysis Replace Hydrolytically Labile Bonds hydrolysis->sol_hydrolysis Yes end_node Improved Linker Stability & Reduced Off-Target Toxicity sol_maleimide->end_node sol_enzymatic->end_node sol_hydrolysis->end_node

Caption: Troubleshooting workflow for premature payload release.

Section 3: Quantitative Data Summary

The choice of linker chemistry is critical for ADC stability. The following table summarizes the relative plasma stability of different linker types.

Linker CategoryLinker TypeRelative Plasma StabilityKey Considerations
Non-Cleavable Thioether (e.g., SMCC)HighGenerally the most stable in plasma; payload is released after lysosomal degradation of the antibody.[1]
Cleavable Valine-Citrulline (VC)Moderate to HighStable in human plasma but can be susceptible to cleavage by certain enzymes in mouse plasma.[13][14]
Cleavable Valine-Alanine (Val-Ala)HighOffers improved stability in mouse plasma compared to Val-Cit linkers.[1]
Cleavable HydrazoneLowAcid-sensitive; early generation linkers showed poor plasma stability, leading to off-target toxicity.[][4]
Cleavable DisulfideLow to ModerateCan be cleaved by reducing agents in plasma, leading to premature payload release.[1][16]

Section 4: Key Experimental Protocols

Accurate assessment of ADC stability is crucial for preclinical development. Below are generalized methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To quantify the stability of an ADC (i.e., payload deconjugation and aggregation) over time when incubated in plasma.[1][13]

Methodology:

  • Preparation :

    • Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.[17]

    • Incubate the ADC in the plasma at a final concentration of approximately 1 mg/mL at 37°C.[13]

    • Include a buffer control (e.g., ADC in PBS) to assess the inherent chemical stability of the conjugate.[13]

  • Time Points :

    • Collect aliquots from the incubation mixtures at designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[17]

    • Immediately freeze the collected samples at -80°C to stop any further reactions until analysis.[17]

  • Sample Analysis (DAR Analysis) :

    • Immunoaffinity Capture : Thaw the plasma samples and isolate the ADC from the plasma matrix using Protein A/G magnetic beads or an anti-human Fc antibody.[17][18]

    • Washing : Wash the beads with PBS to remove non-specifically bound plasma proteins.[17]

    • Analysis : Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[1] A decrease in DAR over time indicates payload deconjugation.[1]

  • Sample Analysis (Aggregation Analysis) :

    • Size Exclusion Chromatography (SEC-HPLC) : Inject an appropriate volume of the thawed plasma sample onto an SEC column.[7]

    • Data Analysis : Integrate the peaks corresponding to high-molecular-weight (HMW) species, the ADC monomer, and any fragments. Calculate the percentage of each species. An increase in the HMW peak area over time indicates aggregation.[7]

Experimental Workflow Diagram:

G cluster_0 In Vitro Plasma Stability Assay Workflow cluster_1 Analysis start Prepare ADC in Plasma & Buffer Control incubate Incubate at 37°C start->incubate collect Collect Aliquots at Multiple Time Points (e.g., 0-168h) incubate->collect dar_analysis DAR Analysis collect->dar_analysis agg_analysis Aggregation Analysis collect->agg_analysis capture Immunoaffinity Capture (e.g., Protein A/G beads) dar_analysis->capture sec SEC-HPLC Analysis agg_analysis->sec lcms LC-MS Analysis capture->lcms calc_dar Calculate Avg. DAR vs. Time lcms->calc_dar calc_agg Calculate % Aggregation vs. Time sec->calc_agg

Caption: Workflow for assessing ADC stability in plasma.

References

How to select the optimal solvent for sulfonamide recrystallization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent for sulfonamide recrystallization. Authored for an audience with a technical background, this resource offers detailed troubleshooting, frequently asked questions, and standardized experimental protocols to streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the essential characteristics of an ideal solvent for sulfonamide recrystallization?

A1: The ideal solvent for recrystallizing a sulfonamide should exhibit a steep solubility curve with respect to temperature. This means the sulfonamide should be highly soluble in the hot solvent but sparingly soluble at low temperatures, maximizing crystal yield upon cooling. Key characteristics include:

  • High dissolving power at elevated temperatures: The solvent must completely dissolve the sulfonamide at or near its boiling point.

  • Low dissolving power at low temperatures: The sulfonamide should have minimal solubility in the cold solvent to ensure maximum recovery of the purified crystals.

  • Inertness: The solvent must not react chemically with the sulfonamide.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals during the drying process.

  • Appropriate boiling point: The solvent's boiling point should be lower than the melting point of the sulfonamide to prevent the compound from "oiling out" instead of crystallizing.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Q2: How does the polarity of the solvent affect sulfonamide recrystallization?

A2: Sulfonamides are amphiphilic molecules, possessing both polar (sulfonamide and amino groups) and nonpolar (aromatic ring) regions. Therefore, the polarity of the solvent plays a crucial role in their solubility. A general principle is "like dissolves like." Solvents with polarities similar to the sulfonamide will be more effective. Often, a single solvent does not provide the optimal solubility characteristics, necessitating the use of a mixed-solvent system. For instance, ethanol-water or isopropanol-water mixtures are commonly effective for sulfonamides.[1]

Q3: When should a mixed-solvent system be used?

A3: A mixed-solvent system, also known as a solvent/anti-solvent system, is employed when no single solvent meets the ideal criteria for recrystallization. This technique is particularly useful when a sulfonamide is either too soluble or too insoluble in common solvents. The process involves dissolving the sulfonamide in a "good" solvent in which it is highly soluble, followed by the gradual addition of a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[2] This controlled reduction in solubility promotes gradual crystal growth.

Q4: What is "oiling out" and how can it be prevented?

A4: "Oiling out" is a phenomenon where the sulfonamide separates from the solution as a liquid (an oil) rather than a solid crystalline material.[1] This typically occurs when the solution's temperature is above the melting point of the sulfonamide or when the concentration of impurities is high.[1] To prevent this, you can:

  • Select a solvent with a lower boiling point.

  • Increase the volume of the solvent.

  • Allow the solution to cool more slowly to give crystals time to form.

  • Induce crystallization by scratching the inside of the flask or adding a seed crystal. [1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but requires a nucleation site.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure sulfonamide.[1]
Very low yield of crystals. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The cooling process was too rapid.1. Use the minimum amount of hot solvent necessary for complete dissolution. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Crystals are very fine and powdery. The solution cooled too quickly, leading to rapid precipitation ("crashing out") rather than crystal growth.Reheat the solution to redissolve the solid, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help control the cooling rate.
Product appears oily or as a solidified mass. The sulfonamide "oiled out" during cooling.Reheat the solution until the oil redissolves. Add more solvent or switch to a lower-boiling solvent. Allow the solution to cool more slowly.
Different crystal forms (polymorphs) are obtained. Crystallization conditions (solvent, cooling rate, agitation) are not consistent.Standardize and strictly control all crystallization parameters. Consider using a seed crystal of the desired polymorph to direct crystallization.

Quantitative Data on Sulfonamide Solubility

The selection of an appropriate solvent is guided by the solubility of the sulfonamide at different temperatures. Below are tables summarizing the solubility of common sulfonamides in various solvents.

Table 1: Solubility of Sulfamethoxazole in Various Solvents

SolventSolubility (mg/mL)Notes
Ethanol~0.25Sparingly soluble.[3][4]
DMSO~50Highly soluble.[3][4]
Dimethylformamide (DMF)~50Highly soluble.[3][4]
Water0.5 g/LSlightly soluble.[5]
ChloroformSlightly soluble[5]
MethanolSoluble[5]

Table 2: Solubility of Sulfanilamide (B372717) in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at 100°C ( g/100 mL)
Water0.7547.7
Ethanol2.7-
Acetone20-

Data for sulfanilamide indicates its good potential for recrystallization from water due to the significant increase in solubility with temperature.[6]

Table 3: General Solubility Trends of Sulfonamides in Alcohols at Different Temperatures

SulfonamideAlcoholSolubility Trend with Increasing TemperatureSolubility Trend with Increasing Alcohol Chain Length
SulfadiazineMethanol, Ethanol, PropanolIncreasesDecreases
SulfisomidineMethanol, Ethanol, PropanolIncreasesDecreases
SulfadimethoxineMethanol, Ethanol, PropanolIncreasesDecreases

Generally, the solubility of sulfonamides in alcohols increases with temperature and decreases as the alkyl chain length of the alcohol increases.[7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the steps for recrystallizing a sulfonamide using a single solvent.

  • Solvent Selection: Place a small amount of the crude sulfonamide in several test tubes. Add a few drops of different potential solvents to each tube. The ideal solvent will not dissolve the sulfonamide at room temperature but will dissolve it completely upon heating.

  • Dissolution: Transfer the crude sulfonamide to an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling, adding more solvent in small portions until the sulfonamide is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization

This protocol is for situations where a single solvent is not suitable.

  • Solvent Pair Selection: Identify a "good" solvent that readily dissolves the sulfonamide at room temperature and a miscible "anti-solvent" in which the sulfonamide is insoluble.

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise while stirring until the solution becomes persistently cloudy (turbid).[2]

  • Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Allow the solution to stand undisturbed to facilitate slow crystal growth.

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a chilled mixture of the two solvents for washing.

Visualizing the Workflow

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection cluster_single Single Solvent Screening cluster_mixed Mixed Solvent Screening start Start: Crude Sulfonamide test_solvents Test Solubility in Various Solvents start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject Reject Solvent dissolves_cold->reject Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes find_good Find 'Good' Solvent (High Solubility) dissolves_hot->find_good No good_solvent Good Single Solvent Found forms_crystals->good_solvent Yes forms_crystals->find_good No find_anti Find Miscible 'Anti-Solvent' (Low Solubility) find_good->find_anti test_pair Test Solvent Pair (Protocol 2) find_anti->test_pair good_pair Good Mixed Solvent Found test_pair->good_pair

Caption: A logical workflow for selecting a recrystallization solvent.

Troubleshooting Crystallization Issues

This diagram provides a systematic approach to troubleshooting common problems encountered during sulfonamide recrystallization.

Troubleshooting_Workflow cluster_problems Observed Issues cluster_solutions Potential Solutions start Crystallization Attempted no_crystals No Crystals Formed start->no_crystals low_yield Low Crystal Yield start->low_yield oiling_out Product Oiled Out start->oiling_out fine_powder Fine Powder Formed start->fine_powder concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate Too much solvent? induce Induce Nucleation (Scratch/Seed) no_crystals->induce Supersaturated? min_solvent Use Minimum Hot Solvent low_yield->min_solvent slow_cool Cool Solution Slowly low_yield->slow_cool oiling_out->slow_cool change_solvent Change Solvent/ Use Mixed Solvents oiling_out->change_solvent reheat Reheat and Add More Solvent oiling_out->reheat fine_powder->slow_cool fine_powder->reheat success Pure Crystals Obtained concentrate->success induce->success min_solvent->success slow_cool->success change_solvent->success reheat->success

Caption: A workflow for troubleshooting common sulfonamide crystallization problems.

References

Validation & Comparative

Comparative Analytical Guide to 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol and Its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of analytical data for 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol (B1213876) and compares its analytical characteristics with two key alternatives: thiodiglycol (B106055) and 1,3-bis[(2-hydroxyethyl)this compound]propan-2-ol (B12793912). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the analytical methodologies and comparative data to support informed decisions in compound selection and analysis.

Introduction

3-[(2-hydroxyethyl)this compound]propan-1-ol is a dihydroxy thioether with applications in materials science and as a building block in organic synthesis.[1] Its structure, featuring two primary alcohol functionalities and a flexible thioether linkage, makes it a subject of interest for various chemical modifications and applications. Accurate analytical characterization is crucial for its use in research and development. This guide presents a comparative overview of its analytical data alongside two structurally related compounds, thiodiglycol and 1,3-bis[(2-hydroxyethyl)this compound]propan-2-ol, to provide a broader context for its analytical behavior.

Alternatives for Comparison:

  • Thiodiglycol (2,2'-Thiodiethanol): A symmetrical molecule with two primary hydroxyl groups and a central thioether linkage. It is a well-characterized compound due to its relevance as a hydrolysis product of sulfur mustard.[2][3]

  • 1,3-bis[(2-hydroxyethyl)this compound]propan-2-ol: A structurally more complex analog containing three hydroxyl groups and two thioether linkages.[4]

Data Presentation: A Comparative Summary

The following tables summarize the available analytical data for 3-[(2-hydroxyethyl)this compound]propan-1-ol and its alternatives. It should be noted that experimental data for 1,3-bis[(2-hydroxyethyl)this compound]propan-2-ol is limited in the public domain.

Table 1: Physicochemical Properties

Property3-[(2-hydroxyethyl)this compound]propan-1-olThiodiglycol1,3-bis[(2-hydroxyethyl)this compound]propan-2-ol
Molecular Formula C5H12O2SC4H10O2SC7H16O3S2
Molecular Weight 136.21 g/mol [5]122.19 g/mol [3]212.3 g/mol [4]
Boiling Point Decomposes at 282 °C[6]165 °C at 14 mmHg[6]Not available
Melting Point Not available-16 °C[6]Not available
Refractive Index Not available1.5211 at 20 °C[3]Not available

Table 2: Chromatographic Data

Parameter3-[(2-hydroxyethyl)this compound]propan-1-olThiodiglycol1,3-bis[(2-hydroxyethyl)this compound]propan-2-ol
GC-MS Kovats Retention Index (Standard Non-polar) 1320[5]1131[3]Not available
HPLC Retention Time Dependent on methodDependent on methodNot available

Table 3: Spectroscopic Data (¹H NMR - Predicted/Experimental)

Proton Assignment3-[(2-hydroxyethyl)this compound]propan-1-ol (Predicted, ppm)Thiodiglycol (Experimental, ppm)1,3-bis[(2-hydroxyethyl)this compound]propan-2-ol (Predicted)
-CH2-OH (propanol) ~3.70 (t)--
-CH2-CH2-S- ~1.85 (p)--
-S-CH2-CH2OH ~2.75 (t), ~3.75 (t)2.80 (t), 3.75 (t)~2.8 (m), ~3.7 (m)
-CH(OH)- --~3.8 (m)

Note: Predicted data for 3-[(2-hydroxyethyl)this compound]propan-1-ol is based on computational models.[7] Experimental data for thiodiglycol is widely available in chemical databases.

Table 4: Spectroscopic Data (¹³C NMR - Predicted/Experimental)

Carbon Assignment3-[(2-hydroxyethyl)this compound]propan-1-ol (Predicted, ppm)Thiodiglycol (Experimental, ppm)1,3-bis[(2-hydroxyethyl)this compound]propan-2-ol (Predicted)
-CH2-OH (propanol) ~61.0--
-CH2-CH2-S- ~32.0--
-S-CH2-CH2OH ~35.0, ~60.535.5, 61.2~36.0, ~61.0
-CH(OH)- --~70.0

Note: Predicted data for 3-[(2-hydroxyethyl)this compound]propan-1-ol is based on computational models.[7] Experimental data for thiodiglycol is widely available in chemical databases.

Experimental Protocols

Detailed methodologies are essential for the reproducible and comparative analysis of these compounds. The following are recommended protocols for key analytical experiments.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the purity assessment and quantification of the target compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.[8]

  • Gradient Program: Start at 5% B, hold for 1 minute, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 5% B over 1 minute, and equilibrate for 3 minutes.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 210 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase condition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities and the confirmation of the primary compound's identity.

  • Instrumentation: A GC system coupled with a mass spectrometer and a Flame Ionization Detector (FID) for quantitation.[8]

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.[8]

    • Ramp: 10 °C/min to 280 °C.[8]

    • Hold at 280 °C for 5 minutes.[8]

  • Injector Temperature: 250 °C.[8]

  • Detector Temperature (FID): 300 °C.[8]

  • MS Transfer Line Temperature: 280 °C.[8]

  • MS Ion Source Temperature: 230 °C.[8]

  • Mass Range: 35-400 amu.[8]

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol (B129727) or dichloromethane.[8] For compounds with low volatility, derivatization with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) may be necessary.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the compounds.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.[8]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[8]

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to determine chemical shifts, integrations, and coupling patterns.[8]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and chemical shifts of the carbon atoms.[8]

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons for unambiguous structural assignment.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the analytical cross-validation of 3-[(2-hydroxyethyl)this compound]propan-1-ol.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample 3-[(2-hydroxyethyl)this compound]propan-1-ol (or alternative) HPLC HPLC-UV Sample->HPLC Dissolution in mobile phase GCMS GC-MS Sample->GCMS Dissolution in volatile solvent (optional derivatization) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Dissolution in deuterated solvent Purity Purity Assessment HPLC->Purity GCMS->Purity Identity Identity Confirmation GCMS->Identity NMR->Identity Structure Structural Elucidation NMR->Structure

Caption: A logical workflow for the analytical cross-validation of 3-[(2-hydroxyethyl)this compound]propan-1-ol.

Experimental_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis start Start: Obtain Samples (Target & Alternatives) prep Prepare Samples for Each Technique (HPLC, GC-MS, NMR) start->prep hplc_run Run HPLC-UV Analysis prep->hplc_run gcms_run Run GC-MS Analysis prep->gcms_run nmr_run Acquire ¹H and ¹³C NMR Spectra prep->nmr_run hplc_data Record Retention Time & Peak Area hplc_run->hplc_data compare Compare and Tabulate Data hplc_data->compare gcms_data Record Retention Time & Mass Spectrum gcms_run->gcms_data gcms_data->compare nmr_data Analyze Chemical Shifts & Coupling nmr_run->nmr_data nmr_data->compare report Generate Comparison Guide compare->report

Caption: A step-by-step experimental workflow for comparative analysis.

Conclusion

The analytical cross-validation of 3-[(2-hydroxyethyl)this compound]propan-1-ol and its comparison with thiodiglycol and 1,3-bis[(2-hydroxyethyl)this compound]propan-2-ol reveal distinct analytical profiles. While 3-[(2-hydroxyethyl)this compound]propan-1-ol and thiodiglycol can be readily characterized using standard chromatographic and spectroscopic techniques, comprehensive experimental data for 1,3-bis[(2-hydroxyethyl)this compound]propan-2-ol is less available. The provided protocols offer a robust framework for researchers to conduct their own comparative studies, ensuring data consistency and reliability. The choice of the most suitable compound for a specific application will depend on its unique physicochemical properties and the desired performance characteristics, which can be elucidated through the application of the analytical methods detailed in this guide.

References

Sulfone Linkers Demonstrate Superior Plasma Stability Over Maleimide Counterparts in Bioconjugate Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of maleimide (B117702) and sulfone linkers, critical components in the design of antibody-drug conjugates (ADCs), reveals that sulfone-based linkers exhibit significantly enhanced stability in human plasma. This increased stability minimizes premature drug release, a key factor in improving the therapeutic index of ADCs by reducing off-target toxicity and enhancing efficacy.

The stability of the linker connecting a potent cytotoxic payload to a monoclonal antibody is paramount for the safety and effectiveness of an ADC. While maleimide-based linkers have been widely utilized in the development of ADCs, they are susceptible to degradation in the bloodstream. This instability can lead to the premature release of the cytotoxic drug before the ADC reaches its intended cancer cell target. In contrast, emerging data demonstrates that sulfone linkers offer a more robust alternative, maintaining the integrity of the ADC in circulation for extended periods.

Quantitative Comparison of Linker Stability in Human Plasma

Experimental data from multiple studies consistently highlight the superior performance of sulfone linkers in terms of plasma stability. The following table summarizes key quantitative findings from comparative analyses.

Linker TypeLinker ExampleStability MetricValue in Human PlasmaReference(s)
Sulfone Phenyloxadiazole Sulfone% Intact Conjugate~90% after 1 month[1][2]
Phenyloxadiazole Sulfone% Intact Conjugate~67% after 72 hours[3]
Mono-sulfone-PEG% Intact Conjugate>90% after 7 days[3][4]
Phenyloxadiazole SulfoneHalf-life (t½)Double that of a maleimide conjugate[3]
Maleimide Thioether (from Michael addition)% Intact Conjugate~20% after 72 hours (at a labile site)[1][3]
Thioether% Intact ConjugateSlightly >50% after 1 month[1]
Maleimide-PEG% Intact Conjugate<70% after 7 days[3]

Mechanisms of Linker Degradation in Plasma

The differential stability between maleimide and sulfone linkers stems from their distinct chemical reactivities within the plasma environment.

Maleimide Linker Instability: The primary degradation pathway for maleimide-based conjugates is a retro-Michael reaction.[5][6] This reversible process leads to the cleavage of the thioether bond connecting the linker-payload to the antibody. The released linker-drug can then react with other thiol-containing molecules in the plasma, most notably albumin, leading to off-target toxicity.[6][7] While a competing hydrolysis reaction of the succinimide (B58015) ring can lead to a more stable, ring-opened structure, the retro-Michael reaction remains a significant liability for maleimide-based ADCs.[6]

Sulfone Linker Stability: In contrast, sulfone linkers, such as phenyloxadiazole sulfone, react with cysteine thiols to form a stable, irreversible thioether bond.[6] This linkage is resistant to the thioether exchange reactions that plague maleimide conjugates, resulting in substantially improved plasma stability.[1][8][9] The heteroaromatic structure of the sulfone linker and the nature of the methyl sulfone as a leaving group contribute to this enhanced stability.[9]

Linker_Degradation_Pathways cluster_maleimide Maleimide Linker Fate in Plasma cluster_sulfone Sulfone Linker Fate in Plasma ADC_Maleimide ADC-S-Maleimide (Thioether bond) Retro_Michael Retro-Michael Reaction ADC_Maleimide->Retro_Michael Reversible Hydrolysis Hydrolysis ADC_Maleimide->Hydrolysis Irreversible Deconjugated_ADC Deconjugated ADC Retro_Michael->Deconjugated_ADC Albumin_Adduct Albumin-Linker-Payload (Off-target) Retro_Michael->Albumin_Adduct Thioether Exchange with Plasma Thiols Stable_ADC Stable Ring-Opened ADC Hydrolysis->Stable_ADC ADC_Sulfone ADC-S-Sulfone (Stable Thioether bond) Stable_Conjugate Intact & Stable ADC ADC_Sulfone->Stable_Conjugate Resistant to Thioether Exchange

Comparative fate of maleimide and sulfone linkers in plasma.

Experimental Protocols for Assessing Plasma Stability

The evaluation of linker stability is a critical step in the preclinical development of ADCs. A generalized protocol for an in vitro plasma stability assay is outlined below.

General Protocol for In Vitro Plasma Stability Assay
  • Preparation of ADC Stock Solution: Prepare a concentrated stock solution of the antibody-drug conjugate in a suitable buffer, such as phosphate-buffered saline (PBS).

  • Incubation in Plasma: Spike the ADC stock solution into human plasma at a predetermined final concentration (e.g., 100 µg/mL). A parallel control sample in PBS should also be prepared.

  • Time-Course Incubation: Aliquot the plasma-ADC and PBS-ADC mixtures for various time points (e.g., 0, 6, 24, 48, 72, 168 hours). The time 0 samples are immediately frozen at -80°C to serve as a baseline. The remaining samples are incubated at 37°C.[3]

  • Sample Collection and Processing: At each designated time point, the corresponding sample is removed from the incubator and immediately frozen at -80°C to halt any further degradation.

  • Analysis: The stability of the ADC is assessed by quantifying the amount of intact conjugate or the average drug-to-antibody ratio (DAR) over time. Common analytical techniques include:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method is used to determine the DAR and identify different drug-loaded species.[10][11]

    • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of the antibody-conjugated drug.[12]

    • Hydrophobic Interaction Chromatography (HIC): HIC can also be employed to determine the DAR.[10]

  • Data Analysis: The percentage of intact ADC remaining at each time point is calculated relative to the time 0 sample. These values are then plotted against time to determine the stability profile and, if applicable, the half-life of the conjugate in plasma.[3]

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_adc Prepare ADC Stock Solution spike_plasma Spike ADC into Human Plasma (e.g., 100 µg/mL) prep_adc->spike_plasma aliquot Aliquot for Time Points (0, 6, 24, 48, 72h...) spike_plasma->aliquot incubate Incubate at 37°C aliquot->incubate freeze_t0 Immediately Freeze T0 Samples (-80°C) aliquot->freeze_t0 collect Collect & Freeze Samples at Each Time Point incubate->collect analyze Analyze Samples (LC-MS, ELISA, HIC) collect->analyze calculate Calculate % Intact ADC / DAR and Half-life analyze->calculate

Workflow for in vitro plasma stability assessment of ADCs.

References

A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of reactive chemical moieties is a cornerstone of modern chemical synthesis, drug discovery, and chemical biology. Among the array of electrophilic functional groups, sulfonyl halides—specifically sulfonyl fluorides (R-SO₂F) and sulfonyl chlorides (R-SO₂Cl)—are pivotal reagents for the construction of sulfonamides, sulfonate esters, and as covalent modifiers of biological macromolecules. This guide provides an objective, data-driven comparison of the reactivity and stability of sulfonyl fluorides versus sulfonyl chlorides, offering insights to inform their application in research and development.

At a Glance: A Tale of Two Halides

While both sulfonyl fluorides and sulfonyl chlorides are potent electrophiles, their reactivity profiles and stability are markedly different, stemming from the distinct electronegativity and bond energies of the sulfur-fluorine and sulfur-chlorine bonds. Generally, sulfonyl chlorides are more reactive electrophiles but are often less stable, being sensitive to hydrolysis and reduction.[1][2] In contrast, sulfonyl fluorides exhibit enhanced stability, particularly in aqueous environments, a feature that has led to their prominence as "privileged" warheads in covalent inhibitor design and as reliable connectors in "click chemistry."[3][4]

The homolytic bond dissociation energy of the S-F bond in SO₂F₂ is significantly higher (90.5 ± 4.3 kcal/mol) than that of the S-Cl bond in SO₂Cl₂ (46 ± 4 kcal/mol), contributing to the greater thermodynamic stability of sulfonyl fluorides.[2] This inherent stability allows sulfonyl fluorides to be carried through multi-step syntheses where the more labile sulfonyl chlorides might not survive. However, this stability comes at the cost of reduced reactivity, often necessitating harsher reaction conditions or specific activation to induce reaction with nucleophiles.

Quantitative Comparison of Reactivity

To provide a clear and quantitative comparison, the following tables summarize experimental data for two key transformations: aminolysis (sulfonamide formation) and the Suzuki-Miyaura cross-coupling reaction.

Table 1: Aminolysis (Sulfonamide Formation)

The formation of sulfonamides is a critical reaction in medicinal chemistry. The choice between a sulfonyl fluoride (B91410) and a sulfonyl chloride can significantly impact reaction outcomes, particularly with complex amine substrates.

Amine TypeSulfonyl HalideTypical Reaction ConditionsYield (%)Notes
Primary/Secondary Aliphatic (unhindered) Sulfonyl ChlorideAmine (1 eq), Et₃N (1.5 eq), DCM, 0 °C to rt, 12-24hGood to ExcellentStandard and widely used method.[3]
Sulfonyl FluorideAmine (1 eq), Et₃N (1 eq), Ca(NTf₂)₂ (1 eq), t-amylOH, 60 °C, 24hGood to ExcellentRequires activation (e.g., Lewis acid) for efficient reaction.[5][6]
Sterically Hindered Amine Sulfonyl ChlorideEffectiveGoodMore reactive nature overcomes steric hindrance.[7]
Sulfonyl FluorideLow to no activityPoorReduced reactivity prevents efficient coupling with hindered amines.[7]
Amine with Additional Functional Groups Sulfonyl ChlorideMay lead to side reactionsVariableHigher reactivity can lead to lack of chemoselectivity.
Sulfonyl FluorideOften preferredGoodGreater stability and chemoselectivity allows for cleaner reactions.[7]
Table 2: Suzuki-Miyaura Cross-Coupling

The use of sulfonyl halides in transition-metal catalyzed cross-coupling reactions is an expanding field. While aryl chlorides are common coupling partners, sulfonyl chlorides and, more recently, sulfonyl fluorides have emerged as viable alternatives for the formation of C-C bonds, proceeding via a desulfonative pathway.

Sulfonyl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Notes
Aryl Sulfonyl Chloride Pd(OAc)₂ / RuPhosK₃PO₄Dioxane80-120Moderate to GoodEstablished method for desulfonylative C-C bond formation.
Aryl Sulfonyl Fluoride Pd(acac)₂ / SPhosNoneDioxane130GoodUnconventional reactivity; often proceeds without a base.[4][8]
Pyridine-2-sulfonyl fluoride Pd(dppf)Cl₂K₂CO₃Toluene/H₂O65-100Modest to GoodDemonstrates applicability to heteroaromatic systems.

Experimental Protocols

Protocol 1: General Procedure for Aminolysis of a Sulfonyl Chloride

This protocol describes a standard method for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine.

Materials:

  • Sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Triethylamine (B128534) (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by column chromatography on silica (B1680970) gel or recrystallization.

Protocol 2: Lewis Acid-Mediated Aminolysis of a Sulfonyl Fluoride

This protocol, adapted from the work of Ball and co-workers, describes the activation of sulfonyl fluorides for reaction with amines using a calcium(II) Lewis acid.[5][6]

Materials:

  • Sulfonyl fluoride (1.0 eq)

  • Amine (1.0 eq)

  • Calcium triflimide [Ca(NTf₂)₂] (1.0 eq)

  • Triethylamine (Et₃N) (1.0 eq)

  • tert-Amyl alcohol (t-amylOH)

Procedure:

  • To an oven-dried vial, add the sulfonyl fluoride (1.0 eq), amine (1.0 eq), calcium triflimide (1.0 eq), and a magnetic stir bar.

  • Add tert-amyl alcohol (to achieve a concentration of 0.2 M) followed by triethylamine (1.0 eq).

  • Seal the vial and place it in a preheated block at 60 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired sulfonamide.[5]

Protocol 3: Desulfonative Suzuki-Miyaura Coupling of an Aryl Sulfonyl Fluoride

This protocol is based on emerging methods for the use of aryl sulfonyl fluorides as electrophiles in C-C bond formation.[4][8]

Materials:

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl sulfonyl fluoride (1.0 eq), arylboronic acid (1.5 eq), Pd(acac)₂ (0.05 eq), and SPhos (0.10 eq).

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 130 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizing Reactivity and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a key reaction mechanism and a typical experimental workflow.

aminolysis_mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products RSO2X R-SO₂-X (X = F, Cl) Tetrahedral_Intermediate Tetrahedral Intermediate RSO2X->Tetrahedral_Intermediate Nucleophilic Attack by Amine Amine R'₂NH Amine->Tetrahedral_Intermediate Sulfonamide R-SO₂-NR'₂ (Sulfonamide) Tetrahedral_Intermediate->Sulfonamide Elimination of Leaving Group (X⁻) HX H-X Tetrahedral_Intermediate->HX

Caption: Mechanism of sulfonamide formation.

experimental_workflow start Start: Combine Reactants reaction Reaction (Stirring, Heating) start->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Characterization (NMR, MS) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for synthesis.

Conclusion

The choice between a sulfonyl fluoride and a sulfonyl chloride is a nuanced decision that depends on the specific synthetic context. Sulfonyl chlorides offer high reactivity, which is advantageous for reactions with sterically hindered substrates or when forcing conditions are undesirable. However, this reactivity is coupled with lower stability and a propensity for side reactions.

Conversely, sulfonyl fluorides provide exceptional stability, making them ideal for multi-step syntheses and applications in chemical biology where aqueous stability is paramount. While their lower reactivity often necessitates activation, this can be leveraged to achieve greater chemoselectivity. The burgeoning field of SuFEx chemistry and the expanding scope of their use in cross-coupling reactions underscore the growing importance of sulfonyl fluorides in modern organic chemistry. By understanding the distinct characteristics and consulting relevant experimental data, researchers can strategically employ these powerful reagents to achieve their synthetic goals.

References

A Comparative Guide to Novel Fluorescent Probes for the Selective Detection of Sulfane Sulfurs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel fluorescent probes designed for the selective detection of sulfane sulfurs. We present key performance metrics, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to aid in the selection of the most suitable probe for your research needs.

Introduction to Sulfane Sulfur Detection

Sulfane sulfurs, which are sulfur atoms with a zero oxidation state covalently bonded to other sulfur atoms (e.g., in persulfides, polysulfides), are increasingly recognized as critical signaling molecules in various physiological and pathological processes.[1][2] Their detection and quantification in biological systems are crucial for understanding their roles in cellular signaling and for the development of novel therapeutics. Fluorescent probes have emerged as powerful tools for the real-time, sensitive, and selective detection of sulfane sulfurs in living cells.[1] This guide focuses on the validation and comparison of some of the most prominent fluorescent probes.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is dictated by its photophysical properties, sensitivity, selectivity, and reaction kinetics. The following table summarizes these key parameters for several widely used probes.

ProbeFluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitFold ChangeReaction TimeKey Features
SSP1 Coumarin3804580.06 (initial)73 nM[1]~25-33x[1]< 5 min[1]First generation, good selectivity.
SSP2 Fluorescein4825180.05 (initial)[1]32 nM[1]~50-60x[1]< 5 min[1]Higher sensitivity than SSP1.[1]
SSP4 Fluorescein482515Not explicitly stated, but based on a high quantum yield fluorophore.28 nM[2]>900x[3]~45 min to plateau[3]High sensitivity and fluorescence enhancement.
SSip-1 Rhodamine-Fluorescein (FRET)470525Not explicitly stated.Micromolar concentrationsNot applicable (reversible)< 1 min[4]Reversible probe for dynamic studies.[4][5]
DSP-3 Fluorescein490515Not explicitly stated.Not explicitly stated.Significant increase< 5 min[6]Selective for hydrogen polysulfides (H₂Sₙ).[6]
Mito-SH Azo-BODIPYNot explicitly stated.723 (NIR)Not explicitly stated.73 nM[7]~10x[7]~100 s[7]Mitochondria-targeted, near-infrared emission.[7]
MB-Sₙ BODIPYNot explicitly stated.584Not explicitly stated.26 nM[7]Turn-on responseNot explicitly stated.Endoplasmic reticulum-targeted, detects H₂Sₙ.[7]

Signaling Pathways and Reaction Mechanisms

The detection of sulfane sulfurs by these probes is based on specific chemical reactions that lead to a change in their fluorescent properties. The SSP series of probes, for instance, operates via a sulfane sulfur-mediated intramolecular cyclization that releases a highly fluorescent molecule.

cluster_probe SSP Probe (Low Fluorescence) cluster_sulfane Biological System cluster_reaction Reaction & Detection Probe SSP Probe (Thiophenol moiety) Intermediate Thiophenol-Sulfane Adduct (-S-SH intermediate) Probe->Intermediate Nucleophilic Attack SulfaneS Sulfane Sulfur (e.g., R-S-SH) SulfaneS->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Spontaneous Fluorophore Released Fluorophore (High Fluorescence) Cyclization->Fluorophore Release

Figure 1: Reaction mechanism of SSP series probes with sulfane sulfurs.

Sulfane sulfurs are involved in various signaling pathways, often through the post-translational modification of proteins, a process known as persulfidation. This modification can alter protein function and regulate cellular processes.

cluster_sources Sources of Sulfane Sulfur cluster_signaling Sulfane Sulfur Signaling H2S H₂S SulfaneS Sulfane Sulfurs (RSSH, H₂Sₙ) H2S->SulfaneS Cysteine Cysteine Enzymes Enzymes (e.g., CSE, CBS, 3-MST) Cysteine->Enzymes Enzymes->SulfaneS Protein Target Protein (e.g., Keap1, transcription factors) SulfaneS->Protein Persulfidation Persulfidation (Protein-S-SH) Protein->Persulfidation Modification Response Cellular Response (e.g., Antioxidant gene expression, regulation of inflammation) Persulfidation->Response Altered Function

Figure 2: Simplified overview of a sulfane sulfur signaling pathway.

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental execution. Below are generalized protocols for the validation and application of fluorescent probes for sulfane sulfur detection.

Protocol 1: In Vitro Probe Validation (Selectivity and Sensitivity)

This protocol outlines the steps to assess the selectivity and sensitivity of a fluorescent probe in a cell-free system.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepProbe Prepare Probe Stock Solution (e.g., in DMSO) Incubate Incubate Probe with Analytes (in buffer, e.g., PBS pH 7.4) PrepProbe->Incubate PrepAnalytes Prepare Analyte Solutions (Sulfane sulfur donors, interfering species) PrepAnalytes->Incubate Measure Measure Fluorescence (Spectrofluorometer) Incubate->Measure Selectivity Selectivity Analysis: Compare fluorescence with interfering species Measure->Selectivity Sensitivity Sensitivity Analysis: Titrate with sulfane sulfur donor to determine detection limit Measure->Sensitivity

Figure 3: Workflow for in vitro validation of fluorescent probes.

Materials:

  • Fluorescent probe

  • Sulfane sulfur donor (e.g., Na₂S₂, Na₂S₄)

  • Potentially interfering species (e.g., cysteine, glutathione, H₂S donor like Na₂S)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the probe)

  • Spectrofluorometer

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in DMSO.

  • Analyte Preparation: Prepare stock solutions of the sulfane sulfur donor and interfering species in an appropriate buffer.

  • Reaction Setup: In a cuvette, add buffer (e.g., PBS, pH 7.4). Add the fluorescent probe to a final concentration of typically 5-10 µM.

  • Fluorescence Measurement:

    • For Selectivity: Add a high concentration of each interfering species (e.g., 100 µM to 1 mM) to the probe solution and record the fluorescence intensity. As a positive control, add a known concentration of the sulfane sulfur donor (e.g., 25-50 µM).

    • For Sensitivity: Add increasing concentrations of the sulfane sulfur donor to the probe solution and record the fluorescence intensity at each concentration.

  • Data Analysis:

    • Selectivity: Compare the fluorescence enhancement of the probe in the presence of the sulfane sulfur donor to that with other species.

    • Sensitivity: Plot the fluorescence intensity as a function of the sulfane sulfur donor concentration. The detection limit can be calculated based on the signal-to-noise ratio (typically 3:1).

Protocol 2: Cellular Imaging of Sulfane Sulfurs

This protocol describes the general steps for using fluorescent probes to visualize sulfane sulfurs in living cells.

Materials:

  • Cultured cells (e.g., HeLa, H9c2)

  • Cell culture medium

  • Fluorescent probe

  • Sulfane sulfur donor (optional, for positive control)

  • PBS

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Probe Loading:

    • Wash the cells with serum-free medium or PBS.

    • Incubate the cells with the fluorescent probe (e.g., 5-10 µM in serum-free medium) for a specified time (e.g., 20-30 minutes) at 37°C.[1]

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Treatment (Optional): To induce sulfane sulfur production or for a positive control, treat the cells with a sulfane sulfur donor (e.g., 50-100 µM Na₂S₂) for a specific duration (e.g., 30 minutes).[1]

  • Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen probe.

Conclusion

The field of fluorescent probes for sulfane sulfur detection is rapidly evolving, providing researchers with increasingly sophisticated tools to investigate the roles of these reactive sulfur species in biology. The SSP series of probes, particularly SSP4, offers high sensitivity for general sulfane sulfur detection. For studying the dynamics of sulfane sulfur signaling, a reversible probe like SSip-1 may be more appropriate. For investigations focused on specific organelles or particular types of sulfane sulfurs, targeted probes such as Mito-SH or DSP-3 are valuable options. The selection of the optimal probe will depend on the specific experimental question, the biological system under investigation, and the instrumentation available. Careful validation of the chosen probe according to the protocols outlined in this guide is essential for obtaining reliable and meaningful results.

References

Distinguishing Sulfated and Phosphorylated Peptides in Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of post-translational modifications (PTMs) are critical for understanding protein function and cellular signaling. Among the most challenging are sulfation and phosphorylation, two isobaric modifications with a mass difference of only about 9 parts per million (ppm).[1] This guide provides a comprehensive comparison of mass spectrometry-based strategies to distinguish between sulfated and phosphorylated peptides, supported by experimental data and detailed protocols.

Key Distinctions at a Glance

Sulfated and phosphorylated peptides, despite their near-identical mass shift of +80 Da, exhibit distinct behaviors under various mass spectrometric conditions.[1] High-resolution mass spectrometers are essential for differentiating them at the precursor ion level (MS1).[2] However, their fragmentation patterns (MS/MS) provide the most definitive means of distinction.

Quantitative Data Summary

The following tables summarize the key quantitative differences between sulfated and phosphorylated peptides observed in mass spectrometry.

Table 1: Physicochemical and Mass Spectrometric Properties

PropertySulfation (on Tyrosine)Phosphorylation (on Ser, Thr, Tyr)Reference
Monoisotopic Mass Shift (Da) +79.9568+79.9663[2]
Mass Difference (ppm) -~9 ppm higher than sulfation[1]
CID/HCD Behavior Labile, readily loses SO₃ (-79.9568 Da)More stable, retains phosphate (B84403) on fragments[2][3]
ETD/ECD Behavior Can retain sulfate (B86663), but loss is still commonGenerally retains phosphate, good for site localization[4][5]
UVPD Behavior Can retain sulfate on fragmentsRetains phosphate on fragments[6][7]
Diagnostic Ions (Positive Mode) No common diagnostic ionspTyr immonium ion at m/z 216.043[8][9]
Diagnostic Ions (Negative Mode) HSO₄⁻ at m/z 97 ("97 rule")PO₃⁻ at m/z 79[10]

Table 2: Fragmentation Characteristics under Different Dissociation Techniques

Dissociation TechniqueSulfated PeptidesPhosphorylated PeptidesReference
Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD) Dominant neutral loss of SO₃ (-80 Da). Difficult to obtain site-specific information as the precursor ion with the modification is often absent during peptide backbone fragmentation.Neutral loss of H₃PO₄ (-98 Da) from pSer/pThr is common. pTyr is more stable. Backbone fragmentation (b- and y-ions) with the phosphate group retained allows for site localization.[3][11][12]
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) Can produce c- and z-type ions that retain the sulfate group, enabling site localization. However, neutral loss of SO₃ can still be a significant pathway.Excellent for preserving the labile phosphate group on serine and threonine. Generates extensive c- and z-type fragment ions, providing unambiguous site localization.[4][5][13][14]
Ultraviolet Photodissociation (UVPD) Generates diagnostic sequence ions without significant neutral loss of the sulfate group, especially in negative ion mode. Neutral loss is still observed from the precursor ion.Efficiently fragments the peptide backbone while retaining the phosphate group, allowing for confident site localization.[6][7]

Experimental Protocols

General Sample Preparation for Mass Spectrometry
  • Protein Digestion: Proteins are typically digested into peptides using a protease such as trypsin.

  • Enrichment (Optional but Recommended): Due to the low stoichiometry of PTMs, enrichment is often necessary.

    • For Phosphopeptides: Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography are commonly used.

    • For Sulfopeptides: While less established, some studies have shown that Zr⁴⁺-IMAC and TiO₂ can be optimized for sulfopeptide enrichment.[4][15]

  • LC-MS/MS Analysis: Peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

Mass Spectrometry Method for Distinguishing Sulfated and Phosphorylated Peptides

This protocol outlines a general approach using a hybrid Orbitrap mass spectrometer.

  • MS1 Scan:

    • Analyzer: Orbitrap

    • Resolution: >60,000 to resolve the ~9 ppm mass difference between sulfated and phosphorylated precursors.

    • Mass Range: 350-1500 m/z

  • Data-Dependent MS/MS:

    • Activation Method: Employ a combination of fragmentation techniques in a single run.

      • HCD: For generating characteristic neutral loss and backbone fragments.

      • ETD: For preserving the modification and enabling site localization.

    • Decision Tree Logic: Implement a method where the choice of fragmentation is based on the precursor charge state and m/z. For example, ETD is generally more effective for precursors with higher charge states (≥3+).[16][17]

    • HCD Collision Energy: Use a stepped collision energy to observe the labile loss of SO₃ from sulfopeptides at lower energies and backbone fragmentation at higher energies.

    • ETD Reaction Time: Optimize for the specific instrument and peptide characteristics.

  • Negative Ion Mode Analysis (Optional):

    • If sulfated peptides are of particular interest, performing a separate analysis in negative ion mode can be beneficial.

    • Precursor Ion Scan: Scan for the HSO₄⁻ fragment at m/z 97 to selectively identify sulfated peptide precursors.

Visualizing Fragmentation and Workflows

Fragmentation Pathways

The following diagrams illustrate the characteristic fragmentation patterns of sulfated and phosphorylated peptides under CID/HCD and ETD.

cluster_0 CID/HCD Fragmentation cluster_0_1 Sulfated Peptide cluster_0_2 Phosphorylated Peptide s_pre [Peptide-sY]n+ s_frag1 [Peptide-Y]n+ + SO3 s_pre->s_frag1 Dominant Neutral Loss (-80 Da) s_frag2 Backbone Fragments (b, y ions) s_frag1->s_frag2 Further Fragmentation p_pre [Peptide-pS/T/Y]n+ p_frag1 [Peptide-pS/T/Y]n+ -> b, y ions (phosphate retained) p_pre->p_frag1 p_frag2 Neutral Loss of H3PO4 (-98 Da, mainly pS/pT) p_pre->p_frag2

Caption: CID/HCD fragmentation of sulfated vs. phosphorylated peptides.

cluster_1 ETD Fragmentation cluster_1_1 Sulfated Peptide cluster_1_2 Phosphorylated Peptide s_etd_pre [Peptide-sY]n+ s_etd_frag c, z ions (sulfate retained) s_etd_pre->s_etd_frag Site Localization Possible p_etd_pre [Peptide-pS/T/Y]n+ p_etd_frag c, z ions (phosphate retained) p_etd_pre->p_etd_frag Excellent for Site Localization

Caption: ETD preserves labile modifications, aiding site localization.

Experimental Workflow

This diagram outlines a logical workflow for the identification and differentiation of sulfated and phosphorylated peptides.

start Peptide Mixture lcms High-Resolution LC-MS/MS start->lcms ms1 MS1 Analysis (High Resolution) lcms->ms1 ms2 MS/MS Fragmentation (CID/HCD and ETD) ms1->ms2 Precursors with +80 Da shift data_analysis Data Analysis ms2->data_analysis sulfated Identified Sulfated Peptide data_analysis->sulfated Dominant -80 Da neutral loss in CID/HCD No pTyr immonium ion phosphorylated Identified Phosphorylated Peptide data_analysis->phosphorylated Retained +80 Da on fragments -98 Da neutral loss in CID/HCD pTyr immonium ion (m/z 216.043)

Caption: Workflow for distinguishing sulfated and phosphorylated peptides.

By leveraging high-resolution mass spectrometry and a combination of fragmentation techniques, researchers can confidently distinguish between sulfated and phosphorylated peptides, enabling a deeper understanding of their roles in biological processes.

References

A Head-to-Head Battle of Chemistries: NHS-Ester vs. Vinyl Sulfone Crosslinkers in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the study of protein-protein interactions (PPIs) is paramount to unraveling complex biological processes and developing novel therapeutics. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions by covalently linking spatially proximate amino acid residues. The choice of crosslinker is a critical determinant of success in such experiments. This guide provides a comprehensive comparative analysis of two widely used classes of crosslinkers: N-hydroxysuccinimide (NHS) esters and vinyl sulfones, offering insights into their performance, supported by experimental data, to inform your research strategy.

At a Glance: Key Differences

FeatureNHS-Ester CrosslinkersVinyl Sulfone Crosslinkers
Primary Target Residues Primary amines (Lysine, N-terminus)Cysteine, Histidine, Lysine (B10760008)
Reaction Chemistry Nucleophilic Acyl SubstitutionMichael Addition
Resulting Covalent Bond Amide bondThioether or secondary amine bond
Optimal Reaction pH 7.2 - 8.5[1]7.0 - 9.3 (Cys: 7-9, Lys: >9.0)
Reaction Speed Fast (minutes to a few hours)Generally slower than NHS-esters
Bond Stability Highly stable amide bond[2]Stable thioether/secondary amine bond
Buffer Compatibility Incompatible with amine-containing buffers (e.g., Tris, Glycine)[3]Compatible with amine-containing buffers[3]
Key Advantage High reactivity and specificity for abundant lysine residues.Broader target residue flexibility, compatible with more buffer systems.
Key Disadvantage Limited to lysine residues, susceptible to hydrolysis, incompatible with common buffers.Slower reaction kinetics, potential for side reactions if not optimized.

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference in the utility of NHS-ester and vinyl sulfone crosslinkers stems from their distinct reaction mechanisms, which dictate their target specificity and reaction conditions.

NHS-Ester Reaction Mechanism

NHS-esters react with primary amines, predominantly the ε-amino group of lysine residues and the N-terminus of proteins, through nucleophilic acyl substitution.[1] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

XLMS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Protein_Sample Protein Sample Crosslinker_Addition Add Crosslinker Protein_Sample->Crosslinker_Addition Incubation Incubation Crosslinker_Addition->Incubation Quenching Quench Reaction Incubation->Quenching Digestion Enzymatic Digestion Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Database_Search Database Search LC_MS->Database_Search Crosslink_ID Crosslink Identification Database_Search->Crosslink_ID Structural_Modeling Structural Modeling Crosslink_ID->Structural_Modeling Decision_Tree Start Start: Choose a Crosslinker Lysine_Target Primary Target: Lysine? Start->Lysine_Target Buffer_Constraint Amine-containing Buffer? Lysine_Target->Buffer_Constraint Yes Cys_His_Target Target Cysteine or Histidine? Lysine_Target->Cys_His_Target No Use_NHS Use NHS-Ester Buffer_Constraint->Use_NHS No Use_VS Use Vinyl Sulfone Buffer_Constraint->Use_VS Yes Cys_His_Target->Use_NHS No (Consider other options) Cys_His_Target->Use_VS Yes

References

A Comparative Guide to the Stability of Thioether Bonds from Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable covalent linkage between a payload and a biomolecule is paramount in the development of effective and safe bioconjugates, such as antibody-drug conjugates (ADCs). The Michael addition reaction between a thiol and an electron-deficient alkene, commonly a maleimide (B117702), is a widely employed strategy to create a thioether bond. However, the stability of this linkage under physiological conditions is a critical parameter that can significantly influence the therapeutic window of a bioconjugate. This guide provides an objective comparison of the stability of thioether bonds derived from Michael addition reactions, supported by experimental data and detailed protocols for assessment.

Factors Influencing Thioether Bond Stability

The thioether bond formed via a maleimide-thiol reaction, resulting in a thiosuccinimide linkage, is susceptible to degradation through a retro-Michael reaction.[1][2] This reversibility can lead to premature payload release and exchange with endogenous thiols like glutathione (B108866) and albumin, potentially causing off-target toxicity and reducing efficacy.[1][3] Several key factors influence the stability of this bond:

  • pH: The optimal pH for the maleimide-thiol conjugation is between 6.5 and 7.5.[2][4] At pH values above 7.5, the maleimide ring is prone to hydrolysis, which can compete with the thiol addition.[1] Conversely, the retro-Michael reaction is base-catalyzed, with an increased rate of deconjugation at higher pH.[5]

  • Thiol Exchange: The presence of endogenous thiols is a major contributor to the instability of the thiosuccinimide linkage.[1] These thiols can react with the conjugate, leading to the transfer of the payload to other molecules.[1][3]

  • Local Chemical Environment: The stability of the thioether linkage can be influenced by the surrounding amino acid residues and the overall structure of the protein.[2]

  • Maleimide Structure: The substituents on the maleimide ring can affect the stability of the resulting thioether bond.[5] Strategies such as using "self-hydrolyzing" maleimides have been developed to undergo rapid hydrolysis of the succinimide (B58015) ring after conjugation, forming a more stable succinamic acid thioether that is resistant to the retro-Michael reaction.[4]

Comparative Stability of Thioether Bonds

The choice of linker chemistry has a significant impact on the stability of the resulting bioconjugate. While traditional maleimide-based linkers are common, alternatives have been developed to address their inherent instability.

Linker ChemistryConditionsStability ProfileReference
Thiosuccinimide (from Maleimide) 24 hours in plasma70 - 90% intact conjugate; payload transfer to albumin observed.[3]
7 days in plasma30 - 60% intact conjugate; significant decrease.[3]
Ring-Opened Thiosuccinimide In vivoStabilized against cleavage, with a half-life of over two years.[6]
Phenyloxadiazole Sulfone Incubation in human plasmaImproved stability over maleimide conjugates.[2][6]
Bromoacetamide In ADC profilingMore stable than maleimide-derived thioethers.[6]
Thiazine (B8601807) (from N-terminal Cys conjugation) Broad pH range and presence of glutathioneDegrades markedly slower than the thioether conjugate and is over 20 times less susceptible to glutathione adduct formation.[6][7]

Experimental Protocols for Stability Assessment

Accurate assessment of thioether bond stability is crucial for the development of robust bioconjugates. The following are detailed protocols for key in vitro stability assays.

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of a bioconjugate in plasma.[1]

  • Preparation of Conjugate: Prepare the bioconjugate using the desired crosslinker according to standard protocols. Purify the conjugate to remove any unreacted components.[1]

  • Incubation: Incubate the purified conjugate (e.g., at a final concentration of 1 mg/mL) in human plasma at 37°C.[1][6]

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72 hours).[1][6]

  • Sample Preparation: Stop the reaction, for example, by immediate freezing.[6] For analysis, plasma proteins may need to be precipitated (e.g., with acetonitrile) followed by centrifugation.[1][6]

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate remaining at each time point.[1]

  • Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of the conjugate in plasma.[1]

Protocol 2: Thiol Exchange Stability Assay

This protocol is designed to assess the susceptibility of the thioether bond to cleavage by competing thiols.[6]

  • Preparation of Conjugate: As described in Protocol 1.[6]

  • Incubation: Incubate the purified conjugate with a significant molar excess of a thiol-containing molecule, such as glutathione (GSH), in a physiologically relevant buffer (e.g., PBS, pH 7.4) at 37°C.[6]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[6]

  • Analysis: Analyze the samples by HPLC-MS to identify and quantify the intact conjugate, the released payload, and the thiol-exchanged product (e.g., GSH-payload adduct).[1][6]

  • Data Analysis: Calculate the rate of disappearance of the intact conjugate or the rate of formation of the thiol-exchanged product to determine the stability of the linkage.[1]

Visualizing Key Processes

To better understand the chemical reactions and experimental workflows, the following diagrams are provided.

Michael_Addition cluster_reactants Reactants cluster_product Product cluster_degradation Degradation Pathway Thiol Thiol (e.g., Cysteine residue) Thioether Thiosuccinimide Adduct (Thioether Bond) Thiol->Thioether Michael Addition (pH 6.5-7.5) Maleimide Maleimide (Electrophile) Maleimide->Thioether Retro_Michael Retro-Michael Reaction (Deconjugation) Thioether->Retro_Michael Thiol Exchange (e.g., with Glutathione)

Caption: Michael addition reaction forming a thioether bond and its degradation pathway.

Stability_Assay_Workflow start Prepare & Purify Bioconjugate incubation Incubate at 37°C (Plasma or Thiol Solution) start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction & Prepare Sample sampling->quenching analysis Analyze by HPLC or LC-MS quenching->analysis data Quantify Intact Conjugate & Determine Half-life analysis->data

Caption: General workflow for in vitro stability assays of bioconjugates.

Instability_Cascade instability Thioether Bond Instability (Retro-Michael Reaction) release Premature Payload Release instability->release exchange Payload Exchange with Endogenous Thiols instability->exchange reduced_efficacy Reduced Therapeutic Efficacy release->reduced_efficacy off_target Off-Target Toxicity exchange->off_target exchange->reduced_efficacy

Caption: Logical cascade of events resulting from thioether bond instability.

References

Comparing different synthetic routes for sulfonamide preparation.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Sulfonamide Synthesis: Comparing Key Synthetic Routes

For researchers, scientists, and drug development professionals, the efficient synthesis of sulfonamides is a critical aspect of medicinal chemistry and materials science. This guide provides an objective comparison of various synthetic routes for sulfonamide preparation, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of sulfonamides can be approached through several distinct pathways, each with its own set of advantages and limitations. The most common methods include the classical reaction of sulfonyl chlorides with amines, one-pot synthesis from thiols, and modern approaches utilizing sulfur dioxide surrogates or microwave assistance.

Data Presentation

The following table summarizes quantitative data for some of the most common sulfonamide synthesis routes, offering a comparative overview of their efficiency under specific reported conditions.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction TimeTemperatureYield (%)Reference
Classical Method Benzene sulfonyl chloride, AnilinePyridine6 hRoom Temp.86[1]
One-Pot from Thiol Thiophenol, BenzylamineN-Chlorosuccinimide (NCS), Bu₄NCl20 minRoom Temp.98[2][3]
Microwave-Assisted p-Toluenesulfonic acid, Allylamine2,4,6-Trichloro-1,3,5-triazine (TCT)30 min (total)80°C then 50°C95[4]
Using SO₂ Surrogate (DABSO) 4-Fluorophenylmagnesium bromide, MorpholineDABSO, SOCl₂, Et₃N1.5 hRoom Temp.83
From Nitroarenes 1-Methyl-3-nitropyrazole, Sodium benzenesulfinateNaHSO₃12 h60°C61[5]
Electrochemical Synthesis Thiophenol, CyclohexylamineMe₄NBF₄ (electrolyte)5 min (in flow)Room Temp.90[6]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are representative examples from the literature and may require optimization for different substrates.

Classical Synthesis from Sulfonyl Chloride and Amine

This traditional method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[7]

Materials:

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

One-Pot Synthesis from Thiols

This method offers a more streamlined approach by generating the sulfonyl chloride in situ from a thiol, followed by reaction with an amine.[2]

Materials:

  • Thiol (1.0 eq)

  • N-Chlorosuccinimide (NCS)

  • Tetrabutylammonium chloride (Bu₄NCl)

  • Water

  • Amine

  • Acetonitrile (MeCN)

Procedure:

  • In a reaction vessel, combine the thiol, NCS, Bu₄NCl, and water in acetonitrile.

  • Stir the mixture at room temperature to facilitate the oxidative chlorination of the thiol to the corresponding sulfonyl chloride.

  • After the formation of the sulfonyl chloride is complete (monitor by TLC), add the amine to the reaction mixture.

  • Continue stirring at room temperature until the sulfonamide formation is complete.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product as needed.

Microwave-Assisted Synthesis from Sulfonic Acids

Microwave irradiation can significantly accelerate the synthesis of sulfonamides from sulfonic acids.[8][4][9]

Materials:

Procedure:

  • In a microwave-safe vessel, mix the sulfonic acid, TCT, and TEA in acetone.

  • Irradiate the mixture in a microwave reactor at 80 °C for 20 minutes.

  • After cooling, filter the reaction mixture to remove the precipitate.

  • To the filtrate, add the amine and an aqueous solution of NaOH.

  • Irradiate the mixture again in the microwave reactor at 50 °C for 10 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water.

  • Dry the organic layer and concentrate it to obtain the crude sulfonamide.

  • Purify the product by chromatography or recrystallization.

Synthesis Using a Sulfur Dioxide Surrogate (DABSO)

The use of a stable, solid SO₂ surrogate like DABCO-bis(sulfur dioxide) (DABSO) avoids the handling of gaseous sulfur dioxide.[11][12]

Materials:

  • Organometallic reagent (e.g., Grignard or organolithium reagent) (1.0 eq)

  • DABSO (0.5-0.6 eq)

  • Thionyl chloride (SOCl₂) (1.1 eq)

  • Amine (1.5 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, add a suspension of DABSO in anhydrous THF to the organometallic reagent at -78 °C.

  • Allow the reaction mixture to warm to room temperature. This forms the metal sulfinate.

  • In the same pot, add thionyl chloride to convert the sulfinate to the sulfinyl chloride intermediate.

  • Finally, add the amine and triethylamine to the reaction mixture to form the sulfonamide.

  • The total reaction time is typically around 1.5 hours at room temperature.

  • Quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes discussed.

classical_synthesis cluster_start Starting Materials cluster_process Reaction cluster_product Product Sulfonyl\nChloride Sulfonyl Chloride Reaction with Base Reaction with Base Sulfonyl\nChloride->Reaction with Base Amine Amine Amine->Reaction with Base Sulfonamide Sulfonamide Reaction with Base->Sulfonamide

Caption: Classical sulfonamide synthesis workflow.

onepot_synthesis cluster_start Starting Materials cluster_process One-Pot Reaction cluster_product Product Thiol Thiol Oxidative\nChlorination Oxidative Chlorination Thiol->Oxidative\nChlorination e.g., NCS Amine Amine Amination Amination Amine->Amination Oxidative\nChlorination->Amination In situ Sulfonamide Sulfonamide Amination->Sulfonamide

Caption: One-pot sulfonamide synthesis from thiols.

microwave_synthesis cluster_start Starting Materials cluster_process Microwave-Assisted Reaction cluster_product Product Sulfonic Acid Sulfonic Acid Activation Activation Sulfonic Acid->Activation TCT, TEA, µW Amine Amine Amination Amination Amine->Amination NaOH, µW Activation->Amination Intermediate Sulfonamide Sulfonamide Amination->Sulfonamide

Caption: Microwave-assisted sulfonamide synthesis.

dabso_synthesis cluster_start Starting Materials cluster_process Reaction with DABSO cluster_product Product Organometallic\nReagent Organometallic Reagent Sulfinate\nFormation Sulfinate Formation Organometallic\nReagent->Sulfinate\nFormation DABSO Amine Amine Amination Amination Amine->Amination Sulfinyl Chloride\nFormation Sulfinyl Chloride Formation Sulfinate\nFormation->Sulfinyl Chloride\nFormation SOCl₂ Sulfinyl Chloride\nFormation->Amination Sulfonamide Sulfonamide Amination->Sulfonamide

Caption: Sulfonamide synthesis using DABSO.

References

A Comparative Guide to the Reactivity of Vinyl Sulfones with Cysteine, Lysine, and Histidine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of vinyl sulfones with the nucleophilic amino acid residues: cysteine, lysine (B10760008), and histidine. Understanding the kinetic and pH-dependent nature of these reactions is crucial for the development of targeted covalent inhibitors, bioconjugation strategies, and proteomic probes. This document summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes the underlying chemical processes.

Executive Summary

Vinyl sulfones are a class of electrophiles that react with nucleophilic amino acid residues via a Michael-type addition. The reactivity of these residues with vinyl sulfones is highly dependent on their intrinsic nucleophilicity and the pH of the reaction medium, which dictates their protonation state. The general order of reactivity is Cysteine >> Lysine > Histidine.

  • Cysteine: The thiol side chain of cysteine is a potent nucleophile, especially in its deprotonated thiolate form. Consequently, vinyl sulfones exhibit high reactivity and selectivity towards cysteine residues, particularly at neutral to moderately alkaline pH (pH 7-9).

  • Lysine: The ε-amino group of lysine is a primary amine that becomes significantly nucleophilic only when deprotonated. As the pKa of the lysine side chain is around 10.5, its reaction with vinyl sulfones is considerably slower than that of cysteine and generally requires a more alkaline environment (pH > 9).

  • Histidine: The imidazole (B134444) side chain of histidine can also act as a nucleophile. Its reactivity is generally lower than that of cysteine and lysine. Reaction with vinyl sulfones has been observed, typically occurring at a pH where the imidazole ring is deprotonated (pH > 6).

Data Presentation

The following tables summarize the available quantitative data on the reactivity of vinyl sulfones with cysteine, lysine, and model compounds. It is important to note that direct comparative kinetic data for all three amino acids with a single vinyl sulfone under identical conditions is limited in the literature. The presented data is collated from different studies and the specific reaction conditions are provided for context.

Table 1: Second-Order Rate Constants for the Reaction of Vinyl Sulfones with Amino Acid Derivatives and Proteins

Vinyl Sulfone DerivativeNucleophileRate Constant (M⁻¹s⁻¹)Temperature (°C)pHReference
Divinyl sulfoneGlycine0.484 ± 0.05830Not Specified[1][2]
Divinyl sulfoneBovine Serum Albumin0.0297 ± 0.003130Not Specified[1][2]
Divinyl sulfoneα1-Casein0.0238 ± 0.004930Not Specified[1][2]

Table 2: pH Dependence of Vinyl Sulfone Reactivity

NucleophileVinyl Sulfone TypeOptimal pH Range for ReactionObservationsReference
CysteinePoly(ethylene glycol) vinyl sulfone7-9Rapid and selective reaction.[3]
LysinePoly(ethylene glycol) vinyl sulfone~9.3Slow reaction, essentially complete after 100 hours.[3]
Lysine & HistidineDivinyl sulfone8-9Reaction occurs with ε-amino groups of lysine and histidine side chains.[3][4]
HistidineVinyl sulfone-bearing surface7.0Specific addition reaction of the imidazole group.

Mandatory Visualization

Reaction Mechanisms

The following diagrams illustrate the Michael addition reaction of a vinyl sulfone with the nucleophilic side chains of cysteine, lysine, and histidine.

Competition_Experiment_Workflow cluster_workflow Competitive Reactivity Workflow A Prepare equimolar mixture of N-acetyl-cysteine, N-acetyl-lysine, and N-acetyl-histidine in buffer (e.g., pH 7.4) B Add vinyl sulfone reagent A->B C Incubate at controlled temperature (e.g., 25°C or 37°C) B->C D Quench reaction at various time points C->D E Analyze reaction mixture using LC-MS or NMR spectroscopy D->E F Identify and quantify the formation of cysteine, lysine, and histidine adducts E->F G Determine relative reaction rates and selectivity F->G

References

Cleavable vs. Non-Cleavable Crosslinkers: A Comparative Guide for Drug Development and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical decision that profoundly impacts experimental outcomes. Whether stabilizing protein interactions for structural analysis or engineering potent antibody-drug conjugates (ADCs), the choice between a cleavable and a non-cleavable linker dictates the strategy and success of the application. This guide provides an objective comparison of these two crosslinker classes, supported by experimental data and detailed protocols, to facilitate informed decision-making in your research.

The fundamental distinction between cleavable and non-cleavable crosslinkers lies in the reversibility of the covalent bond they form between molecules. Non-cleavable crosslinkers create a permanent, stable linkage, while cleavable crosslinkers incorporate a labile bond that can be broken under specific chemical or enzymatic conditions. This key difference has significant implications for experimental design, data analysis, and the ultimate utility of the crosslinker in various applications.

At a Glance: Key Differences

FeatureCleavable CrosslinkersNon-Cleavable Crosslinkers
Linkage Reversible, can be broken by specific stimuli (e.g., pH, enzymes, reducing agents).[1][2]Permanent, stable covalent bond.[3][4]
Primary Applications Antibody-Drug Conjugates (ADCs) for targeted payload release, enrichment of crosslinked peptides for mass spectrometry.[5][6]Stabilizing protein complexes for co-immunoprecipitation (Co-IP), structural analysis, and creating stable bioconjugates.[7]
Key Advantage Controlled release of conjugated molecules, simplification of mass spectrometry data analysis.[5][8]High stability, straightforward protocols for applications not requiring linker cleavage.[3][8]
Key Disadvantage Potential for premature cleavage and off-target effects, more complex design.[9]Complicates the analysis of crosslinked peptides by mass spectrometry, irreversible conjugation.[7]

Performance in Antibody-Drug Conjugates (ADCs)

In the realm of oncology, ADCs represent a powerful therapeutic modality that combines the targeting specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The choice of linker in an ADC is paramount, directly influencing its stability, mechanism of action, and therapeutic window.[5]

Mechanism of Action

Cleavable linkers in ADCs are designed to be stable in the bloodstream and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[5] These triggers can include the acidic environment of endosomes and lysosomes (acid-labile linkers), the presence of specific enzymes like cathepsin B (enzyme-sensitive linkers), or the reducing environment of the cytoplasm (disulfide linkers).[2] A significant advantage of this targeted release is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly beneficial in treating heterogeneous tumors.[5][10]

Non-cleavable linkers, in contrast, form a highly stable bond. The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[3][4] This process liberates the payload still attached to the linker and a single amino acid residue from the antibody.[3] The resulting charged payload-linker-amino acid complex is often membrane-impermeable, confining its cytotoxic activity to the target cell and limiting the bystander effect.[11]

Mechanism of Action: Cleavable vs. Non-Cleavable ADCs cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC Cleavable ADC Cleavable ADC Internalization Internalization Lysosome (Cleavage) Lysosome (Linker Cleavage) Internalization->Lysosome (Cleavage) Endocytosis Payload Release Payload Release Lysosome (Cleavage)->Payload Release Enzymatic/pH Cleavage Target Cell Death Target Cell Death Payload Release->Target Cell Death Bystander Effect Bystander Effect Payload Release->Bystander Effect Diffusion Neighboring Cell Death Neighboring Cell Death Bystander Effect->Neighboring Cell Death Non-Cleavable ADC Non-Cleavable ADC Internalization_NC Internalization Lysosome (Degradation) Lysosome (Antibody Degradation) Internalization_NC->Lysosome (Degradation) Endocytosis Payload-Linker-AA Release Payload-Linker-Amino Acid Release Lysosome (Degradation)->Payload-Linker-AA Release Antibody Degradation Target Cell Death_NC Target Cell Death Payload-Linker-AA Release->Target Cell Death_NC Tumor Cell Tumor Cell Tumor Cell->Cleavable ADC Tumor Cell->Non-Cleavable ADC

Figure 1. Mechanisms of action for cleavable vs. non-cleavable linker ADCs.

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers across key performance parameters. It is important to note that direct head-to-head comparisons are not always available, and data is collated from various sources.

Table 1: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function. For ADCs, a lower IC50 value indicates higher potency against cancer cells.[5]

ADC ConfigurationTarget AntigenCell LineLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAEHER2SK-BR-3Cleavable (valine-citrulline)MMAE~10-50[5]
Trastuzumab-MCC-DM1 (Kadcyla®)HER2SK-BR-3Non-cleavable (SMCC)DM1~20-60[5]
Brentuximab vedotin (Adcetris®)CD30Karpas 299Cleavable (valine-citrulline)MMAE~10[5]

Table 2: Plasma Stability

Plasma stability is a critical parameter that influences the therapeutic window of an ADC. Higher stability minimizes premature payload release and off-target toxicity.[8][12]

ADCLinker TypeLinker ChemistryPlasma SourceTime Point% Intact ADC RemainingReference
Trastuzumab-vc-MMAECleavablevc-PABCHuman7 days~70%[6]
Trastuzumab-MCC-DM1 (Kadcyla®)Non-cleavableSMCCHuman7 days>95%[3]
Trastuzumab deruxtecan (B607063) (Enhertu®)CleavableGGFGRat7 days~62.5%[13]

Performance in Protein Interaction Studies

Crosslinkers are indispensable tools for studying protein-protein interactions (PPIs) by covalently capturing transient or weak interactions, allowing for their subsequent identification and characterization, often through mass spectrometry (XL-MS).

Experimental Workflow

A typical XL-MS experiment involves several key steps: crosslinking the protein sample, digesting the crosslinked proteins into peptides, enriching for crosslinked peptides, and analyzing the peptides by mass spectrometry to identify the crosslinked residues.[14]

General Workflow for a Cross-Linking Mass Spectrometry (XL-MS) Experiment Protein Sample Protein Sample Crosslinking Crosslinking Protein Sample->Crosslinking Add Crosslinker Digestion Digestion Crosslinking->Digestion e.g., Trypsin Enrichment Enrichment Digestion->Enrichment e.g., SEC, SCX LC-MS/MS LC-MS/MS Enrichment->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Specialized Software Identified Crosslinks Identified Crosslinks Data Analysis->Identified Crosslinks

Figure 2. General workflow for a cross-linking mass spectrometry (XL-MS) experiment.

Impact on Mass Spectrometry Analysis

The choice of crosslinker significantly impacts the complexity of the mass spectrometry data analysis.

Non-cleavable crosslinkers create a permanent link between two peptides. This results in a single, larger crosslinked peptide that can be challenging to identify from the complex fragmentation spectrum, as the fragment ions originate from both peptide chains simultaneously.[1]

Cleavable crosslinkers , particularly those that are MS-cleavable, simplify data analysis. These linkers are designed to fragment in the mass spectrometer in a predictable manner during tandem mass spectrometry (MS/MS). This initial fragmentation separates the two linked peptides, allowing for their individual fragmentation and sequencing in subsequent MSn experiments. This simplifies the spectra and increases the confidence in the identification of the crosslinked peptides.[1]

Comparison of Data Analysis Workflows for Non-cleavable and MS-cleavable Crosslinkers cluster_non_cleavable Non-Cleavable Crosslinker cluster_cleavable MS-Cleavable Crosslinker MS2_NC MS2 Fragmentation Complex Spectrum Complex Spectrum (Fragments from both peptides) MS2_NC->Complex Spectrum Difficult Identification Difficult Identification Complex Spectrum->Difficult Identification MS2_C MS2 Fragmentation (Linker Cleavage) MS3 MS3 Fragmentation (Individual Peptide Sequencing) MS2_C->MS3 Simplified Spectra Simplified Spectra MS3->Simplified Spectra Confident Identification Confident Identification Simplified Spectra->Confident Identification Crosslinked Peptide Crosslinked Peptide Crosslinked Peptide->MS2_NC Crosslinked Peptide->MS2_C

Figure 3. Comparison of data analysis workflows for non-cleavable and MS-cleavable crosslinkers.

Experimental Protocols

Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[15][16]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for identification.[16]

  • Complete cell culture medium.

  • Antibody-Drug Conjugate (ADC) and a control antibody.

  • 96-well plates.

  • Fluorescence microscope or high-content imaging system.

  • Cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 1:9 of Ag-:Ag+). Include control wells with only Ag- cells and only Ag+ cells. Allow cells to adhere overnight.[15]

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium. Remove the seeding medium and add the ADC-containing medium to the wells. Include untreated control wells for each cell ratio.[15]

  • Incubation: Incubate the plate for a period determined by the ADC's mechanism of action, typically 72-120 hours.[15]

  • Viability Assessment:

    • Imaging-based: Stain the cells with a nuclear marker (e.g., Hoechst 33342) and a dead cell stain (e.g., Propidium Iodide). Acquire images using a fluorescence microscope and quantify the percentage of dead Ag- (GFP-positive) cells.[16]

    • Luminescence-based: Add a cell viability reagent according to the manufacturer's instructions and measure luminescence.

Data Analysis: Compare the viability of the Ag- cells in the co-culture with the viability of Ag- cells cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Co-Immunoprecipitation (Co-IP) with Crosslinking

This protocol describes the use of a crosslinker to stabilize protein interactions prior to immunoprecipitation.

Materials:

  • Cells expressing the protein of interest.

  • Lysis buffer (non-denaturing, e.g., RIPA buffer).

  • Crosslinker (e.g., BS3 for a non-cleavable option).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

  • Primary antibody against the protein of interest.

  • Protein A/G magnetic beads.

  • Wash buffer.

  • Elution buffer.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to release the proteins while maintaining their interactions. Centrifuge to pellet cell debris and collect the supernatant.

  • Crosslinking: Add the crosslinker to the cell lysate and incubate at room temperature for 30 minutes to 2 hours.[17]

  • Quenching: Add the quenching solution to stop the crosslinking reaction and incubate for 15 minutes.[18]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Add the primary antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.

    • Add fresh protein A/G beads to the lysate to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to identify the interacting partners.

Conclusion: Selecting the Optimal Crosslinker

The choice between a cleavable and a non-cleavable crosslinker is highly dependent on the specific application.

For ADCs , cleavable linkers are often preferred for their ability to induce a potent bystander effect, which can be advantageous in treating heterogeneous tumors.[5] However, this can be associated with lower plasma stability and a higher risk of off-target toxicity.[9] Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and are well-suited for homogenous tumors or when minimizing off-target effects is a priority.[8][11]

For protein interaction studies , non-cleavable crosslinkers are suitable for applications like Co-IP where the primary goal is to stabilize and purify protein complexes.[7] However, for detailed structural analysis using mass spectrometry, MS-cleavable crosslinkers are highly advantageous as they significantly simplify data analysis and increase the confidence of crosslink identification.[1]

Ultimately, a thorough understanding of the biological system, the properties of the molecules being conjugated, and the specific goals of the experiment are essential for selecting the most appropriate crosslinking strategy to ensure robust and reliable results.

References

Head-to-head comparison of different fluorescent probes for hydrogen sulfide.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Leading Fluorescent Probes for the Quantification and Imaging of Hydrogen Sulfide (B99878)

For researchers, scientists, and drug development professionals, the accurate detection and quantification of hydrogen sulfide (H₂S) is paramount to understanding its critical role as a gasotransmitter in a host of physiological and pathological processes.[1][2][3] Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity, non-invasiveness, and real-time imaging capabilities within complex biological systems.[1][4][5] This guide provides a head-to-head comparison of different fluorescent probes for H₂S, focusing on their performance metrics, reaction mechanisms, and experimental protocols to aid in the selection of the most suitable probe for specific research applications.

Performance Comparison of H₂S Fluorescent Probes

The ideal fluorescent probe for H₂S detection should possess a combination of high sensitivity, excellent selectivity against other biological thiols, a rapid response time, and a significant fluorescence "turn-on" upon reaction with H₂S.[3] The following table summarizes the key performance indicators of several commercially available and widely cited fluorescent probes.

ProbeExcitation (nm)Emission (nm)Linear Range (µM)Limit of Detection (LOD)Reaction MechanismKey Features
WSP-1 4655150–601.94 µMDisulfide Cleavage and Fluorophore ReleaseHigh selectivity over other thiols due to dual-reactive sites.[6]
WSP-5 5025250–100Not ReportedDisulfide Cleavage and Fluorophore ReleaseSimilar mechanism to WSP-1.[3]
CAY 485535100–5000Not ReportedNucleophilic Substitution
P3 3755050–5050 nMNucleophilic SubstitutionHigh sensitivity with a low limit of detection.[3]
Probe 3 Not SpecifiedNot SpecifiedNot Specified126 nMNot SpecifiedRapid reaction rate of 1 minute.[4]
Probe 50 Not Specified680Not Specified80 nMCu(II)-cyclen based
Reso-N3 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAzide-to-amine reduction followed by cyclizationLower background fluorescence and good stability in aqueous buffer.[7]
MEPB Not Specified480 (excimer)Not Specified54 nMThioether-linked dimer formationForms excimers upon reaction with H₂S, providing a distinct spectral shift.[8]

Signaling Pathways and Reaction Mechanisms

The detection of H₂S by fluorescent probes is predicated on specific chemical reactions that trigger a change in their optical properties. Understanding these mechanisms is crucial for interpreting experimental data and anticipating potential interferences.

Azide (B81097) Reduction-Based Probes

A common strategy for designing H₂S probes involves the reduction of an azide group to an amine. This reaction is highly selective for H₂S over other biological thiols. The conversion of the electron-withdrawing azide to an electron-donating amine alters the electronic properties of the fluorophore, leading to a "turn-on" of fluorescence.

Azide_Reduction Probe_Azide Non-fluorescent Probe (with azide group) Probe_Amine Fluorescent Probe (with amine group) Probe_Azide->Probe_Amine + H₂S H2S H₂S N2 N₂ Probe_Amine->N2 releases

Azide reduction mechanism for H₂S detection.
Disulfide Cleavage-Based Probes

Probes like WSP-1 and WSP-5 utilize a disulfide bond as the recognition site for H₂S. The reaction with H₂S leads to the cleavage of the disulfide bond, followed by an intramolecular cyclization that releases a highly fluorescent molecule. This two-step process contributes to the high selectivity of these probes.

Disulfide_Cleavage Probe_Disulfide Non-fluorescent Probe (with disulfide bond) Intermediate Thiol Intermediate Probe_Disulfide->Intermediate + H₂S (Cleavage) H2S H₂S Fluorophore Released Fluorophore (Fluorescent) Intermediate->Fluorophore Intramolecular Cyclization

Disulfide cleavage mechanism for H₂S detection.

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are generalized methodologies for the use of fluorescent probes for H₂S detection in solution and in living cells.

General Protocol for In Vitro H₂S Detection

This protocol outlines the basic steps for quantifying H₂S in a cell-free system.

In_Vitro_Protocol cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement Reagents Prepare Probe Stock Solution (e.g., in DMSO) Add_Probe Add Probe to Buffer Reagents->Add_Probe Buffer Prepare Assay Buffer (e.g., PBS, pH 7.4) Buffer->Add_Probe H2S_Standard Prepare H₂S Standard (e.g., NaHS) Add_H2S Add H₂S Standard or Sample H2S_Standard->Add_H2S Add_Probe->Add_H2S Incubate Incubate at Specific Temperature and Time Add_H2S->Incubate Measure_Fluorescence Measure Fluorescence Intensity (at specific Ex/Em wavelengths) Incubate->Measure_Fluorescence Analyze Analyze Data and Plot Calibration Curve Measure_Fluorescence->Analyze

Workflow for in vitro H₂S detection.

Detailed Steps:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer: Prepare a suitable reaction buffer, typically phosphate-buffered saline (PBS) at pH 7.4.

  • H₂S Standard: Prepare a fresh stock solution of an H₂S donor, such as sodium hydrosulfide (B80085) (NaHS), in deoxygenated buffer immediately before use.

  • Reaction: In a microplate, add the probe to the reaction buffer to achieve the final desired concentration.

  • Initiate Reaction: Add varying concentrations of the H₂S standard or the experimental sample to the wells to initiate the reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined amount of time to allow the reaction to complete.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.

  • Data Analysis: Construct a calibration curve by plotting fluorescence intensity against H₂S concentration to determine the concentration of H₂S in the samples.

General Protocol for Live-Cell Imaging of H₂S

This protocol provides a framework for visualizing intracellular H₂S.

Detailed Steps:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with the fluorescent probe at a specific concentration in serum-free medium for a designated time (e.g., 30 minutes) at 37°C.

  • Washing: Wash the cells with PBS to remove any excess probe.

  • Treatment: Treat the cells with a stimulus to induce endogenous H₂S production or with an exogenous H₂S donor.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

  • Image Analysis: Analyze the fluorescence intensity of the images to quantify the relative changes in intracellular H₂S levels.

Conclusion

The selection of a fluorescent probe for H₂S detection is a critical decision that depends on the specific experimental requirements. For applications demanding high sensitivity, probes like P3 and MEPB with their low limits of detection are excellent choices. For live-cell imaging where selectivity is paramount, probes such as WSP-1, which are designed to minimize interference from other biological thiols, are more suitable. By carefully considering the performance metrics, reaction mechanisms, and experimental protocols outlined in this guide, researchers can confidently select the optimal fluorescent probe to advance their investigations into the multifaceted roles of hydrogen sulfide in health and disease.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Sulfanyl Compound Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical waste is paramount for ensuring a safe laboratory environment and protecting the environment. Sulfanyl compounds, also known as thiols or mercaptans, require particular attention due to their potent and unpleasant odors, as well as their potential reactivity.[1][2] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound-containing compounds, building on best practices to ensure safety and compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound compounds with appropriate safety measures. Always work within a certified chemical fume hood to prevent the inhalation of vapors.[1] Mandatory personal protective equipment (PPE) includes chemically resistant gloves (such as nitrile), safety goggles, and a laboratory coat.[1]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do not induce vomiting. Seek immediate medical advice.

Chemical Incompatibility

To prevent hazardous reactions, never mix this compound compound waste with the following:

  • Strong Oxidizing Agents (e.g., permanganates, peroxides, nitric acid)

  • Strong Acids

  • Bases (unless part of a specific neutralization procedure)

Step-by-Step Disposal Protocol

The primary and most recommended method for the in-laboratory treatment of this compound compound waste is through oxidation. This process converts the volatile and malodorous thiols into less reactive and odorless sulfonic acids.[1][3] Commercial bleach (sodium hypochlorite (B82951) solution) is the most common and effective oxidizing agent for this purpose.[1][4]

Phase 1: Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound compounds, such as gloves, pipette tips, and paper towels, must be segregated from other waste streams. These items should be immediately placed in a designated, sealed plastic bag, which is then placed inside a clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound compounds in a dedicated, closed container that is properly labeled as hazardous waste.[1]

  • Contaminated Glassware: Non-disposable items like glassware and stir bars that have come into contact with this compound compounds require immediate decontamination.[1]

Phase 2: In-Laboratory Oxidation Treatment

This procedure must be performed in a certified chemical fume hood.

  • Prepare a Bleach Bath: For decontaminating glassware, prepare a 1:1 mixture of commercial bleach (typically 5-6% sodium hypochlorite) and water in a suitable plastic container.[1][5] The container should be large enough to fully submerge the glassware and should be kept covered.[5]

  • Decontaminate Glassware: Immediately after use, submerge the contaminated glassware in the bleach bath. Allow the items to soak for at least 14 to 24 hours to ensure complete oxidation.[1][2][5] For larger items that cannot be fully submerged, fill them with the bleach solution, seal, and place them in a secondary container within the fume hood for the same duration.[1]

  • Treat Liquid Waste: Slowly and carefully add the collected liquid this compound waste to a stirred bleach solution. The oxidation reaction can be exothermic, so for larger quantities, it is advisable to cool the bleach solution in an ice bath and monitor the temperature during addition.[2][3]

Phase 3: Final Disposal
  • Treated Liquid Waste: After the oxidation reaction is complete, the resulting aqueous solution should be neutralized. Check the pH using a pH meter or test strips. If necessary, adjust the pH to a neutral range of 5.5 to 9.0 by slowly adding a suitable acid or base.[6][7] This neutralized solution should be collected as hazardous aqueous waste and disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour the treated solution down the drain unless explicitly permitted by local regulations.[6]

  • Decontaminated Glassware: After soaking in the bleach bath for the prescribed time, the glassware can be removed, rinsed thoroughly with water, and then cleaned using standard laboratory procedures.[1] A bleach bath can be reused several times but should be disposed of as hazardous waste when it becomes ineffective, indicated by a strong odor or the formation of a significant amount of solid precipitate.[5]

  • Solid Waste: The sealed bag containing contaminated disposables should be placed in a designated solid hazardous waste container for collection by your institution's EHS office.[4]

Quantitative Data for Disposal Procedures

ParameterRecommended Value/ProcedureSource(s)
Bleach Solution for Decontamination 1:1 mixture of commercial bleach and water.[1][5]
Soaking Time for Glassware Minimum of 14 to 24 hours.[1][5]
Final pH of Treated Aqueous Waste Between 5.5 and 9.0.[6][7]
Sodium Hypochlorite Concentration Commercial bleach is typically 5.25% to 6.15%.[2][4]

Experimental Protocol: Oxidation of this compound Waste with Sodium Hypochlorite

Objective: To neutralize the odor and reactivity of this compound-containing liquid waste through chemical oxidation.

Materials:

  • Collected liquid this compound waste

  • Commercial bleach (sodium hypochlorite, ~5-6%)

  • Large beaker or flask

  • Stir plate and magnetic stir bar

  • Ice bath

  • pH meter or pH test strips

  • Appropriate acid (e.g., dilute HCl) and base (e.g., dilute NaOH) for neutralization

  • Personal Protective Equipment (gloves, goggles, lab coat)

  • Certified chemical fume hood

Procedure:

  • Setup: Place a large beaker containing a magnetic stir bar on a stir plate inside a chemical fume hood. If treating a significant quantity of waste, place the beaker in an ice bath to manage heat generation.

  • Add Oxidant: Pour a volume of commercial bleach into the beaker sufficient to be in excess of the amount of this compound waste to be treated. Begin stirring.

  • Waste Addition: Slowly and carefully, add the liquid this compound waste to the stirring bleach solution using a dropping funnel or by pouring in small increments. Monitor for any signs of a vigorous reaction or significant temperature increase.

  • Reaction Time: Allow the mixture to stir for at least 2 hours after the final addition of waste to ensure the oxidation reaction is complete.

  • pH Measurement: Turn off the stirrer and measure the pH of the solution.

  • Neutralization: If the pH is outside the range of 5.5-9.0, adjust it by slowly adding a dilute acid or base while stirring.[6][7]

  • Final Collection: Transfer the neutralized, treated solution to a designated hazardous aqueous waste container.

  • Labeling and Storage: Ensure the waste container is properly labeled with its contents and stored in a designated satellite accumulation area for pickup by EHS.

This compound Waste Disposal Workflow

Sulfanyl_Disposal_Workflow cluster_prep Preparation & Segregation cluster_treatment In-Lab Treatment (Oxidation) cluster_disposal Final Disposal ppe Don PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Fume Hood ppe->fume_hood solid_waste Collect Solid Waste (Gloves, Tips, etc.) fume_hood->solid_waste liquid_waste Collect Liquid Waste fume_hood->liquid_waste glassware Collect Contaminated Glassware fume_hood->glassware dispose_solid Dispose of Sealed Bag as Hazardous Solid Waste solid_waste->dispose_solid treat_liquid Slowly Add Liquid Waste to Bleach Solution liquid_waste->treat_liquid prep_bleach Prepare 1:1 Bleach Bath treat_glassware Submerge Glassware in Bleach Bath (14-24h) prep_bleach->treat_glassware neutralize Neutralize Liquid (pH 5.5 - 9.0) treat_liquid->neutralize clean_glassware Rinse & Clean Decontaminated Glassware treat_glassware->clean_glassware dispose_liquid Dispose as Hazardous Aqueous Waste via EHS neutralize->dispose_liquid

Caption: Workflow for the safe disposal of this compound-containing laboratory waste.

References

Essential Safety Protocols for Handling Sulfanyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling sulfanyl-containing compounds, with a focus on N-(3-aminophenyl)sulfamide as a representative example. Given that specific safety data sheets (SDS) may not always be available for novel compounds, this guidance is founded on best practices for handling related chemical classes, such as aromatic amines and sulfamides, which can present toxicological hazards.[1]

A thorough risk assessment is the critical first step before handling any new chemical.[1] Aromatic amines, a class to which N-(3-aminophenyl)sulfamide belongs, are noted for potential health risks including skin irritation, allergic reactions, and organ damage from prolonged exposure.[1] Key hazards to consider are:

  • Toxicity : Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation : The compound may cause irritation to the skin, eyes, and respiratory system.[1]

  • Sensitization : There is a risk of allergic skin reactions.[1]

  • Environmental Hazard : These compounds can be toxic to aquatic life.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is vital to minimize exposure. The required level of PPE will depend on the specific procedure and the associated risk of exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound Compounds

Risk Level Hand Protection Eye Protection Body Protection Respiratory Protection Footwear
Standard Laboratory Handling (Low Risk) Nitrile or neoprene gloves (double-gloving recommended).[1]Safety glasses with side shields or safety goggles.[1]Laboratory coat.[1]Not generally required if handled in a certified chemical fume hood.Closed-toe shoes.[1]
Operations with High Risk of Splash or Aerosol Generation (High Risk) Chemical-resistant gloves (double-gloving recommended).[1]Chemical splash goggles and a face shield.[2]Chemical-resistant apron or coveralls over a lab coat.[1]A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if work cannot be conducted in a fume hood or if exposure limits are exceeded.[2][3]Chemical-resistant, steel-toe boots or shoes.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound-containing compounds is essential for maintaining a safe laboratory environment.

Preparation
  • Designated Area : All work with this compound compounds should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Ventilation : Ensure the work area is well-ventilated.[1]

  • Emergency Equipment : Confirm that a safety shower, eyewash station, and an appropriate spill kit are readily accessible before beginning work.[1][2]

  • Review Safety Data Sheet (SDS) : Always review the SDS for the specific compound before use. If an SDS is not available, treat the substance as hazardous.[5]

Donning PPE

Properly putting on PPE is the first line of defense. The following diagram illustrates the recommended sequence.

cluster_ppe_donning PPE Donning Sequence WashHands Wash and Dry Hands Gown Don Gown/Lab Coat WashHands->Gown Mask Don Mask/Respirator Gown->Mask Goggles Don Goggles/Face Shield Mask->Goggles Gloves Don Gloves (over cuffs) Goggles->Gloves

PPE Donning Sequence
Handling

  • Transfer : Use designated tools like spatulas or pipettes for transferring chemicals.[5]

  • Technique : When handling solids, avoid creating dust. For liquids, pour slowly and close to the receiving container to minimize splashing.

  • Proximity : Always handle chemicals away from your face.[5]

Doffing PPE

The removal of PPE should be done carefully to avoid cross-contamination.

cluster_ppe_doffing PPE Doffing Sequence Gloves Remove Gloves Goggles Remove Goggles/Face Shield Gloves->Goggles Gown Remove Gown/Lab Coat Goggles->Gown Mask Remove Mask/Respirator Gown->Mask WashHands Wash Hands Thoroughly Mask->WashHands

PPE Doffing Sequence

Emergency and Disposal Plans

Spill Response

In the event of a spill, a quick and informed response is crucial.

cluster_spill_response Chemical Spill Response Workflow Alert Alert Personnel & Evacuate Area Assess Assess Spill Hazard (Size & Type) Alert->Assess PPE Don Appropriate PPE Assess->PPE If safe to proceed Contain Contain Spill with Absorbent Material PPE->Contain Clean Clean & Decontaminate Area Contain->Clean Dispose Dispose of Waste as Hazardous Clean->Dispose

Chemical Spill Response Workflow
  • Evacuate and Ventilate : Immediately clear the area of the spill and ensure good ventilation.[6]

  • Contain : Use an appropriate spill kit with inert absorbent material like vermiculite (B1170534) or sand to contain the spill. Avoid generating dust.[1][6]

  • Clean : Thoroughly decontaminate the area.[1]

  • Dispose : Collect all cleanup materials and the spilled substance into a sealed and labeled container for hazardous waste.[1][6]

Exposure Procedures
  • Inhalation : Move to fresh air immediately and seek medical attention.[1][3]

  • Skin Contact : Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal of this compound-Containing Waste

Proper disposal of chemical waste is critical to prevent environmental contamination.

  • Waste Collection : All this compound-containing waste, including contaminated PPE and cleanup materials, should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Neutralization : For some sulfur-containing wastes, neutralization may be an appropriate step. For instance, acidic byproducts can be neutralized. Careless disposal can lead to the acidification of soil and groundwater.[7]

  • Disposal Method : The primary methods for disposing of solid sulfur-containing waste are pit burial or land cultivation, both of which require steps to neutralize the acidic products formed by biological conversion in the soil.[7]

    • Pit Burial : This involves lining a pit with limestone, depositing the waste, and then covering it with more limestone and earth. For every kilogram of sulfur, 3.2 kilograms of limestone are required for neutralization.[7]

  • Regulatory Compliance : Always dispose of chemical waste through an approved waste disposal plant and in accordance with local, state, and federal regulations.[3][8] Releasing hazardous chemicals into the environment is illegal.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.